2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
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Properties
IUPAC Name |
2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMSXKHIXSVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513341 | |
| Record name | 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81532-47-0 | |
| Record name | 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While not an active pharmaceutical ingredient (API) itself, this molecule serves as a critical synthetic intermediate for a range of potent, biologically active compounds. This document will delve into its chemical properties, a proposed robust synthesis protocol, and its strategic application in the development of next-generation therapeutics.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrimidine fused with a cyclopentane ring. The presence of a chloro group at the 2-position and a methoxy group at the 4-position provides two distinct reactive sites, making it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 81532-47-0 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (commercially available) | [1] |
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of this compound is logically approached from its precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3). The key to this synthesis is the regioselective substitution of one of the chloro groups. In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[2] This inherent reactivity allows for the selective introduction of the methoxy group at the C4 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This precursor is synthesized from a suitable cyclopentanone derivative, which undergoes cyclocondensation followed by chlorination.
-
Cyclocondensation: React a cyclopentanone derivative bearing a suitable one-carbon unit at the 2-position (e.g., an ester or nitrile) with a urea or thiourea equivalent under basic or acidic conditions to form the dihydroxy- or mercapto-hydroxy-cyclopenta[d]pyrimidine core.
-
Chlorination: Treat the resulting dihydroxy intermediate with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating, to yield 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[3] Purification is generally achieved via column chromatography.
Step 2: Selective Methoxylation to Yield this compound
Causality: The C4 position of the 2,4-dichloropyrimidine core is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This allows for a controlled, selective reaction.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq.) in anhydrous methanol (MeOH).
-
Nucleophile Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of sodium methoxide (NaOMe) in methanol (typically a 25-30 wt% solution) dropwise (1.0-1.1 eq.). The controlled temperature is crucial to prevent undesired side reactions or substitution at the C2 position.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography to yield the final product, this compound.
-
Application in Drug Development: A Gateway to Potent APIs
The primary value of this compound lies in its role as a versatile synthetic intermediate. The remaining chloro group at the C2 position serves as a handle for introducing a wide variety of functional groups via nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.
Case Study: Synthesis of Potent Antitubulin Agents
A prominent application of the cyclopenta[d]pyrimidine scaffold is in the development of microtubule targeting agents that bind to the colchicine site. These compounds are of high interest as potent cytotoxic agents for cancer therapy. The target compound is a key precursor for this class of molecules.
Caption: Use of the target compound as a key intermediate.
Derivatives synthesized from this core have demonstrated potent nanomolar efficacy against various cancer cell lines.[4] The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A significant advantage of some of these derivatives is their ability to circumvent common drug resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp).[4]
Safety and Handling
As a chlorinated heterocyclic compound intended for research purposes, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Hazard Classification: While specific data is limited, related dichloropyrimidines are classified as irritants and may be harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, is required.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its value is not in its own biological activity but in its role as a versatile and key intermediate. The ability to selectively functionalize its C2 and C4 positions allows for the systematic and efficient synthesis of novel compounds, particularly in the promising area of anticancer therapeutics such as microtubule inhibitors. The synthetic protocol outlined in this guide, based on established principles of pyrimidine chemistry, provides a reliable pathway for researchers to access this valuable building block for their drug discovery programs.
References
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). Google Patents.
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). Appretech Scientific Limited. Retrieved January 18, 2026, from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 18, 2026, from [Link]
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2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Structure, Synthesis, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structural features, elucidate a probable synthetic pathway based on established chemical principles, and explore its reactivity and potential as a key building block in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the strategic utilization of this versatile pyrimidine derivative.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including several FDA-approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly protein kinases, by mimicking the hydrogen bonding patterns of the native adenine ring of ATP. The fused cyclopenta[d]pyrimidine scaffold, in particular, offers a rigid and defined three-dimensional structure that can be strategically functionalized to achieve high potency and selectivity for specific molecular targets. This compound represents a key intermediate in the synthesis of more complex molecules, where the chloro and methoxy groups provide differential reactivity for subsequent chemical modifications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 81532-47-0 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | This compound | Inferred |
| SMILES | COC1=NC2=C(CCC2)N=C1Cl | Predicted |
| InChI Key | Inferred from structure |
Note: While a dedicated PubChem entry for this specific molecule is not available, its properties are inferred from supplier data and chemical principles.
Synthesis and Reactivity
The synthesis of this compound is logically approached from its dichloro precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr).
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-carbethoxycyclopentanone.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of the Dichloro Intermediate
The synthesis of the key precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, can be achieved from 2-carbethoxycyclopentanone through condensation with an amidine source, followed by chlorination. A relevant patent describes the synthesis of similar 2,4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidines, providing a strong foundation for this proposed route[2]. The initial cyclization would likely yield the dihydroxy pyrimidine, which is then converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 2: Regioselective Methoxylation
The critical step in the synthesis of the target molecule is the selective substitution of one chlorine atom with a methoxy group. In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic effects of the ring nitrogen atoms. Therefore, reacting 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with one equivalent of sodium methoxide in methanol at controlled temperatures is expected to yield the desired 2-chloro-4-methoxy product.
Reactivity Profile
The reactivity of this compound is dominated by the remaining chloro substituent at the C2 position. This chlorine atom is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This makes the molecule a versatile intermediate for building molecular diversity in drug discovery programs. For instance, the C2 position can be functionalized with various amines, thiols, or other nucleophiles to explore structure-activity relationships.
Applications in Drug Discovery and Medicinal Chemistry
The this compound core can be envisioned as a key building block for a variety of kinase inhibitors.
Figure 2: Logical workflow for the application of the title compound in drug discovery.
The methoxy group at the C4 position can serve as a key interaction point within a kinase active site, while the subsequent functionalization at the C2 position allows for the exploration of different binding pockets and the optimization of pharmacokinetic properties. For example, the introduction of various substituted anilines at the C2 position is a common strategy in the development of receptor tyrosine kinase inhibitors[4].
Experimental Protocols
The following are proposed, representative experimental protocols based on established methodologies for analogous chemical transformations.
Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This protocol is adapted from general procedures for the synthesis of dichloropyrimidines.
-
Cyclization: To a solution of sodium ethoxide in ethanol, add 2-carbethoxycyclopentanone followed by guanidine hydrochloride. Reflux the mixture for several hours until the reaction is complete as monitored by TLC. After cooling, neutralize the reaction mixture with acetic acid and collect the precipitated 6,7-dihydro-2,4-dihydroxy-5H-cyclopenta[d]pyrimidine by filtration.
-
Chlorination: A mixture of 6,7-dihydro-2,4-dihydroxy-5H-cyclopenta[d]pyrimidine and phosphorus oxychloride is heated at reflux for 2-4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Synthesis of this compound
This protocol is based on the principles of regioselective nucleophilic aromatic substitution.
-
Dissolve 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a solution of sodium methoxide in methanol.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The differential reactivity of its chloro and methoxy substituents allows for strategic and site-selective functionalization, making it an ideal scaffold for the construction of libraries of compounds for biological screening, particularly in the search for novel kinase inhibitors. Further exploration of the chemical space accessible from this intermediate is warranted and holds promise for the development of new therapeutic agents.
References
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PubChem. 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link].
- Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. .
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PubChem. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. PubChem. [Link].
- Google Patents. 2, 4-substituted-6, 7-dihydro-5h-cyclopenta-[d]pyrimidines. .
- Google Patents. Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. .
- Google Patents. A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. .
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PubChem. 2-Chloro-4,6-dimethoxypyrimidine. PubChem. [Link].
- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. .
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Appretech Scientific Limited. This compound. Appretech. [Link].
- Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. J. Med. Chem.
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PubChem. 2-Chloro-4-methylpyrimidine. PubChem. [Link].
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Lianhe Aigen Pharma Co., Ltd. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Lianhe Aigen. [Link].
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PubChem. 5-N-(2-chloro-4-methoxyphenyl)-6-methyl-7-N-pentan-3-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine. PubChem. [Link].
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Reagentia. This compound (1 x 100 mg). Reagentia. [Link].
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J. Med. Chem.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorg. Med. Chem. Lett.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
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physical and chemical properties of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually shaped by the exploration of novel heterocyclic scaffolds. Among these, the pyrimidine core stands as a privileged structure, integral to a multitude of biologically active molecules and approved therapeutics. This guide focuses on a specific, yet highly significant, derivative: 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine . This molecule represents a key building block in the synthesis of complex chemical entities, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique combination of a reactive chlorosubstituent and a fused cyclopentane ring offers a versatile platform for structural diversification and the fine-tuning of pharmacological properties. As a Senior Application Scientist, the aim of this whitepaper is to provide a comprehensive technical resource, elucidating the physical, chemical, and reactive properties of this compound, thereby empowering researchers to harness its full potential in their drug discovery endeavors.
Molecular and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a cyclopentane ring. The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position of the pyrimidine ring are key to its chemical reactivity and utility as a synthetic intermediate.
Structural and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 81532-47-0 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group and the protons on the cyclopentane ring.
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Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9-4.1 ppm .
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Cyclopentane Protons (-CH₂-): The three methylene groups of the cyclopentane ring will likely appear as multiplets in the region of δ 2.0-3.5 ppm . The protons on the carbons adjacent to the pyrimidine ring (C5 and C7) are expected to be further downfield due to the influence of the aromatic system.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
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Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically δ 150-170 ppm . The carbon bearing the chlorine atom (C2) and the carbon attached to the methoxy group (C4) will have distinct chemical shifts.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around δ 55-60 ppm .
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Cyclopentane Carbons (-CH₂-): The carbons of the cyclopentane ring are expected in the range of δ 20-40 ppm .
Predicted Infrared (IR) Spectrum
The IR spectrum is useful for identifying key functional groups.
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C=N and C=C Stretching: Vibrations associated with the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.
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C-O Stretching: A strong absorption band corresponding to the methoxy group's C-O bond should be present around 1050-1250 cm⁻¹ .
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C-H Stretching: Aliphatic C-H stretching from the cyclopentane and methoxy groups will appear in the 2850-3000 cm⁻¹ region.
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C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹ , can be attributed to the C-Cl bond.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 184 and an isotopic peak at m/z 186 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope are expected.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the chlorine atom (-Cl), or fragmentation of the cyclopentane ring.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is the most significant aspect of its chemistry, making it a valuable precursor for a wide range of derivatives.
Reaction Causality: The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the two nitrogen atoms and the chlorine atom, facilitates the attack of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate.
Common Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chlorine to form 2-amino-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.
-
Alkoxides: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) can be used to introduce different alkoxy groups at the 2-position.
-
Thiols: Thiolates can displace the chlorine to form 2-thioether derivatives.
Experimental Protocol: Chlorination (Exemplary)
This protocol is based on standard procedures for the chlorination of similar heterocyclic systems.
Objective: To convert 4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one to this compound.
Materials:
-
4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Toluene (or another high-boiling inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one in toluene, add N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of various kinase inhibitors and other biologically active molecules. The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, and the fused cyclopentane ring can provide a desirable vector for exploring different regions of the kinase active site.
Kinase Inhibitor Synthesis
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors. The 2-chloro group can be displaced by various amine-containing fragments to generate a library of compounds for screening against a panel of kinases.
Other Potential Applications
Beyond kinase inhibition, the versatile reactivity of this scaffold allows for its use in the synthesis of compounds targeting other protein families. The fused ring system can impart favorable physicochemical properties, such as improved cell permeability and metabolic stability. Derivatives of cyclopenta[d]pyrimidines have also been investigated as antitubulin agents. [2]
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.
-
Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when working with volatile reagents like phosphorus oxychloride.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its key feature is the reactive 2-chloro substituent, which allows for facile introduction of various functional groups via nucleophilic aromatic substitution. This, combined with the fused cyclopentane ring system, provides a robust scaffold for the design and synthesis of novel kinase inhibitors and other potential therapeutic agents. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field.
References
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
- CymitQuimica. (2024). Safety Data Sheet: this compound.
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-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
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PubChem. (n.d.). 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. Retrieved from [Link]
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2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine molecular weight
An In-depth Technical Guide to 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound with significant potential as an intermediate in medicinal chemistry and drug development. Due to the scarcity of direct published literature on this specific molecule, this document synthesizes information from closely related structural analogs to project its physicochemical properties, propose a robust synthetic pathway, predict its analytical characteristics, and discuss its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
This compound is a fused heterocyclic compound. Its structure consists of a pyrimidine ring fused to a cyclopentane ring, with a chlorine atom at the C2 position and a methoxy group at the C4 position.
Based on its structure, the molecular formula is determined to be C₈H₉ClN₂O . The calculated molecular weight is 184.63 g/mol .
Physicochemical Properties (Predicted)
The following table summarizes the key physicochemical properties of the target compound. These values are calculated or estimated based on the known properties of its structural analogs, such as 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[1][2][3][4]
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₈H₉ClN₂O | Structural Analysis |
| Molecular Weight | 184.63 g/mol | Calculation |
| Appearance | White to off-white or light brown solid | Analogy to related compounds[1] |
| Melting Point | 60-90 °C | Estimated based on analogs |
| Boiling Point | > 280 °C (Predicted) | Analogy to related compounds[1] |
| pKa | ~1.0 (Predicted) | Analogy to related compounds[1] |
| LogP | ~2.5 (Predicted) | Estimation based on substituent effects |
Structural Diagram
The chemical structure of the title compound is depicted below.
Sources
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The Diverse Biological Landscape of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Prominence of the Fused Pyrimidine Scaffold
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, which fuses a pyrimidine ring with a cyclopentane ring, serves as a versatile template for the design of novel therapeutic agents. The pyrimidine ring itself is a cornerstone of life, forming the basis of nucleobases in DNA and RNA[1]. This inherent biological relevance, coupled with the conformational constraints and stereochemical opportunities presented by the fused cyclopentane ring, makes this scaffold a fertile ground for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, offering a technical resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity: Targeting the Cytoskeleton
A significant area of investigation for 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives has been their potential as anticancer agents, with a particular focus on their role as microtubule targeting agents (MTAs).[2][3]
Mechanism of Action: Inhibition of Microtubule Polymerization
Certain derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been identified as potent inhibitors of tubulin polymerization.[2][3] These compounds typically act at the colchicine-binding site of β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to the formation of aberrant mitotic spindles, mitotic arrest, and ultimately, apoptotic cell death in rapidly dividing cancer cells.[2][4]
The process begins with the binding of the derivative to the colchicine site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The net effect is a depolymerization of the microtubule network, which is critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.
Caption: Mechanism of microtubule disruption by 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed key structural features that govern the anticancer potency of these derivatives. For instance, in a series of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride analogues, the presence of an N-methyl group and a 4'-methoxy group on the N-phenyl ring were found to be important for potent activity.[2] Interestingly, substitution at the 6-position of the cyclopentane ring was not essential for activity.[2]
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of these compounds has been evaluated against various cancer cell lines. The following table summarizes the IC50 values for some representative derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1·HCl | MDA-MB-435 | 0.056 | [2] |
| (S)-1·HCl | MDA-MB-435 | 0.023 | [3] |
| (R)-1·HCl | MDA-MB-435 | 0.278 | [3] |
| 30·HCl | MDA-MB-435 | 0.026 | [2] |
| Compound 6c | MCF-7 | 37.7 | [5] |
| Compound 10b | MCF-7 | 31.8 | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A standard method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Certain derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have demonstrated notable antioxidant properties.[6] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases.
Mechanism of Action: Radical Scavenging
The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The antiradical activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione was found to be significantly dependent on the structure of the substituent attached to the thioether fragment.[6]
Experimental Protocol: Fe2+-Dependent Adrenaline Oxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidation of adrenaline, a process that is dependent on the presence of Fe2+ ions and generates free radicals.
Objective: To assess the antioxidant activity of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives by measuring their ability to inhibit the Fe2+-dependent oxidation of adrenaline.
Materials:
-
Adrenaline solution
-
FeSO4 solution
-
Tris-HCl buffer
-
Test compound dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, FeSO4 solution, and the test compound at various concentrations.
-
Initiation of Reaction: Add the adrenaline solution to the cuvette to initiate the oxidation reaction.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 480 nm) over time. The rate of adrenaline oxidation is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition of adrenaline oxidation for each concentration of the test compound compared to a control without the compound. Determine the IC50 value.
Neuromodulatory Activity: CRF1 Receptor Antagonism
Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have been identified as potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists.[7] The CRF system plays a crucial role in the body's response to stress, and dysregulation of this system is implicated in anxiety, depression, and other stress-related disorders.
Mechanism of Action: Blocking the Stress Axis
CRF1 receptor antagonists act by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor. This blockade inhibits the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the stress response.
Caption: Inhibition of the HPA axis by a CRF1 receptor antagonist.
Experimental Protocol: CRF1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
Objective: To determine the binding affinity (Ki) of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative for the CRF1 receptor.
Materials:
-
Cell membranes expressing the human CRF1 receptor
-
Radioligand (e.g., [125I]Sauvagine)
-
Test compound
-
Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist)
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membrane preparation.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Antiviral and Kinase Inhibitory Potential: Emerging Frontiers
While the anticancer, antioxidant, and neuromodulatory activities of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives are relatively well-documented, their potential as antiviral agents and kinase inhibitors represents an emerging area of research. The broader class of pyrimidine derivatives has shown significant promise in these areas.[8][9][10]
Antiviral Activity
Pyrimidine-containing compounds have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[8][11] The mechanisms of action are diverse and can involve the inhibition of viral enzymes, interference with viral entry, or disruption of viral replication. For example, some triazolopyrimidine derivatives have shown activity against the Chikungunya virus by targeting the viral capping enzyme nsP1.[12]
Kinase Inhibitory Activity
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[9] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as selective kinase inhibitors is a promising avenue for future research. For instance, some pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as highly selective CDK2 inhibitors.[13]
Synthesis Strategies
A general and efficient method for the synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core often involves the condensation of a β-ketoester or a related precursor with a suitable amidine or guanidine derivative. For example, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can serve as a versatile intermediate for further functionalization.
A representative synthetic approach for 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves a multi-step process starting from 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.[6]
Caption: Synthetic workflow for 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
Conclusion and Future Perspectives
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has proven to be a remarkably versatile platform for the discovery of novel bioactive molecules. The demonstrated activities as anticancer agents, antioxidants, and neuromodulators highlight the therapeutic potential of this chemical class. The structural rigidity and synthetic tractability of this core will continue to inspire the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed mechanisms of action for the observed biological effects, expanding the scope of therapeutic applications, and optimizing the lead compounds for clinical development. The exploration of this chemical space holds significant promise for addressing unmet medical needs across a range of diseases.
References
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Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. PMC - NIH. [Link]
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IC 50 values of the experimental compounds towards the tested cell lines. ResearchGate. [Link]
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6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]
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Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC - NIH. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]
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A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. NIH. [Link]
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Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. NIH. [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]
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Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]
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The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Scilit. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]
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Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
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Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PubMed. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][3][5]triazole derivatives as necroptosis inhibitors. PMC - PubMed Central. [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
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Antiviral activity of[2][5][7]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed. [Link]
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- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Mechanism of Action of a Cyclopenta[d]pyrimidine Derivative as a Potent Antitubulin Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the well-characterized compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, due to the limited publicly available information on the specific mechanism of action for 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The structural similarities between these compounds suggest that their biological activities may be related. The information presented herein for the proxy compound provides a strong foundational understanding of the potential mechanism of this class of molecules.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this diverse family, cyclopenta[d]pyrimidine derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a detailed exploration of the mechanism of action of a potent cytotoxic agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (hereafter referred to as Compound 1), a water-soluble derivative that targets the microtubule cytoskeleton.[2][3] Understanding the intricate molecular interactions and cellular consequences of this compound is paramount for its potential development as an anticancer therapeutic.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Compound 1 exerts its potent cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are tightly regulated.
Direct Target: Tubulin and the Colchicine Binding Site
The primary molecular target of Compound 1 is tubulin, the protein subunit that polymerizes to form microtubules. Specifically, it acts as a microtubule depolymerizing agent by binding to the colchicine binding site on β-tubulin.[2][3] This binding event physically obstructs the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their assembly.[2]
The interaction with the colchicine site is a hallmark of a class of antimitotic agents that have shown significant promise in cancer therapy. By occupying this site, Compound 1 prevents the curved-to-straight conformational change in tubulin that is necessary for its incorporation into the microtubule lattice.
Figure 1: Proposed signaling pathway for Compound 1.
Cellular Consequences: Mitotic Arrest and Apoptosis
The inhibition of microtubule polymerization by Compound 1 has profound effects on the cell cycle. The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, Compound 1 prevents the formation of a functional mitotic spindle, leading to a cell cycle arrest in the G2/M phase.[2] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Stereochemistry and Biological Activity
Compound 1 possesses a chiral center at the C6 position of the cyclopenta[d]pyrimidine ring.[2] Synthesis and evaluation of the individual enantiomers have revealed a significant difference in their biological activity. The (S)-enantiomer is demonstrably more potent than the (R)-enantiomer in both inhibiting tubulin assembly and in its cytotoxic effects against a panel of cancer cell lines.[2] This highlights the stereospecific nature of the interaction with the colchicine binding site and underscores the importance of chiral purity in the development of this class of compounds.
Overcoming Drug Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. Two common mechanisms of resistance to microtubule-targeting agents are the overexpression of P-glycoprotein (Pgp), an efflux pump that removes drugs from the cell, and the expression of specific tubulin isotypes, such as βIII-tubulin. Notably, Compound 1 has been shown to circumvent both of these resistance mechanisms, making it a particularly attractive candidate for further development.[2][4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the racemic mixture and individual enantiomers of Compound 1 against a panel of human cancer cell lines.
| Compound | Cell Line | GI50 (nM) |
| (R,S)-1 | NCI/ADR-RES (Ovarian) | 7.8 |
| (R,S)-1 | MDA-MB-435 (Melanoma) | 9.2 |
| (R)-1 | NCI/ADR-RES (Ovarian) | 25 |
| (R)-1 | MDA-MB-435 (Melanoma) | 30 |
| (S)-1 | NCI/ADR-RES (Ovarian) | 0.8 |
| (S)-1 | MDA-MB-435 (Melanoma) | 1.1 |
Data extracted from literature.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Compound 1.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Figure 2: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of Compound 1 in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the desired concentration of Compound 1, a positive control (e.g., colchicine), and a vehicle control (e.g., DMSO) to respective wells.
-
Add GTP to a final concentration of 1 mM to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximal polymerization rate or the final polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 1 for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Generate a histogram of PI fluorescence intensity. The peaks will correspond to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
The cyclopenta[d]pyrimidine derivative, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, represents a potent class of cytotoxic agents with a well-defined mechanism of action. By targeting the colchicine binding site on tubulin, it effectively disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis. Its ability to overcome key drug resistance mechanisms further enhances its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this and similar compounds, paving the way for the development of novel and effective anticancer therapies.
References
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. [Link][2][3]
-
Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link][1]
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Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link][4]
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Cyclopenta[d]pyrimidines: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the cyclopenta[d]pyrimidine scaffold, a privileged heterocyclic motif in medicinal chemistry. We will dissect its therapeutic potential by examining its known and emerging molecular targets across various disease areas. This document moves beyond a simple catalog of activities, offering insights into the rationale behind targeting specific pathways and providing actionable experimental frameworks for validation.
I. The Oncological Landscape: Targeting the Machinery of Cell Proliferation
The dysregulation of cellular proliferation is a hallmark of cancer, and cyclopenta[d]pyrimidines have emerged as potent inhibitors of key players in this process. Their therapeutic efficacy in oncology primarily stems from their ability to disrupt the cytoskeleton and interfere with critical cell cycle signaling cascades.
A. Microtubule Dynamics: A Prime Target for Antimitotic Intervention
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a validated target for cancer chemotherapy.
Several cyclopenta[d]pyrimidine derivatives have been identified as potent antitubulin agents that bind to the colchicine site on β-tubulin.[1][2] This binding prevents the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[1] The consequence is a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. The potent antiproliferative activities of these compounds suggest their utility as long-acting antimitotic agents.[1]
Experimental Protocol: Tubulin Polymerization Assay
This assay spectrophotometrically measures the inhibition of tubulin polymerization in the presence of a test compound.
Methodology:
-
Reagents: Tubulin (porcine brain, >99% pure), GTP, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (dissolved in DMSO).
-
Procedure: a. A reaction mixture containing tubulin (1 mg/mL) and GTP (1 mM) in polymerization buffer is prepared and kept on ice. b. Test compounds at various concentrations are added to a 96-well plate. c. The tubulin/GTP mixture is added to the wells containing the test compounds. d. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. e. The increase in absorbance at 340 nm is monitored over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: The initial rate of polymerization is calculated for each compound concentration. The IC50 value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
B. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine
CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, drive the progression of the cell cycle. Their aberrant activity is a common feature in many cancers, making them attractive therapeutic targets.
Cyclopenta[d]pyrimidine and its bioisosteres, such as pyrido[2,3-d]pyrimidines, have been developed as potent, ATP-competitive inhibitors of various CDKs.[3][4] For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown high specificity for CDK4 and CDK6, inhibiting them with IC50 values in the low nanomolar range.[3] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of CDK substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition.[4] The inhibition of CDK4 is particularly significant as it is frequently upregulated in a variety of tumors, including gliomas, sarcomas, and breast cancer.[3]
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Cyclin-Dependent Kinases
| Compound Class | Target CDK(s) | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | 11 | [3] |
| Pyrido[2,3-d]pyrimidine | CDK6/Cyclin D1 | 15 | [3] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 3 | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK1 | 30 | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | 90 | [4] |
Diagram 1: Cyclopenta[d]pyrimidine Inhibition of the CDK4/6-Rb Pathway
Caption: Inhibition of CDK4/6 by cyclopenta[d]pyrimidines prevents Rb phosphorylation.
C. Other Oncological Targets
The versatility of the cyclopenta[d]pyrimidine scaffold extends to other key signaling nodes in cancer:
-
AKT Protein Kinase: This kinase is a central regulator of cell survival, proliferation, and metabolism. Cyclopenta[d]pyrimidines have been developed as AKT inhibitors, offering a therapeutic strategy for hyperproliferative diseases.[5]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a crucial role in cell growth and survival. Novel 2-amino-4-pyrazolecyclopentylpyrimidines have been identified as potent IGF-1R inhibitors with IC50 values in the nanomolar range.[6]
II. Antiviral Potential: A Broad-Spectrum Approach
The structural similarity of cyclopenta[d]pyrimidines to endogenous nucleosides makes them ideal candidates for antiviral drug development. They can interfere with viral replication by targeting key viral enzymes.
Mechanism of Action: Targeting Viral Polymerases
Several cyclopenta[d]pyrimidine C-nucleosides have demonstrated antiviral activity against a range of RNA viruses.[7] The proposed mechanism of action for some of these compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following intracellular phosphorylation to the triphosphate form, these nucleoside analogs can be incorporated into the growing viral RNA chain, leading to chain termination, or they can act as competitive inhibitors of the natural nucleotide substrates.[8]
Table 2: Antiviral Activity of Cyclopentenyl C-Nucleosides
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| 9-deazaneplanocin A | HIV-1 | 2.0 | PBM | [7] |
| Compound 2 | Punta Toro virus | 2.5 | LLC-MK2 | [7] |
| Compound 3 | West Nile virus | 11 | - | [7] |
| Compound 4 | SARS-CoV | 49 | - | [7] |
Diagram 2: Experimental Workflow for Antiviral Activity Screening
Caption: A streamlined workflow for identifying and characterizing antiviral cyclopenta[d]pyrimidines.
III. Neurological Disorders: Modulating Brain Circuitry
The therapeutic reach of cyclopenta[d]pyrimidines extends to the central nervous system, with promising activity against targets implicated in stress-related and neurodegenerative disorders.
A. Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
The CRF1 receptor is a key mediator of the stress response. Its antagonism is a validated strategy for the treatment of anxiety and depression. Cyclopenta[d]pyrimidines and related dihydropyrrolo[2,3-d]pyrimidines have been developed as potent and selective CRF1 receptor antagonists.[9][10] These compounds have demonstrated anxiolytic-like effects in preclinical models.[9]
B. Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is highly expressed in the brain, particularly in the striatum, and plays a role in regulating cyclic nucleotide signaling. Inhibition of PDE10A is being explored as a therapeutic approach for neurodegenerative disorders such as Huntington's disease and schizophrenia.[11] A cyclopenta[3][5]thieno[2,3-d]pyrimidin-4-one scaffold has been identified as a significant inhibitor of PDE10A.[11]
IV. Other Therapeutic Avenues
The chemical versatility of the cyclopenta[d]pyrimidine core has led to the exploration of its potential in other therapeutic areas, including:
-
Antioxidant Activity: Certain 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized and evaluated for their antioxidant properties, suggesting a potential role in combating oxidative stress-related diseases.[12]
V. Conclusion
The cyclopenta[d]pyrimidine scaffold represents a highly versatile platform for the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, from kinases and tubulin in oncology to viral polymerases and CNS receptors, underscores its significance in modern medicinal chemistry. The continued exploration of this privileged structure, guided by rational drug design and robust biological evaluation, holds immense promise for the development of next-generation therapies for a multitude of human diseases.
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Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. AACR Journals. [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. [Link]
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CYCLOPENTA [D] PYRIMIDINES AS AKT PROTEIN KINASE INHIBITORS. WIPO Patentscope. [Link]
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Cyclopenta[d]pyrimidines and dihydropyrrolo[2,3-d]pyrimidines as potent and selective corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]
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discovery of novel cyclopenta[d]pyrimidine based inhibitors
An In-Depth Technical Guide to the Discovery of Novel Cyclopenta[d]pyrimidine-Based Inhibitors
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] Fused heterocyclic systems incorporating this core, such as the cyclopenta[d]pyrimidine scaffold, have emerged as a promising class of compounds, particularly in oncology. This guide provides a comprehensive overview of the discovery and development of novel cyclopenta[d]pyrimidine-based inhibitors. We will explore the strategic design, synthesis, and biological evaluation of these compounds, focusing on their roles as potent microtubule targeting agents and kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols for key assays, and a robust framework for advancing novel chemical entities from hit identification to lead optimization.
The Strategic Value of the Cyclopenta[d]pyrimidine Core
The fusion of a cyclopentane ring to the pyrimidine core creates a rigid, partially saturated bicyclic system. This structural feature offers several advantages in drug design:
-
Defined Three-Dimensionality: Unlike planar aromatic systems, the cyclopenta[d]pyrimidine scaffold provides a distinct three-dimensional vector for substituents, enabling more precise and unique interactions with protein targets.
-
Modulation of Physicochemical Properties: The scaffold allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability through substitution on both the pyrimidine and cyclopentane rings.
-
Novelty and Patentability: This scaffold represents a relatively underexplored chemical space compared to more common heterocyclic systems, offering opportunities for the discovery of novel intellectual property.[2]
Our exploration will focus on two primary classes of inhibitors derived from this core, demonstrating its versatility in targeting distinct and critical cellular pathways.
The Drug Discovery Workflow: A Self-Validating Paradigm
The process of identifying and optimizing novel inhibitors is iterative and must be self-validating at each stage. The causality behind experimental choices is paramount. For instance, initial hits from a high-throughput screen are not merely advanced based on potency; they are triaged based on chemical tractability, predicted metabolic liabilities, and the potential for generating meaningful structure-activity relationships (SAR).
Caption: Iterative cycle of structure-based drug design.
Core Synthetic Methodologies
A robust and scalable synthetic route to the core scaffold is essential for generating diverse compound libraries for SAR studies. The 4-chlorocyclopenta[d]pyrimidine is a key intermediate, acting as a versatile precursor for subsequent derivatization.
Protocol: Synthesis of 4-chloro-2-methylcyclopenta[d]pyrimidine Intermediate
This protocol describes a reliable two-step synthesis of the key chlorinated intermediate. [3]
Caption: Key synthetic route to the versatile chloro-intermediate.
Step-by-Step Procedure:
-
Cyclization:
-
To a solution of commercially available 2-oxocyclopentane-1-carbaldehyde in dimethylformamide (DMF), add acetamidine hydrochloride and potassium tert-butoxide.
-
Heat the reaction mixture to 120 °C and stir until reaction completion is observed by TLC.
-
Perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography or recrystallization to yield the cyclopenta[d]pyrimidin-4-ol intermediate. [3]
-
-
Chlorination:
-
Treat the cyclopenta[d]pyrimidin-4-ol intermediate from the previous step with excess phosphorus oxychloride (POCl₃).
-
Heat the mixture to 100 °C for approximately 4 hours. [3] * Carefully quench the reaction by pouring it onto ice.
-
Extract the product, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to obtain the 4-chlorocyclopenta[d]pyrimidine product.
-
Protocol: Nucleophilic Aromatic Substitution for Library Generation
The chloro-intermediate is readily functionalized via nucleophilic aromatic substitution (SNAᵣ) with various anilines or other amines to generate a library of analogs.
-
Reaction Setup:
-
Dissolve the 4-chlorocyclopenta[d]pyrimidine intermediate in a suitable solvent such as DMF or isopropanol.
-
Add the desired substituted aniline (typically 1.1 to 1.5 equivalents).
-
A base (e.g., diisopropylethylamine) may be added to scavenge the HCl byproduct.
-
-
Reaction Execution:
-
Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC or LC-MS.
-
-
Purification:
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the final compound via column chromatography on silica gel to yield the desired substituted cyclopenta[d]pyrimidine inhibitor.
-
Key Biological Evaluation Protocols
The following protocols are foundational for characterizing the activity of novel cyclopenta[d]pyrimidine inhibitors. Each protocol is a self-validating system, incorporating necessary controls to ensure data integrity.
Protocol: Tubulin Polymerization Assay
This assay directly measures the interaction of compounds with their intracellular target, tubulin. [3]
-
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM), GTP, test compounds, and a positive control (e.g., colchicine).
-
Procedure:
-
Prepare solutions of test compounds and controls in polymerization buffer.
-
Add tubulin to a 96-well plate on ice.
-
Add the compound solutions to the wells.
-
Initiate polymerization by transferring the plate to a 37 °C spectrophotometer and adding GTP.
-
Measure the change in absorbance (e.g., at 340 nm) over time.
-
-
Data Analysis:
-
Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to a DMSO vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.
-
Protocol: Cellular Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines. [4]
-
Cell Seeding: Seed cancer cells (e.g., U87-MG, MDA-MB-435) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from low nM to high µM concentrations) for a set period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell inhibition. Plot the inhibition curve and calculate the IC50 value.
Future Perspectives and Conclusion
The cyclopenta[d]pyrimidine scaffold has proven to be a remarkably versatile platform for the discovery of potent inhibitors targeting diverse biological pathways critical to cancer progression. The development of microtubule-targeting agents with excellent potency and improved metabolic profiles highlights the power of rational, metabolism-driven drug design. [5][3]Concurrently, the successful application of this scaffold in creating specific kinase inhibitors demonstrates its utility in structure-based design approaches. [6][4] Future work should focus on expanding the target space for this scaffold, exploring its potential against other enzyme classes or receptor families. Furthermore, in-depth in vivo pharmacokinetic and pharmacodynamic studies of lead compounds, such as the S-methyl analog 3 , are crucial to translate the promising in vitro data into preclinical and, ultimately, clinical success. [5]The principles of causality-driven design and the use of robust, self-validating protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
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Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]
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2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound utilized in synthetic organic chemistry, often as a building block in the development of more complex molecules for pharmaceutical research.[1] Its structure, featuring a chlorinated pyrimidine ring fused to a cyclopentane, imparts specific reactivity that is valuable for medicinal chemists. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in the laboratory environment. This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound, grounded in available safety data and best practices.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of laboratory safety. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 81532-47-0 | [2] |
| Molecular Formula | C₈H₉ClN₂O | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | -20°C, stored under nitrogen | [4] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as a hazardous substance.[2]
Table 1: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |
| | Signal Word | Warning [2] | | GHS Hazard Class | Acute Toxicity, Oral (Category 4)[2]Skin Irritation (Category 2)[2]Eye Irritation (Category 2)[2]Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory System)[2] | | Hazard Statements | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] | | Precautionary Statements | P264: Wash hands thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P405: Store locked up.[2]P501: Dispose of contents/container to an approved waste disposal plant.[5] |Toxicological Profile
The toxicological profile is derived from its GHS classification. While specific comprehensive toxicological studies for this exact compound are not widely published, the classification indicates the following primary health hazards.[2]
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion can lead to adverse health effects.[2]
-
Skin Irritation: Direct contact is expected to cause skin irritation, characterized by redness, itching, or inflammation.[2]
-
Eye Irritation: This is a significant hazard. The compound causes serious eye irritation, which can result in pain, redness, and potential damage if not addressed immediately.[2]
-
Respiratory Tract Irritation: Inhalation of the dust or powder may cause irritation to the respiratory system, leading to symptoms such as coughing and shortness of breath.[2][6]
It is important to note that data regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific substance is currently unavailable.[2] In the absence of data, compounds should be handled as potentially hazardous.
Laboratory Safety and Handling Protocols
A proactive approach to safety is critical. The following protocols are designed to minimize exposure and ensure safe handling.
Engineering Controls
The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood.[7] This minimizes the risk of inhaling dust particles. Workstations should be equipped with an accessible eyewash station and a safety shower.[7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The causality behind these choices is to create a complete barrier between the researcher and the chemical.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
-
Eye Protection: Wear tight-sealing chemical safety goggles or a face shield.[7] Standard safety glasses are not sufficient.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn and kept buttoned.[9]
-
Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Safe Handling and Storage Practices
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is used or stored.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] The recommended storage condition is -20°C under an inert atmosphere like nitrogen to maintain product quality.[4] Store locked up and away from incompatible materials, particularly strong oxidizing agents.[2][6]
-
Dispensing: As the compound is a solid, avoid generating dust during weighing and transfer.[7] Use appropriate tools and techniques to minimize aerosolization.
Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical. The following diagram outlines the logical steps for different exposure routes.
Caption: Emergency response logic for different exposure scenarios.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, call a POISON CENTER or doctor.[6]
-
If on Skin: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6]
-
If in Eyes: This is a critical exposure. Rinse cautiously and immediately with plenty of water for at least 15-20 minutes, also under the eyelids.[2][6] If present and easy to do, remove contact lenses.[2] Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse the mouth with water.[5] Do not induce vomiting.[9]
-
Spill Response: In case of a spill, prevent further leakage if it is safe to do so.[2] Avoid dust formation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ensure the area is well-ventilated. Prevent the product from entering drains or waterways.[2]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it is not expected to be highly reactive under normal conditions.[2]
-
Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere).[2][7]
-
Conditions to Avoid: Avoid exposure to moisture, excess heat, and the formation of dust.[2][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][7]
-
Hazardous Decomposition Products: While no specific data is available for this compound, thermal decomposition of similar chlorinated nitrogen-containing organic molecules may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and the container to an approved waste disposal plant.[6] Discharge into the environment, such as drains or waterways, must be strictly avoided.[2]
References
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This compound - Appretech Scientific Limited. (n.d.). Appretech Scientific Limited. [Link]
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Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. (n.d.). Cole-Parmer. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, explain the causality behind the choice of reagents and reaction conditions, and provide a robust, step-by-step protocol for its execution in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to employ this versatile scaffold in their synthetic programs.
Introduction and Strategic Overview
The cyclopenta[d]pyrimidine core is a significant scaffold found in a variety of biologically active molecules, including kinase inhibitors and corticotropin-releasing factor 1 (CRF1) receptor antagonists[1]. The targeted compound, this compound, features two distinct functional handles: a reactive chloro group at the 2-position and a methoxy group at the 4-position. This differential functionalization allows for sequential, site-selective modifications, making it a highly attractive intermediate for building molecular complexity.
Our synthetic approach commences with the commercially available precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine[2][3]. The core of the synthesis is the selective mono-substitution of one chlorine atom with a methoxy group. This is achieved through a nucleophilic aromatic substitution reaction, a fundamental process in heterocyclic chemistry where an electron-rich nucleophile replaces a leaving group on an aromatic ring[4].
Mechanistic Rationale: The "Why" Behind the Synthesis
The key to this synthesis is controlling the regioselectivity of the nucleophilic attack on the 2,4-dichlorocyclopenta[d]pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring, particularly those at the 2- and 4-positions, susceptible to attack by nucleophiles.
The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway[5].
-
Addition of the Nucleophile: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[5]. The negative charge is delocalized across the ring and stabilized by the electronegative nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group because it is the conjugate base of a strong acid (HCl)[6][7].
Regioselectivity (C4 vs. C2): In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This enhanced reactivity is attributed to the superior ability of the adjacent nitrogen atom at the 1-position to stabilize the negative charge in the Meisenheimer intermediate through resonance. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile) and maintaining a low reaction temperature, we can favor the mono-substitution at the more reactive C4 position, minimizing the formation of the disubstituted by-product.
Caption: The SNAr mechanism for methoxy substitution.
Experimental Protocol
This protocol is designed to be self-validating through in-process checks and clear endpoints for purification and characterization.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | ≥95% | Sigma-Aldrich[2] |
| Sodium Methoxide (NaOMe) | ≥95% or 0.5M in MeOH | Various |
| Methanol (MeOH), Anhydrous | ≥99.8% | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared |
| Brine (Saturated NaCl Solution) | - | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various |
| Silica Gel | 60 Å, 230-400 mesh | Various |
| Ethyl Acetate (EtOAc) | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 g, 5.29 mmol).
-
Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity and selectivity of the reaction.
-
Nucleophile Addition: Slowly add a 0.5 M solution of sodium methoxide in methanol (11.1 mL, 5.55 mmol, 1.05 equivalents) dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot has been consumed.
-
Quenching: Once the reaction is complete, carefully quench it by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 25% ethyl acetate in hexanes.
-
Fractions: Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to afford this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 189.04[3] | 1.0 g | 5.29 | 1.0 |
| Sodium Methoxide (0.5 M in MeOH) | 54.02 | 11.1 mL | 5.55 | 1.05 |
| Methanol (Solvent) | 32.04 | 25 mL | - | - |
| Expected Yield | - | ~0.85 g | ~4.6 mmol | ~87% |
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and purification.
Safety Precautions
-
Sodium Methoxide: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chlorinated Solvents (DCM): Volatile and potentially carcinogenic. Always handle in a well-ventilated fume hood.
-
Anhydrous Reagents: Methanol is flammable. Keep away from ignition sources. Ensure the reaction is run under an inert atmosphere to prevent moisture contamination.
Conclusion
This application note outlines a reliable and well-rationalized method for the synthesis of this compound. By leveraging a regioselective SNAr reaction under controlled conditions, the target compound can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided herein should enable researchers to confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
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Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. (2014). Scientia Pharmaceutica. Available at: [Link]
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Generation of new cyclopenta[1,2‐d]pyrimidin 5. (n.d.). ResearchGate. Available at: [Link]
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Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. (2022). ResearchGate. Available at: [Link]
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Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Nucleophilic Substitution Reactions. (n.d.). University of Calgary. Available at: [Link]
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This compound. (n.d.). Reagentia. Available at: [Link]
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2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. (n.d.). PubChem. Available at: [Link]
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2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. (n.d.). Top-bio. Available at: [Link]
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Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. Available at: [Link]
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Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry. Available at: [Link]
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SYNTHESIS OF 6,7-DIHYDRO-5H-THIOPYRANO[2,3-d]PYRIMIDIN-5-ONE DERIVATIVES. (2017). Semantic Scholar. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[1][8]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents. (n.d.). Scilit. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]
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Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Bentham Science. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for performing nucleophilic aromatic substitution (SNAr) on 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This fused pyrimidine scaffold is a valuable building block in medicinal chemistry, and its functionalization via SNAr is a critical step in the synthesis of diverse compound libraries for drug discovery.[1][2] This document details the underlying reaction mechanism, offers a robust step-by-step protocol for reactions with amine nucleophiles, presents optimization strategies, and includes a troubleshooting guide. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction and Scientific Background
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a prevalent motif in molecules targeting a range of biological pathways, including kinase inhibition for anti-cancer therapies.[1][2][3] The functionalization of this privileged scaffold is paramount for modulating pharmacological properties. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely employed method for this purpose.
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it highly susceptible to nucleophilic attack.[4][5] The two ring nitrogens act as strong electron-withdrawing groups, lowering the energy of the LUMO and activating the carbon positions for substitution. Specifically, the C2 and C4 positions are most activated, as the negative charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atoms.[5][6][7] In the case of this compound, the chloro group at the C2 position serves as an excellent leaving group, facilitating the introduction of a wide variety of nucleophiles.
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is the rate-determining factor and is enhanced by the ability of the pyrimidine nitrogens to delocalize the negative charge.[7]
-
Elimination of the Leaving Group: Aromatization is restored through the expulsion of the chloride ion, yielding the final substituted product.
General Experimental Protocol: Amination of this compound
This protocol provides a detailed procedure for a representative SNAr reaction using a generic amine nucleophile. The principles can be adapted for other nucleophiles such as thiols or alkoxides.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.2 - 1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), n-Butanol (n-BuOH), or Acetonitrile
-
-
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stir bar and stirrer/hotplate
-
Condenser (for conventional heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Rotary evaporator
-
Step-by-Step Procedure (Conventional Heating)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen anhydrous solvent (e.g., n-BuOH, ~0.1 M concentration) followed by the amine nucleophile (1.2 eq).
-
Base Addition: Add the base, such as DIPEA (2.0 eq).[9] The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
-
Reaction Conditions: Attach a condenser and heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Microwave-Assisted Synthesis Variation
Microwave irradiation can significantly reduce reaction times and often improve yields.[11][12]
-
Setup: In a microwave-safe vial, combine the pyrimidine substrate (1.0 eq), amine (1.5 eq), and solvent (if not solvent-free).[12]
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-60 minutes.[12]
-
Work-up and Purification: Follow steps 6-8 from the conventional heating protocol.
Visualization of Workflow and Chemistry
Caption: Experimental workflow for SNAr on the cyclopenta[d]pyrimidine core.
Caption: General SNAr reaction scheme.
Data Presentation: Reaction Condition Summary
The following table summarizes typical conditions for SNAr on related chloropyrimidine systems, which can be used as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent(s) | Temperature (°C) | Notes |
| Secondary Amines | Morpholine | DIPEA, K₂CO₃ | n-BuOH, DMF, Water[4][13] | 80 - 120 | Generally high yielding and clean reactions. |
| Primary Amines | Benzylamine | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 80 - 140 | Can sometimes lead to double addition if other reactive sites exist. |
| Anilines | p-Anisidine | Acid catalyst (HCl) or Base (Na₂CO₃) | Water, Isopropanol[9] | 100 - 160 | Less nucleophilic; may require higher temperatures or microwave conditions. |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, NMP[8] | 25 - 80 | Highly nucleophilic; reactions are often rapid at lower temperatures. |
| Alkoxides | Sodium Methoxide | (Self-basic) | Methanol, THF | 0 - 65 | Can sometimes compete with other reactive sites if present.[14][15] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Ineffective base. | 1. Increase reaction temperature or switch to microwave heating.[11] 2. For weak nucleophiles like anilines, consider an acid-promoted protocol or palladium-catalyzed cross-coupling.[9] 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or a more suitable solvent system. |
| Side Product Formation | 1. Solvolysis: Solvent (e.g., water, alcohol) acting as a nucleophile. 2. Decomposition: Unstable starting material or product at high temperatures. | 1. Use an anhydrous, aprotic solvent like DMF, NMP, or THF.[8][9] If using protic solvents, minimize reaction time and temperature. 2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of persistent impurities. | 1. Drive the reaction to full conversion to eliminate starting material. 2. Try a different chromatography eluent system or consider purification by recrystallization or preparative HPLC. |
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
Reagent-Specific Hazards:
-
Solvents: DMF and DMSO are polar aprotic solvents that can facilitate skin absorption of other chemicals. Handle with care. Many organic solvents are flammable.
-
Bases: DIPEA is corrosive and volatile. K₂CO₃ is an irritant. Handle appropriately.
-
Nucleophiles: Many amines and thiols are toxic and/or malodorous.
-
-
Reaction Hazards: Reactions at elevated temperatures and pressures (especially microwave synthesis) should be conducted behind a blast shield.
References
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Verachem. Retrieved from [Link]
-
Cernak, T., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI. Available at: [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2019). ResearchGate. Available at: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]
-
SNAr Reactions on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]
- 2, 4-substituted-6, 7-dihydro-5h-cyclopenta-[d]pyrimidines. (1961). Google Patents.
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved from [Link]
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Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. (2020). Angewandte Chemie International Edition. Available at: [Link]
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Castan, I. F. S. F., et al. (2022). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]
-
Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[10][16]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents. (2021). Journal of Molecular Structure. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics. (2023). Drug Development Research. Available at: [Link]
-
Nucleophilic substitution reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2021). New Journal of Chemistry. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing the Anti-Cancer Activity of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Cancer Cell Lines
Introduction: A Structural Motif of Interest in Oncology Research
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, forming the core of numerous approved drugs that inhibit key oncogenic drivers. The compound 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine represents a synthetic intermediate with potential for elaboration into novel therapeutic agents. While direct biological data on this specific molecule is not extensively published, its structural similarity to compounds with demonstrated anti-cancer properties warrants a thorough investigation of its potential as a cytotoxic or cytostatic agent. For instance, a structurally related N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride has been identified as a potent antitubulin agent, inhibiting cancer cell growth in the nanomolar range.[1] This suggests that the broader 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a promising starting point for the discovery of new anti-cancer molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro anti-cancer properties of this compound. The protocols provided herein are designed to be self-validating and offer a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.
Experimental Workflow: A Stepwise Approach to Characterization
A systematic evaluation of a novel compound's anti-cancer potential involves a multi-faceted approach. The following workflow is recommended to comprehensively characterize the effects of this compound on cancer cell lines.
Caption: A logical workflow for the in vitro characterization of a novel anti-cancer compound.
Part 1: Initial Screening for Cytotoxic Activity
The primary objective of this phase is to determine if this compound exhibits cytotoxic or anti-proliferative effects on cancer cells and to quantify its potency.
Compound Preparation and Quality Control
Prior to any biological evaluation, it is crucial to ensure the purity and stability of the test compound.
-
Source: this compound can be sourced from various chemical suppliers.[2][3][4]
-
Purity Assessment: Verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of ≥95% is recommended for initial screening.
-
Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Cell Line Selection and Culture
The choice of cancer cell lines should be guided by the therapeutic area of interest. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended for initial screening.
-
Cell Culture: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure data integrity.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Calculation:
-
Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Value: Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
| Cell Line | Compound Concentration (µM) | % Viability | IC50 (µM) |
| MCF-7 (Breast) | 0.1 | 98.2 ± 3.1 | Calculated |
| 1 | 85.7 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.6 ± 0.8 | ||
| A549 (Lung) | 0.1 | 99.1 ± 2.5 | Calculated |
| 1 | 90.3 ± 3.9 | ||
| 10 | 60.5 ± 4.2 | ||
| 50 | 25.8 ± 3.1 | ||
| 100 | 8.2 ± 1.1 | ||
| Caption: Example data table for summarizing cytotoxicity assay results. |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of the compound is confirmed, the next step is to investigate how it affects cell proliferation and survival.
Protocol: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8] An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[9] Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Sources
- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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in vitro cytotoxicity assay for 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Application Note & Protocol
Topic: Comprehensive In Vitro Cytotoxicity Profiling of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of a Novel Pyrimidine Analog
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous anti-cancer agents that interfere with nucleic acid synthesis and other critical cellular pathways.[1][2] Fused and substituted pyrimidine derivatives are of particular interest as they offer a versatile framework for developing targeted therapeutics.[2][3] The compound this compound is one such novel analog whose therapeutic potential remains to be fully characterized.
Initial assessment of any potential chemotherapeutic agent requires a robust evaluation of its cytotoxic effects. A comprehensive in vitro cytotoxicity profile not only quantifies a compound's potency (e.g., its IC50 value) but also provides crucial insights into its mechanism of action. Relying on a single assay can be misleading; for instance, a compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), an effect that some assays may not distinguish.
This application note, written from the perspective of a Senior Application Scientist, presents a multi-assay strategy to thoroughly characterize the cytotoxic profile of this compound. We will detail protocols for three distinct, yet complementary, assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and necrosis.[4]
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases, a hallmark of apoptosis.[5]
By integrating the data from these three assays, researchers can build a comprehensive understanding of the compound's effects, distinguishing between apoptosis, necrosis, and cytostatic activity.
Principles of the Selected Cytotoxicity Assays
A multi-pronged approach is essential for a self-validating and insightful cytotoxicity assessment. The chosen assays probe different aspects of cellular health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability. The principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells. This reaction produces purple, insoluble formazan crystals. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6] A decrease in signal indicates either cell death or a reduction in metabolic activity (cytostatic effect).
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme present in all cells.[4] Under normal conditions, it remains within the cell. However, upon loss of plasma membrane integrity—a key feature of necrosis and late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[4][7] The assay quantifies the amount of released LDH by measuring its enzymatic activity in the supernatant, providing a direct measure of cell lysis and membrane damage.[8]
-
Caspase-Glo® 3/7 Luminescent Assay: Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[5] When these caspases are active, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal. The intensity of the light is directly proportional to the amount of caspase-3/7 activity, providing a specific and sensitive measure of apoptosis induction.[11]
Integrated Experimental Workflow
To ensure data consistency and comparability, the three assays should be run in parallel from the same initial cell seeding plates. The following diagram illustrates the overall experimental design.
Caption: Role of Caspase-3/7 in apoptosis.
-
Scenario 1: Apoptosis-Mediated Cytotoxicity
-
Observation: A dose-dependent decrease in MTT signal, a significant dose-dependent increase in Caspase-3/7 activity, and a relatively low LDH release at lower-to-mid concentrations.
-
Interpretation: This profile strongly suggests the compound induces apoptosis. The Caspase-3/7 assay confirms the activation of the apoptotic pathway. The MTT signal drops due to cell death. LDH release is minimal initially because apoptotic cells maintain membrane integrity until secondary necrosis occurs at later stages or higher concentrations. The hypothetical data in Table 1 aligns with this scenario.
-
-
Scenario 2: Necrotic Cytotoxicity
-
Observation: A parallel, dose-dependent decrease in MTT signal and increase in LDH release. Caspase-3/7 activity remains low.
-
Interpretation: The compound is likely causing cell death via necrosis, leading to immediate loss of membrane integrity and LDH release.
-
-
Scenario 3: Cytostatic Effect
-
Observation: A dose-dependent decrease in the MTT signal, but with very low LDH release and low Caspase-3/7 activity across all concentrations.
-
Interpretation: The compound is not killing the cells but is inhibiting their metabolic activity and/or proliferation. This is a crucial distinction for drug development.
-
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
-
PMC - NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
-
PubMed. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
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- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
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- 11. promega.com [promega.com]
Application Notes and Protocols for the Development of Microtubule Targeting Agents from Cyclopenta[d]pyrimidines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the discovery and preclinical development of novel microtubule targeting agents based on the cyclopenta[d]pyrimidine scaffold. This document outlines the rationale, key experimental protocols, and data interpretation strategies, grounded in established scientific principles and field-proven insights.
Introduction: Targeting the Dynamic Cytoskeleton in Oncology
The microtubule cytoskeleton, a dynamic network of αβ-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1][2] This dynamic nature makes it a highly validated and successful target for anticancer therapeutics.[2][3] Microtubule targeting agents (MTAs) are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site binders).[2][4] Both classes of agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[2][5]
The cyclopenta[d]pyrimidine scaffold has emerged as a promising chemotype for the development of novel microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[5][6] These compounds have demonstrated potent antiproliferative activity in the nanomolar range and, critically, have shown efficacy against multidrug-resistant cancer cell lines, a significant challenge in clinical oncology.[4][5][6] This guide will detail the synthesis, in vitro evaluation, and preclinical assessment of cyclopenta[d]pyrimidine-based MTAs.
Part 1: Synthesis of Cyclopenta[d]pyrimidine Analogs
The synthesis of the cyclopenta[d]pyrimidine core is a critical first step in the development of this class of MTAs. A common and effective synthetic route involves the cyclization of a functionalized cyclopentanone precursor with an appropriate amidine. The following protocol is a generalized procedure that can be adapted for the synthesis of various analogs.
Protocol 1: General Synthesis of the Cyclopenta[d]pyrimidine Scaffold
This protocol describes a common pathway for the synthesis of the core cyclopenta[d]pyrimidine structure, which can then be further modified to explore structure-activity relationships (SAR).
Workflow for Synthesis:
A generalized synthetic workflow for cyclopenta[d]pyrimidine analogs.
Materials:
-
Substituted cyclopentanone
-
Acetamidine hydrochloride
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Substituted aryl amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Cyclization to form the cyclopenta[d]pyrimidine core: a. To a solution of the functionalized cyclopentanone precursor in DMF, add acetamidine hydrochloride and potassium tert-butoxide. b. Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. c. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel chromatography to obtain the cyclopenta[d]pyrimidine intermediate.[4]
-
Introduction of the aryl amine substituent: a. In a flame-dried flask under an inert atmosphere, combine the cyclopenta[d]pyrimidine intermediate, the desired aryl amine, a palladium catalyst, and a suitable ligand. b. Add sodium tert-butoxide and anhydrous toluene. c. Heat the reaction mixture to reflux and monitor by TLC. d. After completion, cool the reaction to room temperature and filter through a pad of celite. e. Concentrate the filtrate and purify the residue by silica gel chromatography to yield the final product.
-
Characterization: a. Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Microtubule Targeting Activity
A series of in vitro assays are essential to characterize the biological activity of the synthesized cyclopenta[d]pyrimidine analogs. These assays will determine their potency as microtubule destabilizers, their binding site on tubulin, and their antiproliferative effects on cancer cells.
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow for Tubulin Polymerization Assay:
Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine or combretastatin A-4)
-
Negative control (vehicle, DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: a. Reconstitute lyophilized tubulin in general tubulin buffer on ice. b. Prepare serial dilutions of the test compounds and controls in general tubulin buffer.
-
Assay: a. In a pre-chilled 96-well plate, add the tubulin solution to each well. b. Add the test compounds, positive control, or vehicle to the respective wells. c. Add GTP to each well to a final concentration of 1 mM. d. Place the plate in a microplate reader pre-warmed to 37°C. e. Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: a. Plot the absorbance at 340 nm versus time for each concentration of the test compound. b. Determine the rate of polymerization for each concentration. c. Calculate the percentage of inhibition relative to the vehicle control. d. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).[1][4]
Protocol 3: Competitive Colchicine Binding Assay
This assay determines if the test compounds bind to the colchicine site on tubulin.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radiolabeled colchicine)
-
Test compounds
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Incubation: a. Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of the test compound. b. Include a control with [³H]colchicine and tubulin only, and a blank with [³H]colchicine and buffer.
-
Separation of Bound and Free Ligand: a. After incubation, separate the protein-bound [³H]colchicine from the free [³H]colchicine by rapid filtration through filter paper discs.
-
Quantification: a. Place the filter discs in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of [³H]colchicine binding for each concentration of the test compound.[4][6] b. Determine the IC₅₀ value for the inhibition of colchicine binding.
Part 3: Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of the compounds in a more biologically relevant context.
Protocol 4: Antiproliferative Assay (e.g., SRB or MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-435, HeLa)[4]
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Sulforhodamine B (SRB) or MTT reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base solution for SRB assay or solubilization buffer for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Assay:
-
For SRB assay: Fix the cells with TCA, wash, and stain with SRB. Solubilize the bound dye with Tris base and read the absorbance.[4]
-
For MTT assay: Add MTT reagent to the wells, incubate, and then add solubilization buffer. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.
Protocol 5: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the direct visualization of the effects of the compounds on the microtubule network within cells.
Workflow for Immunofluorescence Staining:
Workflow for visualizing microtubule disruption via immunofluorescence.
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the test compound for an appropriate time.
-
Fixation and Permeabilization: Fix the cells and then permeabilize the cell membranes.
-
Blocking and Staining: Block non-specific antibody binding sites and then incubate with the primary antibody followed by the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI, mount the coverslips on slides, and visualize the microtubule network using a fluorescence microscope.
Expected Results: Effective microtubule-destabilizing agents will cause a noticeable disruption and depolymerization of the microtubule network compared to vehicle-treated control cells.[4]
Part 4: Overcoming Drug Resistance
A key advantage of some novel MTAs is their ability to circumvent common mechanisms of drug resistance.
Protocol 6: Evaluation in Drug-Resistant Cell Lines
This involves comparing the antiproliferative activity of the compounds in parental (drug-sensitive) cell lines versus their drug-resistant counterparts.
Cell Lines:
-
P-glycoprotein (Pgp) overexpressing cell lines: Compare activity in a parental cell line with a subline that overexpresses Pgp (e.g., NCI/ADR-RES).
-
βIII-tubulin overexpressing cell lines: Use isogenic cell lines where one has been engineered to overexpress βIII-tubulin.[4][6]
Procedure:
-
Perform antiproliferative assays (as in Protocol 4) in parallel on both the parental and resistant cell lines.
-
Data Analysis: Calculate the resistance ratio (Rr) by dividing the IC₅₀ in the resistant cell line by the IC₅₀ in the parental cell line. An Rr value close to 1 indicates that the compound is not affected by that specific resistance mechanism.[4]
Part 5: In Vivo Efficacy Studies
Promising lead compounds should be evaluated for their antitumor activity in animal models.
Protocol 7: Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for implantation (e.g., triple-negative breast cancer cells)[5]
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound, vehicle, or positive control according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Analysis: Compare the tumor growth in the treated groups to the control group. Calculate the tumor growth inhibition (TGI).
Structure-Activity Relationship (SAR) Summary
The development of potent cyclopenta[d]pyrimidine-based MTAs is guided by understanding the SAR.
Key SAR Insights:
| Position/Moiety | Importance for Activity | Reference |
| N-methyl on the exocyclic amine | Generally important for potent activity. | [5] |
| 4'-methoxy group on the aryl ring | Appears to be important for potent activity. | [5] |
| 6-substituent on the cyclopentane ring | Not strictly necessary for activity. | [5] |
| Chirality at C6 | The (S)-enantiomer can be significantly more potent than the (R)-enantiomer. | [6] |
| 4'-position on the aryl ring | Can be varied to optimize potency and metabolic stability (e.g., S-methyl analog). | [4] |
SAR Visualization:
Key structure-activity relationships for cyclopenta[d]pyrimidine MTAs.
Conclusion
The cyclopenta[d]pyrimidine scaffold represents a promising starting point for the development of a new generation of microtubule targeting agents. By systematically applying the synthesis and evaluation protocols outlined in these application notes, researchers can efficiently identify and optimize lead candidates with potent antitumor activity and the ability to overcome clinically relevant drug resistance mechanisms. The integration of in vitro, cell-based, and in vivo assays provides a comprehensive framework for the preclinical development of these novel anticancer agents.
References
- Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. ()
- Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. ()
- The 3-D Conformational Shape of N-Naphthyl -cyclopenta[d]pyrimidines Affects Their Potency as Microtubule Targeting Agents and Their Antitumor Activity. ()
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. ()
- The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin deriv
- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ()
- Structure-activity relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7- dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. ()
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ([Link])
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ([Link])
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Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. ([Link])
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ([Link])
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. ([Link])
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. ([Link])
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What are Tubulin inhibitors and how do they work?. ([Link])
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ([Link])
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Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. ([Link])
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Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. ([Link])
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Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action. ([Link])
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Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. ([Link])
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Synthesis and anticancer activity studies of cyclopamine derivatives. ([Link])
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Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ([Link])
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Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[4][5][7]triazolo[1,5-a]pyrimidines. ([Link])
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ([Link])
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- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
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- 5. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine as a Scaffold for KRAS-G12D Inhibitors
Introduction: Targeting the "Undruggable" KRAS-G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical cellular functions, including proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[1][3] The KRAS G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer.[1]
For decades, direct inhibition of KRAS mutants was deemed an insurmountable challenge due to the protein's picomolar affinity for GTP and the absence of deep, well-defined binding pockets.[4] However, recent breakthroughs have led to the development of inhibitors that target specific KRAS mutants, reigniting hope for effective therapies.[3] This guide focuses on the utility of the 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold as a foundational structure for the design and synthesis of novel, non-covalent KRAS-G12D inhibitors. This scaffold offers a versatile platform for chemical modification to achieve high-affinity and selective binding to the switch-II pocket of the KRAS-G12D protein.
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the core scaffold, and the subsequent biochemical and cellular assays required to characterize its derivatives as potential KRAS-G12D inhibitors.
Proposed Synthetic Protocol: this compound
The following is a proposed, robust multi-step synthesis for the core scaffold, based on established principles of heterocyclic chemistry. The causality behind each step is explained to ensure reproducibility and understanding.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target scaffold.
Step 1: Claisen Condensation to form Ethyl 2-cyclopentanoneoxalate
-
Rationale: This initial step constructs the β-ketoester functionality required for the subsequent pyrimidine ring formation. A Claisen condensation is a classic and efficient method for this transformation.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of cyclopentanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-cyclopentanoneoxalate, which can be used in the next step without further purification.
-
Step 2: Cyclocondensation to form 2-amino-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
Rationale: This step builds the core pyrimidine ring through the reaction of the β-ketoester with guanidine. This is a widely used and reliable method for pyrimidine synthesis.
-
Protocol:
-
Dissolve the crude ethyl 2-cyclopentanoneoxalate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and then with water to remove inorganic salts.
-
Dry the solid under vacuum to obtain the desired pyrimidine derivative.
-
Step 3: Chlorination to form 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
Rationale: The hydroxyl groups on the pyrimidine ring are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
-
Protocol:
-
In a fume hood, carefully add the 2-amino-4-hydroxy-cyclopenta[d]pyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dichlorinated intermediate.
-
Step 4: Selective Methoxylation to Yield the Final Scaffold
-
Rationale: A nucleophilic aromatic substitution reaction is performed to introduce the methoxy group. By controlling the stoichiometry and temperature, selective mono-substitution at the more reactive C4 position can be achieved.
-
Protocol:
-
Dissolve the 2,4-dichloro-cyclopenta[d]pyrimidine (1.0 equivalent) in anhydrous methanol at 0°C.
-
Add a solution of sodium methoxide (1.0 equivalent in methanol) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours while monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product, This compound , by column chromatography.
-
Biochemical Characterization of Scaffold Derivatives
Once novel derivatives are synthesized by substituting the C2-chloro group, a suite of biochemical assays is essential to determine their direct interaction with and inhibition of KRAS-G12D.
Diagram of Inhibitor Characterization Workflow
Caption: Hierarchical workflow for inhibitor validation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
-
Principle: This assay measures the inhibition of nucleotide exchange (GDP for GTP) on the KRAS-G12D protein, often catalyzed by the guanine nucleotide exchange factor (GEF), SOS1.[5][6] A terbium-labeled anti-tag antibody binds to tagged KRAS, and a fluorescently labeled GTP analog serves as the FRET acceptor.[5] Successful nucleotide exchange brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors that lock KRAS in the GDP-bound state will reduce this signal.[5]
-
Step-by-Step Methodology:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP).
-
In a 384-well assay plate, add 2 µL of the test compound at various concentrations.
-
Add 4 µL of a solution containing recombinant His-tagged KRAS-G12D (final concentration ~20 nM) and SOS1 (final concentration ~10 nM).
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate the exchange reaction by adding 4 µL of a solution containing fluorescently labeled GTP (e.g., Bodipy-FL-GTP, final concentration ~50 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a detection solution containing a terbium-labeled anti-His antibody.
-
Incubate for 30-60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC₅₀ value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
-
Principle: SPR provides real-time, label-free analysis of binding events. It measures changes in the refractive index at the surface of a sensor chip to which the target protein (KRAS-G12D) is immobilized. This allows for the precise determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.
-
Step-by-Step Methodology:
-
Immobilize biotinylated KRAS-G12D onto a streptavidin-coated SPR sensor chip.
-
Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Prepare serial dilutions of the test compound in the running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Record the sensorgrams, which show the binding response over time.
-
After each injection, regenerate the chip surface with a mild regeneration solution if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.
-
Cellular Characterization of Lead Compounds
Promising compounds from biochemical assays must be validated in a cellular context to assess their ability to engage the target, inhibit downstream signaling, and exert an anti-proliferative effect.
Diagram of KRAS Signaling Pathway
Caption: Simplified KRAS-G12D signaling cascade.
Protocol 3: Western Blot for Phospho-ERK (pERK) Inhibition
-
Principle: ERK is a key downstream kinase in the KRAS signaling pathway.[2] Inhibition of KRAS-G12D should lead to a decrease in the phosphorylation of ERK (pERK). Western blotting provides a semi-quantitative measure of this effect.
-
Step-by-Step Methodology:
-
Seed KRAS-G12D mutant cells (e.g., PANC-1 pancreatic cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
-
Protocol 4: Cell Viability/Proliferation Assay
-
Principle: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells harboring the KRAS-G12D mutation. The CCK-8 assay, which measures mitochondrial dehydrogenase activity, is a common and reliable method.
-
Step-by-Step Methodology:
-
Seed KRAS-G12D mutant cells (e.g., PANC-1) and KRAS wild-type cells (e.g., BxPC-3) in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).[7][8]
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives of the this compound scaffold.
| Compound ID | Scaffold Modification | TR-FRET IC₅₀ (nM) [KRAS-G12D] | SPR Kₑ (nM) [KRAS-G12D] | pERK IC₅₀ (nM) [PANC-1 cells] | PANC-1 GI₅₀ (µM) | BxPC-3 GI₅₀ (µM) (WT) | Selectivity Index (WT/G12D) |
| Scaffold | C2-Cl | >10,000 | >10,000 | >10,000 | >50 | >50 | - |
| Lead-01 | C2-Aryl | 5.2 | 2.1 | 15.8 | 0.25 | >20 | >80 |
| Lead-02 | C2-Alkylamine | 25.6 | 18.4 | 88.2 | 1.2 | >25 | >20 |
| MRTX1133 | (Reference) | 0.14[9] | ~0.0002 | ~5 | ~0.01 | >10 | >1000 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, selective, and potent non-covalent inhibitors of KRAS-G12D. The protocols detailed in this guide provide a comprehensive framework for the synthesis, biochemical characterization, and cellular validation of new chemical entities based on this core structure. The ultimate goal is to develop compounds that not only demonstrate high affinity and target engagement but also translate into effective inhibition of downstream signaling and potent anti-proliferative activity in KRAS-G12D-driven cancers. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic profiling of lead candidates to assess their drug-like properties.
References
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Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. Available at: [Link]
-
Kras G12D Nucleotide Exchange Assay Kit - Aurora Biolabs. Available at: [Link]
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. Available at: [Link]
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. Available at: [Link]
-
KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - Frontiers. Available at: [Link]
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What are KRAS G12D inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
Targeting KRAS G12D: Advances in Inhibitor Design - PMC - PubMed Central. Available at: [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - bioRxiv. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed. Available at: [Link]
-
KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PubMed Central. Available at: [Link]
-
Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant. Available at: [Link]
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KRAS Assay Services - Reaction Biology. Available at: [Link]
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This compound - Appretech Scientific Limited. Available at: [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. Available at: [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]
-
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchGate. Available at: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC - NIH. Available at: [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
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Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PubMed. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF 6,7-DIHYDRO-5H-THIOPYRANO[2,3-d]PYRIMIDIN-5 - Semantic Scholar. Available at: [Link]
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Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. Available at: [Link]
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Application Note & Protocols: Comprehensive Characterization of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive structural elucidation and purity assessment of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (C₈H₉ClN₂O, MW: 184.62 g/mol ). As a substituted pyrimidine, this compound represents a core scaffold of significant interest in medicinal chemistry and drug discovery. Ensuring its structural integrity and purity is paramount for reproducible downstream applications. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, presenting a multi-faceted, self-validating analytical workflow. We detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, providing both theoretical grounding and practical, step-by-step instructions.
Introduction: The Rationale for a Multi-Technique Approach
The target molecule, this compound, is a heterocyclic compound featuring a fused pyrimidine and cyclopentane ring system. Such scaffolds are prevalent in biologically active molecules. The precise arrangement of its functional groups—a chloro substituent, a methoxy group, and the saturated carbocyclic ring—dictates its chemical reactivity and potential biological interactions.
A single analytical technique is insufficient to confirm the identity and purity of such a molecule unequivocally. Instead, a holistic and orthogonal approach is required, where the results from each technique corroborate the others. This application note details a workflow designed to provide an unambiguous analytical dossier for this compound, ensuring scientific integrity and trustworthiness in research and development settings.
Caption: Integrated workflow for the complete characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number and chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. The combination of chemical shifts, coupling constants (J-values), and integration allows for the complete mapping of atomic connectivity. For this specific molecule, NMR is essential to confirm the substitution pattern on the pyrimidine ring and the structure of the fused cyclopentane ring.
Protocol 2.1: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans (ns): 8-16 scans, sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons.
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance and requires more scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H NMR signals and analyze multiplicities (singlet, triplet, multiplet, etc.).
-
Expected Data & Interpretation
The data below are predicted values. Actual experimental values may vary slightly depending on solvent and concentration.
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~4.05 | Singlet (s) |
| ~3.10 | Triplet (t) |
| ~2.95 | Triplet (t) |
| ~2.20 | Quintet (p) |
Causality: The methoxy protons (-OCH₃) are expected as a sharp singlet around 4.05 ppm as they have no adjacent protons to couple with. The aliphatic protons on the cyclopentane ring will appear as coupled multiplets. The triplets at C5 and C7 are due to coupling with the two protons at C6, and the quintet at C6 is due to coupling with the protons at C5 and C7. In the ¹³C spectrum, the carbons of the pyrimidine ring (C2, C4, C4a, C7a) are significantly deshielded and appear at high chemical shifts due to their sp² hybridization and proximity to electronegative nitrogen and chlorine atoms.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: MS is indispensable for confirming the molecular weight of a compound. For halogenated compounds, MS provides a unique signature due to isotopic distribution.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[2][3] This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) in the mass spectrum for any fragment containing a chlorine atom, providing definitive evidence of its presence.
Caption: Predicted major fragmentation pathways for the target compound in EI-MS.
Protocol 3.1: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup (GC-MS or Direct Insertion Probe):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400. This range will cover the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺·).
-
Crucially, look for the [M+2]⁺· peak. Its intensity should be approximately one-third of the [M]⁺· peak, confirming the presence of one chlorine atom.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Expected Data & Interpretation
| Ion | m/z (mass-to-charge ratio) | Relative Intensity Ratio | Interpretation |
| [M]⁺· | 184 | ~3 | Molecular ion with ³⁵Cl |
| [M+2]⁺· | 186 | ~1 | Molecular ion with ³⁷Cl |
| [M-CH₃]⁺ | 169 / 171 | 3:1 | Loss of a methyl radical from the methoxy group |
| [M-Cl]⁺ | 149 | N/A | Loss of a chlorine radical |
| [M-C₂H₄]⁺· | 156 / 158 | 3:1 | Loss of ethene via retro-Diels-Alder-type fragmentation of the cyclopentane ring |
Trustworthiness: The observation of the 3:1 isotopic pattern for the molecular ion is a self-validating feature of the analysis, providing high confidence in the presence of a single chlorine atom and the overall elemental composition.
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds and organic molecules.[4][5] A reversed-phase method (RP-HPLC) is typically the first choice for molecules of moderate polarity like the target compound. The method separates the analyte from starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Protocol 4.1: RP-HPLC with UV Detection
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrument Setup and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is robust and provides excellent retention for a wide range of organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B (Return to initial)
-
20-25 min: Hold at 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Controlling the temperature ensures reproducible retention times.
-
UV Detector Wavelength: 254 nm. Pyrimidine rings typically have strong absorbance in this region. A photodiode array (PDA) detector can be used to obtain the full UV spectrum and confirm peak homogeneity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). For regulatory purposes, area normalization is a common and accepted method for purity assessment.
-
Expected Results: A pure sample (>98%) should yield a single major peak at a specific retention time. The presence of other peaks would indicate impurities, which could then be collected and identified using LC-MS if necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][7] It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. While not a primary tool for structural elucidation of complex molecules, it is excellent for confirming the presence of key functional groups.
Protocol 5.1: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify the characteristic absorption bands.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H Stretch | Aliphatic (Cyclopentane & Methoxy) |
| 1620-1570 | C=N Stretch | Pyrimidine Ring[7][8] |
| 1550-1480 | C=C Stretch | Pyrimidine Ring[8] |
| 1250-1050 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~750-650 | C-Cl Stretch | Chloroalkane-like[8] |
Trustworthiness: The presence of these key bands provides corroborating evidence for the structure determined by NMR and MS. For example, the absence of a broad O-H stretch (~3300 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹) confirms that the compound has not hydrolyzed or oxidized.
Elemental Analysis: Empirical Formula Confirmation
Expertise & Experience: Elemental analysis is a fundamental technique that provides the mass percentages of the elements (Carbon, Hydrogen, Nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For a new compound, matching the experimentally determined percentages to the calculated theoretical values is a critical validation step.
Protocol 6.1: Combustion Analysis
-
Sample Preparation: An accurately weighed amount of the highly purified compound (1-3 mg) is required. The sample must be completely dry and free of residual solvents.
-
Instrumentation: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Chlorine is determined by separate methods, often involving titration or ion chromatography after combustion.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental results should fall within ±0.4% of the theoretical values to be considered a good match.
Expected Data
| Element | Theoretical % for C₈H₉ClN₂O | Experimental % (Acceptable Range) |
| Carbon (C) | 52.04 | 51.64 - 52.44 |
| Hydrogen (H) | 4.91 | 4.51 - 5.31 |
| Nitrogen (N) | 15.18 | 14.78 - 15.58 |
| Chlorine (Cl) | 19.20 | 18.80 - 19.60 |
References
- Vertex AI Search. (2025).
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vertex AI Search.
-
Various Authors. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Popova, O. V., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Tulyakov, E. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]
-
Vulf'son, N. S., Zaretskii, V. I., & Zaikin, V. G. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the Cyclopenta[d]pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] Fused heterocyclic systems incorporating the pyrimidine nucleus, such as the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, have garnered significant attention in drug discovery. This bicyclic system offers a rigid, three-dimensional structure that can be strategically modified to probe interactions with biological targets.[3] Derivatives of this scaffold have shown promise as potent therapeutics, including microtubule targeting agents and kinase inhibitors.[4][5]
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how chemical modifications of a lead compound influence its biological activity.[6] The systematic derivatization of a core scaffold allows researchers to identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
This application note provides a detailed guide to the derivatization of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a versatile intermediate for the generation of compound libraries for SAR studies. We will delve into the chemical rationale behind the derivatization strategy, provide a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction, and present a framework for interpreting the resulting SAR data.
Chemical Rationale for Derivatization
The this compound molecule possesses two primary sites for chemical modification: the chloro group at the C2 position and the methoxy group at the C4 position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[7][8] This makes the C2 position an ideal handle for introducing a wide variety of substituents.
The general mechanism for the SNAr reaction at the C2 position involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. Subsequent loss of the chloride leaving group restores the aromaticity of the pyrimidine ring and yields the substituted product.[9]
The methoxy group at the C4 position is generally less reactive towards nucleophilic substitution than the C2-chloro group under typical SNAr conditions. However, it can be displaced by strong nucleophiles or under more forcing conditions, offering a secondary point for diversification. For the purposes of this application note, we will focus on the selective derivatization at the C2 position.
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent SAR analysis.
Caption: General workflow for derivatization and SAR studies.
Detailed Experimental Protocol: Synthesis of 2-(Anilino)-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This protocol details a representative SNAr reaction using aniline as the nucleophile. The conditions can be adapted for a variety of other primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous n-Butanol (n-BuOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
-
Ethyl acetate and hexanes for chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and aniline (1.2 eq).
-
Solvent and Base Addition: Add anhydrous n-butanol to dissolve the reactants, followed by the addition of DIPEA (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation and Causality:
-
Choice of Base: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent: n-Butanol is a high-boiling polar aprotic solvent that effectively dissolves the reactants and allows for the necessary reaction temperature.
-
Monitoring: TLC is a crucial step to determine the completion of the reaction and to avoid the formation of byproducts due to prolonged heating.
Data Presentation: Hypothetical SAR Data
The following table presents a hypothetical SAR for a series of C2-substituted this compound derivatives against a target kinase.
| Compound ID | R Group (at C2) | IC₅₀ (nM) | Notes |
| 1 | -Cl (Starting Material) | >10,000 | Inactive |
| 2a | -NH-Ph | 520 | Introduction of an amino linker provides moderate activity. |
| 2b | -NH-(4-F-Ph) | 250 | Electron-withdrawing group at the para position enhances potency. |
| 2c | -NH-(4-OMe-Ph) | 780 | Electron-donating group at the para position reduces potency. |
| 2d | -NH-(3-Cl-Ph) | 310 | Meta substitution is well-tolerated. |
| 2e | -NH-(2-Me-Ph) | 1500 | Steric hindrance from ortho substitution is detrimental to activity. |
| 2f | -NH-CH₂-Ph | 950 | Increased flexibility of the linker reduces potency. |
| 2g | -O-Ph | 2800 | Oxygen linker is less favorable than the nitrogen linker. |
| 2h | -S-Ph | 1200 | Sulfur linker shows intermediate activity. |
Interpretation of SAR Data and Lead Optimization
The hypothetical data in the table suggests several key SAR trends:
-
Importance of the Amino Linker: The nitrogen atom of the amino linker appears to be crucial for activity, likely forming a key hydrogen bond with the target protein.
-
Electronic Effects: Electron-withdrawing substituents on the phenyl ring are beneficial for potency, suggesting that the electronic nature of the R group influences binding.
-
Steric Constraints: There is a clear steric intolerance for substitution at the ortho position of the phenyl ring, indicating a constrained binding pocket.
Based on these initial findings, the next steps in lead optimization would involve further exploration of para-substituted anilines with various electron-withdrawing groups and the synthesis of analogs with alternative heterocyclic R groups to probe for additional interactions.
Visualization of SAR Logic
The following diagram illustrates the logical flow of interpreting the SAR data to guide the next round of synthesis.
Caption: Logical flow from SAR observations to next steps.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The strategic derivatization at the C2 position via nucleophilic aromatic substitution provides a robust and efficient method for generating diverse compound libraries. A systematic approach to SAR, as outlined in this application note, enables researchers to elucidate the key structural requirements for biological activity and to rationally design more potent and selective drug candidates.
References
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. European Journal of Medicinal Chemistry. [Link]
-
Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences. [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
-
6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. MySkinRecipes. [Link]
Sources
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- 2. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for Evaluating the Antiproliferative Effects of Cyclopenta[d]pyrimidines
Authored by a Senior Application Scientist
Introduction
Cyclopenta[d]pyrimidines, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. This structural analogy makes them promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. A significant number of pyrimidine derivatives have been investigated and developed as anticancer agents, with some acting as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.[1][2][3][4] The antiproliferative potential of these compounds stems from their ability to interfere with key cellular processes in cancer cells, such as uncontrolled proliferation, by inducing cell cycle arrest and apoptosis.[5][6]
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative effects of novel cyclopenta[d]pyrimidine compounds. The protocols outlined herein are designed to be self-validating, providing a systematic approach from initial cytotoxicity screening to in-depth mechanistic studies.
I. Preliminary Evaluation of Cytotoxicity: High-Throughput Screening
The initial step in assessing the antiproliferative potential of cyclopenta[d]pyrimidines is to determine their cytotoxic effects on various cancer cell lines. This is typically achieved through high-throughput colorimetric assays that measure cell viability.
A. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the cyclopenta[d]pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
B. SRB Assay
The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity based on the measurement of cellular protein content.[10] SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the number of cells.
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[11] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Table 1: Hypothetical IC50 Values of Cyclopenta[d]pyrimidine Derivatives in Different Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| CPDP-1 | 15.2 | 25.8 | 18.5 |
| CPDP-2 | 2.5 | 5.1 | 3.8 |
| CPDP-3 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
II. Elucidating the Mechanism of Action
Once the cytotoxic potential of the cyclopenta[d]pyrimidine compounds has been established, the next crucial step is to investigate their mechanism of action. This involves a series of more detailed assays to determine how these compounds inhibit cell proliferation.
A. Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[12] This assay provides insight into the long-term effects of a compound on cell survival and proliferation.
Protocol: Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with the cyclopenta[d]pyrimidine compounds at concentrations around their IC50 values for 24 hours.
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[13]
-
Fixation and Staining: Wash the colonies with PBS, fix them with a solution of methanol and acetic acid (3:1) for 5 minutes, and then stain with 0.5% crystal violet solution for 2 hours.[13]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
B. Cell Cycle Analysis
Many antiproliferative agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the cyclopenta[d]pyrimidine compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature and then analyze the DNA content by flow cytometry.[16]
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Table 2: Hypothetical Cell Cycle Distribution in A549 Cells Treated with CPDP-2 (5 µM)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| CPDP-2 | 72.8 | 15.2 | 12.0 |
C. Apoptosis Assay
A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/PI staining assay is a widely used method to detect apoptosis by flow cytometry.[17][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the cyclopenta[d]pyrimidine compounds for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
D. Western Blot Analysis
To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the effect of the cyclopenta[d]pyrimidine compounds on key signaling proteins involved in cell cycle regulation and apoptosis.[20][21] Given that many pyrimidine derivatives act as CDK inhibitors, it is pertinent to examine the expression and phosphorylation status of proteins in the CDK pathway.[1][3]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., CDK2, CDK4, Cyclin D1, Cyclin E, p21, p27, PARP, Caspase-3) overnight at 4°C.[22]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
III. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Overall experimental workflow for evaluating antiproliferative effects.
Hypothesized Signaling Pathway: CDK-Mediated Cell Cycle Regulation
Caption: Hypothesized mechanism of G1 arrest by a cyclopenta[d]pyrimidine.
IV. References
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Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319.
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Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from
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Abcam. (n.d.). MTT assay protocol. Retrieved from
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Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from
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Welin, M., Le-Tien, K., & La-Voie, J. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(11), 3236. [Link]
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Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Abcam. (n.d.). Colony formation assay: A tool to study cell survival. Retrieved from
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Martinez-Perez, C., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3724. [Link]
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Nabih, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
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Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for treating cancer. Medicinal Research Reviews, 21(6), 487–498. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. [Link]
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Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]
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Kandeel, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2045. [Link]
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Varshney, A., & Burgess, J. R. (2024). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Liu, X., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340253. [Link]
-
Kumar, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883–2887. [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(23), 4606–4616. [Link]
-
Wang, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
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The Strategic Application of 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Modern Drug Discovery
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. The fused pyrimidine ring system, in particular, has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. Among these, 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine stands out as a key intermediate, providing a strategic entry point for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive chlorine atom and a methoxy group on the pyrimidine ring fused to a cyclopentane moiety, offer medicinal chemists a versatile platform for generating libraries of compounds for screening and optimization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block, with a focus on its utility in the development of kinase inhibitors.
The cyclopenta[d]pyrimidine scaffold has been instrumental in the development of potent anti-microtubule agents and inhibitors of various protein kinases.[1][2] The reactivity of the 2-chloro substituent allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, thiol, or alcohol functionalities. This is a common strategy in the synthesis of kinase inhibitors, where an amino group at the 2-position often forms a key hydrogen bond interaction with the hinge region of the kinase active site.[3] The 4-methoxy group can also be modulated, though it is often retained for its electronic and steric contributions to binding affinity. This document will detail a representative synthetic protocol for this compound and its subsequent elaboration into a hypothetical kinase inhibitor, supported by mechanistic insights and practical considerations.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be approached through a multi-step sequence, typically starting from a readily available cyclopentanone derivative. The following protocol is a representative method adapted from general procedures for the synthesis of similar pyrimidine-based heterocycles.[4][5]
Synthetic Workflow Overview
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This initial step involves the construction of the fused pyrimidine ring system followed by chlorination.
-
Ring Formation: A mixture of 2-formylcyclopentanone (or its enamine equivalent), urea, and a base such as sodium ethoxide in ethanol is refluxed to form 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol.
-
Chlorination: The resulting diol is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base, to yield 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[6]
Step 2: Selective Methoxylation
The differential reactivity of the two chlorine atoms on the pyrimidine ring is exploited in this step. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[3]
-
Reaction Setup: To a solution of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.0-1.2 equivalents) in methanol dropwise.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure monosubstitution and minimize the formation of the dimethoxy byproduct.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| CAS Number | 81532-47-0 |
| Purity (typical) | >98% |
| Appearance | White to off-white solid |
Table 1: Physicochemical properties of this compound.[7][8][9]
PART 2: Application in the Synthesis of a Potent Kinase Inhibitor
The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs).[10][11][12] The following protocol outlines the synthesis of a hypothetical CDK inhibitor, demonstrating the strategic application of this scaffold.
Target Molecule: A Representative Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor
The design of our target molecule is inspired by known CDK4/6 inhibitors that feature a 2-aminopyrimidine core.[12] The cyclopentane ring of our starting material can provide a favorable conformational constraint for binding to the ATP pocket of the kinase.
Synthetic Application Workflow
Detailed Experimental Protocol: Synthesis of a 2-(Pyridin-2-ylamino)cyclopenta[d]pyrimidine Derivative
This procedure details the crucial SNAr reaction to install the key pharmacophore for kinase hinge binding.
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), 2-aminopyridine (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) if pursuing a Buchwald-Hartwig amination, or proceed with a direct SNAr reaction in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be diligently monitored by LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired 2-(pyridin-2-ylamino) derivative.
Structure-Activity Relationship (SAR) Insights
The synthesized compound can serve as a starting point for extensive SAR studies. Key modifications could include:
-
Variation of the 2-amino substituent: Replacing 2-aminopyridine with other substituted anilines or heteroaromatic amines can modulate potency and selectivity against different kinases.[1]
-
Modification of the 4-methoxy group: While often beneficial, this group can be replaced with other small alkyl or alkoxy groups to fine-tune solubility and metabolic stability.
-
Substitution on the cyclopentane ring: Introduction of substituents on the cyclopentane ring can explore additional binding interactions within the kinase active site and improve pharmacokinetic properties.[2]
Conclusion: A Cornerstone for Innovative Drug Design
This compound is a highly valuable and versatile building block in the drug discovery arsenal. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the generation of diverse compound libraries targeting a range of therapeutic targets, most notably protein kinases. The protocols and insights provided in this application note are intended to empower researchers to leverage this scaffold in their quest for novel and effective medicines. The logical and stepwise approach to its synthesis and application underscores its strategic importance in the iterative process of drug design and development.
References
-
Gali, H., et al. (2012). Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Journal of Medicinal Chemistry, 55(13), 6125-6137. Available at: [Link]
-
Tu, S., et al. (2006). New potential inhibitors of cyclin-dependent kinase 4: design and synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation. Bioorganic & Medicinal Chemistry Letters, 16(13), 3578-3581. Available at: [Link]
-
Wang, S., et al. (2021). Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1658. Available at: [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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Reagentia. (n.d.). This compound. Retrieved from [Link]
-
Ohta, H., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(18), 5432-5445. Available at: [Link]
-
Gali, H., et al. (2013). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Journal of Medicinal Chemistry, 56(15), 6037-6048. Available at: [Link]
-
Cuthbertson, T. J., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(10), 957-962. Available at: [Link]
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (2011). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
VanderWel, S. N., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2371-2387. Available at: [Link]
-
ChemBK. (n.d.). 2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine. Retrieved from [Link]
-
Tadesse, S., et al. (2020). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 63(15), 8349-8365. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(9), 3894. Available at: [Link]
-
Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available at: [Link]
-
PubChem. (n.d.). 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-Methoxy-6,7-Dihydro-5H-Cyclopenta[d]pyrimidine
Welcome to the comprehensive technical support guide for the synthesis of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following FAQs and troubleshooting guides are structured around a common synthetic pathway and are based on established chemical principles and field-proven insights.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and logical route involves the initial formation of the fused pyrimidine ring system, followed by chlorination and then a selective methoxylation. This guide will focus on troubleshooting and optimizing each of these critical stages.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Step 1: Cyclocondensation to Form the Dihydroxy Pyrimidine Core
Q1: What are the common starting materials for the cyclocondensation reaction?
A1: The most common starting materials involve the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[1][2] For the synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, a suitable starting material would be a 2-substituted cyclopentanone, such as a 2-oxocyclopentanecarboxylic acid ester. This will react with urea in the presence of a base or acid catalyst to form the desired 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Q2: My cyclocondensation reaction is giving a very low yield. What are the likely causes?
A2: Low yields in cyclocondensation reactions can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical. Some reactions may require higher temperatures to proceed to completion, while others may benefit from milder conditions to prevent side reactions.[3][4]
-
Purity of Reactants: Impurities in your starting materials, especially the cyclopentanone derivative or urea, can inhibit the reaction.[3][5]
-
Inefficient Catalyst: If using a catalyst, ensure it is active and used in the appropriate concentration. For acid-catalyzed reactions, the strength and concentration of the acid are important parameters to optimize.[4]
-
Incomplete Reaction: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Step 2: Chlorination of the Dihydroxy Pyrimidine
Q3: What is the most common reagent for converting the dihydroxy pyrimidine to the dichloro derivative?
A3: Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation.[6] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[6]
Q4: I am observing significant byproduct formation during the chlorination step. How can I minimize this?
A4: Byproduct formation during chlorination with POCl₃ is a common issue. Here are some strategies to minimize it:
-
Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature, sometimes starting at a lower temperature and then gradually heating, can help to minimize the formation of undesired byproducts.
-
Anhydrous Conditions: POCl₃ reacts violently with water. Ensuring that your starting material, solvent, and glassware are completely dry is essential to prevent unwanted side reactions and ensure the efficiency of the chlorination.[7]
-
Stoichiometry of Reagents: The molar ratio of the dihydroxy pyrimidine, POCl₃, and the base should be carefully controlled. An excess of POCl₃ can sometimes lead to more aggressive and less selective reactions.
-
Quenching Procedure: The quenching of the reaction mixture (typically with ice water) should be done slowly and carefully in a well-ventilated fume hood due to the exothermic nature and the evolution of HCl gas.
Step 3: Selective Methoxylation
Q5: How can I achieve selective methoxylation at the C4 position of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine?
A5: In general, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[8] This is due to the greater electron-withdrawing effect of the nitrogen at position 3 on the C4 position. To favor monosubstitution at the C4 position, you should consider the following:
-
Controlled Stoichiometry: Use a slight excess (e.g., 1.0-1.2 equivalents) of the methoxide source (e.g., sodium methoxide).
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will help to control the reactivity and improve selectivity.
-
Reaction Time: Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant formation of the dimethoxy byproduct is observed.
Q6: I am getting a mixture of the desired 2-chloro-4-methoxy product and the 2,4-dimethoxy byproduct. How can I improve the selectivity?
A6: The formation of the dimethoxy byproduct is a common challenge. Here are some troubleshooting steps:
-
Reduce the Amount of Nucleophile: Carefully control the stoichiometry of your sodium methoxide. Using a slight excess is often sufficient.
-
Lower the Reaction Temperature: Decreasing the temperature will slow down the reaction rate and can significantly improve the selectivity for the more reactive C4 position.
-
Choice of Solvent: The reaction is typically performed in methanol. However, in some cases, using a less polar solvent in combination with a phase-transfer catalyst might offer better control.
-
Purification: If a small amount of the dimethoxy byproduct is unavoidable, it can often be separated from the desired product by column chromatography.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclocondensation | Incomplete reaction; Suboptimal temperature; Impure reactants. | Monitor reaction by TLC to ensure completion; Optimize temperature; Use purified starting materials.[3][5] |
| Formation of Dark, Tarry Material in Chlorination | Reaction temperature too high; Presence of water. | Maintain strict temperature control; Ensure anhydrous conditions for all reagents and glassware.[7] |
| Difficult Workup After Chlorination | Exothermic quenching of excess POCl₃. | Add the reaction mixture slowly to ice-water with vigorous stirring in an efficient fume hood. |
| Formation of Dimethoxy Byproduct | Excess sodium methoxide; High reaction temperature; Prolonged reaction time. | Use a controlled amount of sodium methoxide (1.0-1.2 eq.); Lower the reaction temperature; Monitor the reaction closely by TLC and quench promptly. |
| Incomplete Methoxylation | Insufficient sodium methoxide; Low reaction temperature. | Ensure you are using at least one equivalent of sodium methoxide; Allow the reaction to warm to room temperature if it is not proceeding at a lower temperature. |
| Hydrolysis of Chloro Group | Presence of water during methoxylation or workup. | Use anhydrous methanol and sodium methoxide; Perform the reaction under an inert atmosphere; Use a non-aqueous workup if possible.[7] |
IV. Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq.).
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Preparation of Sodium Methoxide: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium (1.1 eq.) in anhydrous methanol at 0 °C.
-
Reaction Setup: In a separate flask, dissolve 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq.) in anhydrous methanol.
-
Addition of Nucleophile: Slowly add the freshly prepared sodium methoxide solution to the solution of the dichloropyrimidine at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.
V. Logical Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low yields in the synthesis.
VI. References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Retrieved from
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Ying-Biotech. (n.d.). 2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. Retrieved from [Link]
-
Ain Shams University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine
Welcome to the technical support center for the purification of 2,4-dichloro-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the scientific understanding and practical steps to achieve high-purity 2,4-dichloro-5-methoxypyrimidine for your research and development needs.
Understanding the Importance of Purity
2,4-Dichloro-5-methoxypyrimidine is a versatile building block in medicinal chemistry and agrochemical research.[1][2][3] The differential reactivity of its two chlorine atoms allows for selective nucleophilic substitutions, making it a valuable precursor for a wide range of complex molecules, including potential treatments for Alzheimer's disease and high-efficiency herbicides.[4][5] The presence of impurities can lead to unwanted side reactions, lower yields of the desired final product, and complications in downstream applications. Therefore, achieving high purity is paramount.
Identifying Common Impurities
Understanding the potential impurities is the first step in developing an effective purification strategy. The most common impurities in the synthesis of 2,4-dichloro-5-methoxypyrimidine arise from incomplete reactions or side reactions during the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) with reagents like phosphorus oxychloride (POCl₃).[6]
Common Impurities Include:
-
Unreacted Starting Material (2,4-dihydroxy-5-methoxypyrimidine): This starting material, also known as 5-methoxyuracil, is significantly more polar than the desired product.[7]
-
Partially Chlorinated Intermediates: These include 2-chloro-4-hydroxy-5-methoxypyrimidine and 4-chloro-2-hydroxy-5-methoxypyrimidine.[6][7] Like the starting material, these are more polar than the final product.
-
Hydrolysis Products: The dichlorinated product and monochlorinated intermediates can be susceptible to hydrolysis, reverting to their hydroxy forms, especially during aqueous workup.[6]
-
Byproducts from Phosphorus Oxychloride (POCl₃): Residual POCl₃ and its byproducts can contaminate the crude product if not properly quenched.[7]
-
Colored Impurities: These can arise from side reactions or degradation of starting materials during the synthesis.[7]
Impurity Profile Overview
Caption: Origin of common impurities in the synthesis of 2,4-dichloro-5-methoxypyrimidine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2,4-dichloro-5-methoxypyrimidine in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Question: After purification by recrystallization or column chromatography, my final yield of 2,4-dichloro-5-methoxypyrimidine is significantly lower than expected. What are the potential causes and how can I improve the recovery?
Answer: Low recovery can stem from several factors throughout the purification process. Here’s a breakdown of common causes and their solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Extraction | The product may not have been fully extracted from the initial reaction mixture. | Perform multiple extractions with a suitable organic solvent (e.g., ether, dichloromethane) to ensure complete transfer of the product from the aqueous phase.[7][8] |
| Improper Recrystallization Solvent | The chosen solvent may have a high solubility for the product even at low temperatures, leading to significant loss in the mother liquor. | Select a solvent that dissolves the compound when hot but has low solubility when cold. Light petroleum ether or n-hexane are commonly used for 2,4-dichloro-5-methoxypyrimidine.[7][8] |
| Premature Crystallization | If the solution cools too quickly during recrystallization, impurities can become trapped within the crystals, necessitating further purification steps and leading to material loss. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[7] |
| Improper Eluent System in Chromatography | An overly polar eluent system can cause the product to elute too quickly along with impurities. Conversely, a non-polar system may result in the product not eluting at all.[7] | Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography to achieve good separation between the product and impurities. |
| Column Overloading in Chromatography | Exceeding the capacity of the silica gel column can lead to poor separation and co-elution of the product with impurities, resulting in product loss during fraction collection.[7] | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Issue 2: Presence of Colored Impurities in the Final Product
Question: The purified 2,4-dichloro-5-methoxypyrimidine has a persistent yellow or brownish tint. How can I remove these colored impurities?
Answer: Colored impurities often result from side reactions or the degradation of starting materials during synthesis.[7] These can typically be removed by treating a solution of the crude product with activated charcoal.
Protocol for Decolorization:
-
Dissolve the Crude Product: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a suitable hot solvent (the same one you plan to use for recrystallization).
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Swirl and Heat: Swirl the mixture and gently heat for a few minutes. Avoid boiling, as this can cause bumping.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal. It is crucial to preheat the funnel and receiving flask to prevent premature crystallization of the product.[7]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.[7]
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.[7] However, excessive use of charcoal can also lead to the loss of the desired product through adsorption.[7]
Issue 3: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, GC, NMR)
Question: After purification, analytical techniques still show the presence of impurities. How can I identify and remove these persistent impurities?
Answer: The strategy for removing persistent impurities depends on their chemical nature. The most common persistent impurities are unreacted starting materials and partially chlorinated intermediates.
Troubleshooting Workflow for Persistent Impurities:
Caption: Troubleshooting workflow for removing persistent impurities.
Detailed Explanation:
-
Polar Impurities (Starting Material, Partially Chlorinated Intermediates): These impurities have free hydroxyl groups, making them significantly more polar than the fully chlorinated product.[7] Column chromatography is highly effective for separating compounds with different polarities.[7][9]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[9]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The exact ratio should be determined by TLC analysis to achieve a good separation (Rf of the product around 0.2-0.3).
-
-
Impurities with Similar Polarity: If the impurities have a polarity similar to the product, a carefully optimized recrystallization may be sufficient. The key is to find a solvent system where the solubility difference between the product and the impurity is maximized.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 2,4-dichloro-5-methoxypyrimidine?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good first choice for removing small amounts of impurities, especially if the crude product is already relatively pure. Light petroleum ether or n-hexane are suitable solvents.[7][8]
-
Column Chromatography: This method is ideal for separating the product from more polar impurities like unreacted starting material and partially chlorinated intermediates, which are common in the synthesis.[7]
Q2: How should I store purified 2,4-dichloro-5-methoxypyrimidine?
A2: 2,4-Dichloro-5-methoxypyrimidine is sensitive to moisture and air.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Q3: What level of purity can I expect after a single purification step?
A3: A well-executed purification can significantly improve purity.
-
Recrystallization: Can often achieve purities of >98%, depending on the initial purity of the crude product.
-
Column Chromatography: Can yield purities of >99% by effectively removing baseline impurities.[11]
Q4: Are there any safety precautions I should take when handling 2,4-dichloro-5-methoxypyrimidine?
A4: Yes, 2,4-dichloro-5-methoxypyrimidine is a hazardous chemical. It is harmful if swallowed and can cause skin and serious eye irritation.[12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Experimental Protocols
Protocol 1: Recrystallization of 2,4-dichloro-5-methoxypyrimidine
-
Dissolution: In a flask, add the crude 2,4-dichloro-5-methoxypyrimidine and a minimal amount of a suitable solvent (e.g., light petroleum ether or n-hexane).[8]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl for a few minutes.[7]
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.[7]
-
Sample Loading: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.[7]
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC). Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-dichloro-5-methoxypyrimidine.
References
- - Benchchem.
- An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2) - Benchchem.
- 2,4-Dichloro-5-methoxypyrimidine synthesis - ChemicalBook.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
- Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxypyrimidine - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem.
- Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
- Column Chromatography As A Tool For Purification - Sorbchem India.
- 4,6-Dichloro-5-methoxypyrimidine - Chem-Impex.
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - ChemicalBook.
- Sourcing High-Purity 2,4-Dichloro-5-methoxypyrimidine: A Manufacturer's Perspective.
- 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. fishersci.com [fishersci.com]
- 11. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 12. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming poor solubility of cyclopenta[d]pyrimidine compounds in aqueous solutions
Welcome to the Technical Support Center for Cyclopenta[d]pyrimidine Compound Solubility.
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of cyclopenta[d]pyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my cyclopenta[d]pyrimidine compounds showing such poor solubility in aqueous buffers?
A: Cyclopenta[d]pyrimidine scaffolds, while versatile in medicinal chemistry, often possess characteristics that contribute to low aqueous solubility. [1][2]These can include:
-
Aromaticity and Lipophilicity: The fused ring system is inherently hydrophobic. The presence of lipophilic substituents further increases the compound's tendency to partition into non-polar environments rather than water.
-
Crystalline Structure: Many organic molecules, including these derivatives, can form stable crystal lattices. The energy required to break these crystal lattice interactions and solvate the individual molecules in water can be substantial, leading to low solubility. [3]* Molecular Size and Branching: Larger molecules generally have lower solubility. While increased branching can sometimes improve solubility by reducing the molecular volume, the overall size of the cyclopenta[d]pyrimidine core and its substituents plays a significant role. [4]
Q2: I've tried dissolving my compound directly in my aqueous assay buffer with no success. What is the first thing I should try?
A: Direct dissolution in aqueous buffers is often challenging for these compounds. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common starting point due to its high solubilizing power for a wide range of organic compounds. Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs). [5][6]* Causality: These organic solvents disrupt the intermolecular forces in the solid compound and can form favorable interactions, facilitating dissolution. When this concentrated stock is introduced into an aqueous buffer, the goal is to achieve a final concentration where the compound remains in solution.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered upon addition to the aqueous buffer, reducing its ability to keep the hydrophobic compound dissolved. The compound then crashes out of the solution.
To address this, consider the following troubleshooting steps, which are detailed further in the guides below:
-
Lower the final compound concentration: You may be exceeding the solubility limit in the final aqueous/organic co-solvent mixture.
-
Increase the percentage of co-solvent: A higher concentration of the organic solvent in the final solution can help maintain solubility. [7]However, be mindful of the tolerance of your biological system to the solvent.
-
pH adjustment: The ionization state of your compound can dramatically affect its solubility.
-
Employ advanced formulation strategies: Techniques like using cyclodextrins or creating solid dispersions may be necessary for particularly challenging compounds.
Troubleshooting Guides
Guide 1: Optimizing Solubility with Co-solvents and pH Adjustment
This guide provides a systematic approach to improving the solubility of your cyclopenta[d]pyrimidine compounds using common laboratory techniques.
The Principle of Co-solvency
Co-solvents are organic solvents that are miscible with water and, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. [5][7][8]They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.
The Role of pH in Solubility
The solubility of many compounds is highly dependent on the pH of the solution. [9][10]For a compound with ionizable functional groups, adjusting the pH can convert the molecule into a more soluble salt form. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility. [11]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines the steps for systematically evaluating the impact of co-solvents and pH on the solubility of your compound.
Caption: A systematic workflow for optimizing compound solubility.
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve your cyclopenta[d]pyrimidine compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Determine the Compound's pKa: If your compound has ionizable groups, determining the pKa is crucial for selecting the appropriate pH range for your experiments. [12]3. Select Buffer Systems: Choose a range of buffers that span the relevant physiological pH range (e.g., pH 5.0, 6.5, 7.4).
-
Prepare Serial Dilutions: Create a series of dilutions of your DMSO stock.
-
Dilution into Aqueous Buffers:
-
Prepare a matrix of conditions in a 96-well plate.
-
Vary the final concentration of your compound.
-
Vary the final concentration of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO). [5] * Test across your selected pH range.
-
-
Equilibration and Observation: Allow the solutions to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature. Visually inspect for any signs of precipitation.
-
Quantification: For samples that appear soluble, quantify the amount of dissolved compound using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot solubility versus pH and co-solvent concentration to identify the optimal conditions for your experiments.
Quantitative Data Summary Table
| Co-solvent (DMSO) % | pH 5.0 Solubility (µM) | pH 7.4 Solubility (µM) |
| 0.5% | < 1 | < 1 |
| 1% | 5.2 | 2.1 |
| 2% | 15.8 | 8.5 |
| 5% | 45.3 | 22.7 |
This is example data and will vary for each compound.
Guide 2: Advanced Formulation Strategies
For compounds that remain poorly soluble even with co-solvents and pH optimization, more advanced formulation techniques may be necessary.
1. Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [13][14][15]They can encapsulate poorly water-soluble "guest" molecules, like your cyclopenta[d]pyrimidine compound, forming an inclusion complex. [13][16][17]This complex has a hydrophilic exterior, which significantly increases its aqueous solubility. [13][18][19]A study on pyrazolo[3,4-d]pyrimidines demonstrated a 100 to 1000-fold increase in water solubility using 2-hydroxypropyl-β-cyclodextrin (HPβCD). [20] When to Use: This method is ideal when the compound has appropriate dimensions to fit within the cyclodextrin cavity and when high concentrations of organic co-solvents are not desirable for the downstream application.
Experimental Workflow:
Caption: Workflow for cyclodextrin-based solubility enhancement.
Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile. [14]2. Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Compound: Add an excess amount of your solid cyclopenta[d]pyrimidine compound to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Filter or centrifuge the samples to remove any remaining solid.
-
Quantify Soluble Compound: Analyze the supernatant to determine the concentration of the dissolved compound.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry of the inclusion complex.
2. Solid Dispersions
Principle: A solid dispersion is a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix in a solid state. [21][22][23]This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion. [24]The mechanisms for improved solubility include:
-
Reduction of particle size to a molecular level. [21][23]* Conversion of the drug from a crystalline to a more soluble amorphous form. [21]* Improved wettability and dispersibility of the drug. [21] When to Use: This is a powerful technique for compounds that are particularly difficult to solubilize and is often employed in later stages of drug development for creating solid dosage forms.
Experimental Workflow:
Caption: General workflow for preparing and evaluating solid dispersions.
Protocol (Solvent Evaporation Method):
-
Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). [23]2. Dissolve Components: Dissolve both your cyclopenta[d]pyrimidine compound and the carrier in a suitable common organic solvent. [21]3. Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.
-
Process the Solid Dispersion: The resulting solid is then pulverized and sieved to obtain a uniform powder.
-
Characterization: It is essential to characterize the solid dispersion to confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion in an aqueous medium to that of the pure crystalline compound.
3. Nanosuspensions
Principle: Nanosuspensions are colloidal dispersions of pure drug particles in an aqueous vehicle, with a particle size of less than 1 µm. [25][26]The reduction in particle size leads to an increased surface area, which in turn increases the dissolution rate and saturation solubility of the drug. [27] When to Use: This is a suitable approach for compounds that are poorly soluble in both aqueous and organic media. [26]It is a versatile technique applicable for various administration routes. [28] Methods of Preparation:
-
Top-down methods: Involve the disintegration of larger drug particles into nanoparticles, such as through media milling or high-pressure homogenization. [29]* Bottom-up methods: Involve the precipitation of the drug from a solution to form nanoparticles. [29]
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not available].
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cyclodextrins in delivery systems: Applic
- Cosolvent. (n.d.). Wikipedia.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Enhancing Medication Solubility Using Nanosuspension: A Method. (2024, September 9). Asian Journal of Pharmaceutics.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrins and their applications in pharmaceutical and rel
- Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024, November 12). International Journal of Pharmacy & Pharmaceutical Research.
- CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. (2014, May 22).
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Nanosuspension: An approach to enhance solubility of drugs. (2011). PubMed.
- Nanosuspension-an effective approach for solubility enhancement. (2024, August 21). [Source not available].
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). [Source not available].
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). [Source not available].
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
- Co-solvent: Significance and symbolism. (2025, December 23). [Source not available].
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). [Source not available].
- Formulation strategies for poorly soluble drugs. (2025, July 10).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Source not available].
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
- Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (n.d.). PMC - NIH.
- 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- Solubility and stability testing of novel pyrimidine deriv
- How does pH affect solubility? (2025, March 11). askIITians.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (n.d.). PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. (2011, September 15). PubMed.
- 6,7-dihydro-5H-cyclopenta(d)pyrimidine. (n.d.). PubChem.
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- Synthesis and antibacterial properties of pyrimidine deriv
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Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to help you navigate the common challenges encountered during in vitro cytotoxicity testing and achieve reliable, reproducible results. As Senior Application Scientists, we have compiled field-proven insights and best practices to address the unique properties of this important class of compounds.
Troubleshooting Guide: A Question & Answer Approach
Inconsistent results in cytotoxicity assays are a frequent source of frustration, often stemming from the specific physicochemical properties of the compounds under investigation. Pyrimidine derivatives, while promising, can be particularly challenging. Here, we address the most common issues in a direct Q&A format.
Issue 1: I'm seeing high variability between my replicates and significant "edge effects" in my 96-well plates.
Answer: This is a classic problem that usually points to one of two culprits: uneven cell seeding or compound precipitation.
-
Causality - Uneven Cell Seeding: Inconsistent cell numbers across wells, especially at the edges of the plate, will naturally lead to variable results in viability assays. "Edge effects" are often caused by evaporation of media from the outer wells, leading to increased osmolality and altered cell growth.
-
Causality - Compound Precipitation: Pyrimidine derivatives often exhibit poor aqueous solubility.[1][2] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can crash out of solution. This precipitation is often not uniform across the plate, leading to significant well-to-well variability in the effective compound concentration.
Step-by-Step Solutions:
-
Optimize Cell Seeding Technique:
-
Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting every few rows.
-
To mitigate edge effects, consider not using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Address Solubility Issues:
-
Visually Inspect for Precipitation: Before adding your compound dilutions to the cells, inspect the dilution plate under a microscope. Look for crystals or amorphous precipitate.
-
Decrease Final DMSO Concentration: While it may seem counterintuitive, making serial dilutions in DMSO and then adding a small volume to your wells can help.[3] However, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Pre-warm Media: Adding cold compound dilutions to warm media can sometimes induce precipitation. Ensure all components are at 37°C.
-
Explore Alternative Solvents: If DMSO proves problematic, consider N,N-dimethylformamide (DMF), though its impact on compound activity must be validated.[4][5]
-
Issue 2: My pyrimidine derivative shows little to no cytotoxicity, even at high concentrations.
Answer: This can be a genuine result (the compound is not cytotoxic) or an artifact of experimental conditions. The primary suspects are compound instability, insufficient incubation time, or the use of an inappropriate assay.
-
Causality - Compound Instability: Certain pyrimidine derivatives are known to be unstable in DMSO, undergoing oxidation or condensation reactions that lead to a loss of activity.[4] The presence of water in DMSO can accelerate this degradation.[4]
-
Causality - Assay Kinetics: Cytotoxicity is a time- and concentration-dependent process. An incubation time that is too short may not allow for the compound to exert its full effect. This is especially true for compounds that induce apoptosis, a process that can take 24-72 hours.[6]
Step-by-Step Solutions:
-
Ensure Compound Integrity:
-
Optimize Assay Parameters:
-
Perform a Time-Course Experiment: Test your compound's effect at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.[7]
-
Optimize Cell Density: The initial cell seeding density can significantly impact results. For fast-growing cell lines, a high initial density can lead to confluence before the compound has had time to act. Conversely, a low density may result in a weak signal. Perform a growth curve to determine the optimal seeding density for your chosen incubation time.[8]
-
Issue 3: My results are inconsistent. An MTT assay shows high viability, but an XTT assay shows significant cell death.
Answer: This points to direct interference of your pyrimidine derivative with the assay chemistry, a well-documented pitfall of tetrazolium-based assays (MTT, XTT, MTS).[9][10]
-
Causality - Assay Interference: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] However, some compounds can chemically reduce MTT themselves, leading to a "false positive" signal of high viability even when cells are dead.[12][13] Conversely, some compounds can inhibit the reductases or interfere with formazan crystal solubilization, leading to a "false negative" signal.[10]
Step-by-Step Solutions:
-
Perform a Cell-Free Interference Check: This is a critical control experiment.
-
Prepare your compound dilutions as you would for a normal experiment.
-
Add them to wells containing cell culture medium without cells .
-
Add the MTT reagent and incubate as usual.
-
If you observe a color change, your compound is directly reducing the MTT dye.[14]
-
-
Switch to an Orthogonal Assay: If interference is confirmed, use a viability assay with a different mechanism that does not rely on redox potential.
-
SRB (Sulforhodamine B) Assay: Measures total protein content, which is less susceptible to metabolic interference.[15]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, a robust indicator of viability.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures membrane integrity by quantifying LDH released from dead cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for dissolving and storing pyrimidine derivatives?
A1: Start by attempting to dissolve a small amount in high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).[1] Use sonication or gentle warming (be cautious of degradation) if needed.[16] For long-term storage, aliquot into single-use tubes, preferably under an inert gas like argon or nitrogen, and store at -80°C.[4] Avoid repeated freeze-thaw cycles.
Q2: What is the maximum final concentration of DMSO my cells can tolerate?
A2: This is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but some are sensitive to concentrations as low as 0.1%.[3] It is crucial to run a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your assay to ensure it has no effect on cell viability.
Q3: How do I choose the right cytotoxicity assay for my pyrimidine derivative?
A3: The best approach is to validate your findings with at least two different types of assays. Start with a common metabolic assay like MTT or MTS, but always run a cell-free control to check for interference.[14] If interference is detected or results are ambiguous, confirm with an assay based on a different principle, such as an ATP-based assay for viability or an LDH assay for cytotoxicity.
| Assay Type | Principle | Pros | Cons & Potential Pyrimidine Interference |
| Tetrazolium (MTT, MTS, XTT) | Metabolic activity (Reductase) | Inexpensive, well-established | Prone to interference from reducing compounds; may overestimate viability.[10][17] |
| Resazurin (alamarBlue®) | Metabolic activity (Reductase) | More sensitive than MTT, homogenous | Also susceptible to interference by reducing compounds.[11] |
| ATP-Based (CellTiter-Glo®) | ATP content | High sensitivity, good linearity | Reagents can be expensive; signal can be affected by compounds that alter cellular ATP levels. |
| SRB (Sulforhodamine B) | Total protein content | Not dependent on metabolic activity | Requires a fixation step; less sensitive than ATP assays. |
| LDH Release | Membrane integrity | Measures cytotoxicity directly | Less sensitive for early-stage apoptosis; particles can bind LDH.[18] |
Q4: What are the common cytotoxic mechanisms of pyrimidine derivatives?
A4: Pyrimidine derivatives exert their cytotoxic effects through diverse mechanisms. Many are designed as inhibitors of specific enzymes crucial for cancer cell proliferation.[6] Common targets include:
-
Kinase Inhibition: Such as PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[6][19]
-
EGFR Inhibition: Some derivatives selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[6]
-
Induction of Apoptosis: Many pyrimidine compounds trigger programmed cell death through caspase-dependent or -independent pathways.[20][21] This can involve the release of mitochondrial proteins like cytochrome c or Apoptosis Inducing Factor (AIF).[22][23]
Key Experimental Protocols
Protocol 1: Standardized MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare serial dilutions of your pyrimidine derivative in a separate 96-well plate. It is often best to perform serial dilutions in 100% DMSO and then dilute a small volume of each concentration into pre-warmed culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control). Incubate for the desired period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[24]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[6][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
Protocol 2: Cell-Free Compound Interference Assay
This protocol is essential to validate results from tetrazolium-based assays.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well (no cells).
-
Compound Addition: Add your pyrimidine derivative at the same final concentrations used in your cytotoxicity assay. Include a "medium only" control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Observation & Measurement: Visually inspect for color change. If a purple color develops, your compound is directly reducing MTT. Quantify this by adding the solubilization agent (if necessary for your specific assay) and reading the absorbance at 570 nm.[14]
Visualizing Workflows and Mechanisms
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.
Potential Cytotoxic Mechanisms
Caption: Common signaling pathways targeted by cytotoxic pyrimidine derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal for Research in Applied Sciences and Biotechnology.
- Ahmed, S. A., et al.
-
National Center for Biotechnology Information. Pyrimidine Analogs - Holland-Frei Cancer Medicine. [Link]
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National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- BenchChem. (2025). Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds.
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ResearchGate. Caspase-dependent and Caspase-independent apoptosis induced by.... [Link]
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ResearchGate. Optimisation of incubation time and cell density for the Alamar Blue.... [Link]
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National Center for Biotechnology Information. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
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ResearchGate. Why do MTT and XTT assays give inconsistent results?. [Link]
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ResearchGate. How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate?. [Link]
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PubMed. (2000). Caspase-dependent and -independent death pathways in cancer therapy. [Link]
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ResearchGate. (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. [Link]
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ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
- BenchChem. Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
- BenchChem. (2025).
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ResearchGate. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay | Request PDF. [Link]
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National Center for Biotechnology Information. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database. [Link]
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MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. [Link]
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PubMed. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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PubMed Central. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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National Center for Biotechnology Information. Particle-induced artifacts in the MTT and LDH viability assays. [Link]
-
ResearchGate. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. [Link]
-
ERIC. Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]
-
Semantic Scholar. Limitations of the MTT Assay in Cell Viability Testing. [Link]
-
ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
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ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
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National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
- BenchChem. (2025). Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds.
-
U.S. Food and Drug Administration. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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Technical Support Center: Synthesis of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Welcome to the technical support center for the synthesis of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important intermediate.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The procedure typically involves the reaction of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with sodium methoxide. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Formation of 2,4-dimethoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Q: I am observing a significant amount of the dimethoxy byproduct in my reaction mixture. What causes this, and how can I minimize its formation?
A: The formation of 2,4-dimethoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a common side reaction resulting from the substitution of both chlorine atoms on the pyrimidine ring.
Possible Causes & Solutions:
-
Excess Sodium Methoxide: The most common cause is the use of an excess of sodium methoxide. While a slight excess is often used to ensure complete reaction of the starting material, a large excess will drive the formation of the dimethoxy byproduct.
-
Solution: Carefully control the stoichiometry of sodium methoxide. A molar ratio of 1.0 to 1.1 equivalents relative to the 2,4-dichloro starting material is recommended.
-
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second substitution, leading to more of the dimethoxy byproduct.
-
Solution: Maintain a lower reaction temperature. Running the reaction at 0-5 °C can significantly favor the monosubstitution product.
-
-
Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the accumulation of the dimethoxy byproduct.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
| Parameter | Standard Condition | Optimized Condition |
| Sodium Methoxide (equiv.) | 1.2 - 1.5 | 1.0 - 1.1 |
| Temperature (°C) | 25 (Room Temp) | 0 - 5 |
| Reaction Time | 4 - 6 hours | Monitor by TLC/HPLC |
Problem 2: Hydrolysis of the Chloro Substituent
Q: My final product is contaminated with 2-hydroxy-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. How is this happening and what are the preventative measures?
A: The presence of the 2-hydroxy impurity is due to the hydrolysis of the chloro group at the 2-position. This can occur during the reaction or the workup.
Possible Causes & Solutions:
-
Presence of Water: The primary cause is the presence of water in the reaction mixture. Sodium methoxide is hygroscopic and can introduce water, as can wet solvents.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly prepared or properly stored sodium methoxide.
-
-
Aqueous Workup: The use of an aqueous workup can lead to hydrolysis, especially if the pH is not controlled.
-
Solution: If an aqueous workup is necessary, use a buffered solution or a mild base (e.g., saturated sodium bicarbonate) to neutralize any acid and minimize the contact time. Alternatively, a non-aqueous workup, such as direct filtration of the sodium chloride byproduct and evaporation of the solvent, can be employed.
-
Problem 3: N-Oxide Formation
Q: I've identified an impurity that appears to be an N-oxide of my product. Is this a common side reaction in pyrimidine synthesis?
A: Yes, N-oxide formation can occur in pyrimidine synthesis, although it is less common in this specific transformation unless oxidizing agents are present. Pyrimidines are known to form N-oxides, sometimes in poor yields.[1][2] The formation of two isomeric mono-N-oxides is also possible with 4-substituted pyrimidines.[1]
Possible Causes & Solutions:
-
Oxidizing Impurities: The presence of oxidizing impurities in the starting materials or solvents can lead to N-oxide formation.
-
Solution: Use high-purity starting materials and solvents. If necessary, purify the 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine before use.
-
-
Air Oxidation: Prolonged exposure of the reaction mixture or the final product to air, especially at elevated temperatures, can cause oxidation.
-
Solution: Maintain an inert atmosphere during the reaction and workup. Store the final product under nitrogen or argon.
-
Problem 4: Dimerization of the Pyrimidine Ring
Q: I am observing a high molecular weight impurity that I suspect is a dimer. How can this be avoided?
A: Dimerization of pyrimidine rings can occur, particularly under certain photochemical conditions or in the presence of radical initiators.[3][4][5] While less common in this specific synthesis, it's a possibility.
Possible Causes & Solutions:
-
Exposure to UV Light: Exposure of the reaction mixture to ultraviolet light can promote the formation of pyrimidine dimers.
-
Solution: Protect the reaction from light by covering the reaction vessel with aluminum foil.
-
-
Radical Initiators: The presence of radical initiators, such as peroxides in the solvent, can trigger dimerization.
-
Solution: Use freshly distilled or peroxide-free solvents.
-
Experimental Protocols
Step-by-Step Synthesis of this compound
-
To a solution of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add a solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme and Side Products
Caption: A workflow for troubleshooting common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
A1: The synthesis typically starts from 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. [6][7] Q2: Are there alternative methods for introducing the methoxy group?
A2: While sodium methoxide is the most common reagent, other methoxide sources could potentially be used. However, careful optimization would be required to control selectivity.
Q3: How can I effectively purify the final product from the dimethoxy impurity?
A3: Column chromatography on silica gel is the most effective method for separating the desired product from the dimethoxy byproduct. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
Q4: What are the key safety precautions for this reaction?
A4: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Phosphorous oxychloride, which may be used in the synthesis of the starting material, is highly corrosive and toxic. [8]Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry.
- T. J. Kress, E. F. Szymanski. Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids.
- Benchchem. Technical Support Center: Synthesis of Substituted Pyrimidines.
- Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Synthesis.
- Synthesis of steroidal pyrimidine N-oxides. Canadian Journal of Chemistry.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- T. Kurzawa, R. Zimmer, E.-U. Würthwein, H.-U. Reissig.
- Wikipedia. Pyrimidine dimer.
- R. O. Rahn, L. C. Landry. Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. Biophysical Journal.
- A. T. S. Kee, M. D. Barkley.
- Sigma-Aldrich. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 95%.
- PubChem. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine.
- A. U. Nerkar. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Organic Chemistry Portal. Pyrimidine synthesis.
- J. C. M. E. Mourad, T. Douki. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods. Photochemistry and Photobiology.
- BLDpharm. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
- Reagentia. This compound (1 x 100 mg).
- ChemBK. 2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine.
- Google Patents.
- A. B. Olejniczak, et al. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC.
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Yingweiwo. 2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE.
- Y. Wang, et al. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
- H. Chen, et al.
- Sigma-Aldrich. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95%.
Sources
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- 3. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 4. Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine | C7H6Cl2N2 | CID 231331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-二氯-6,7-二氢-5H-环戊[d]嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Solution
Welcome to the technical support guide for 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. The information provided is based on established principles of organic chemistry and data from structurally related compounds, offering a robust framework for your experimental design and troubleshooting.
Introduction to Stability Concerns
The chemical structure of this compound contains two key functional groups on the pyrimidine ring that are susceptible to degradation in solution: a 2-chloro substituent and a 4-methoxy group. The electron-deficient nature of the pyrimidine ring makes the 2-chloro group highly susceptible to nucleophilic substitution, while the 4-methoxy group can be prone to hydrolysis under certain pH conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Rapid Loss of Starting Material in Aqueous Buffers
Symptom: You observe a rapid decrease in the concentration of this compound when dissolved in aqueous buffers, as monitored by techniques like HPLC or LC-MS.
Probable Cause: The primary cause is likely the hydrolysis of the 2-chloro group. The pyrimidine ring's electron-withdrawing nature makes the carbon at the 2-position electrophilic and thus a target for nucleophilic attack by water or hydroxide ions. This reaction, a form of nucleophilic aromatic substitution (SNAr), would replace the chloro group with a hydroxyl group, forming 2-hydroxy-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The rate of this hydrolysis is often pH-dependent, accelerating in neutral to basic conditions.
Causality Explained: The nitrogen atoms in the pyrimidine ring pull electron density away from the carbon atoms, particularly at the 2-, 4-, and 6-positions. This makes the C-Cl bond more polarized and the carbon atom more susceptible to attack by nucleophiles like water.
Solutions:
-
pH Optimization: If your experimental conditions permit, work at a slightly acidic pH (e.g., pH 4-6). Protonation of the ring nitrogens can decrease the rate of nucleophilic attack. However, extremely low pH should be avoided as it may lead to the hydrolysis of the 4-methoxy group.
-
Aprotic Solvents: For preparing stock solutions, use aprotic, non-nucleophilic organic solvents such as anhydrous DMSO or DMF.[1] Introduce the compound to the aqueous medium at the last possible moment in your experimental workflow.
-
Lower Temperature: Perform your experiments at the lowest temperature compatible with your assay. The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Storing stock solutions at -20°C or -80°C is highly recommended.[1]
Issue 2: Appearance of a New, More Polar Peak in HPLC/LC-MS
Symptom: A new, more polar peak (earlier retention time in reversed-phase HPLC) appears and grows over time, corresponding with the decrease of the parent compound peak.
Probable Cause: This new peak is likely the hydrolysis product, 2-hydroxy-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The replacement of the chlorine atom with a hydroxyl group increases the compound's polarity.
Verification:
-
Mass Spectrometry (MS): The expected mass of the hydrolysis product would have a molecular weight corresponding to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), resulting in a net loss of about 18.5 amu from the parent mass.
-
Forced Degradation Study: Intentionally degrade a small sample of your compound by heating it in a neutral or slightly basic aqueous buffer. Analyze the resulting mixture by HPLC or LC-MS to see if the degradation product matches the unexpected peak in your experimental samples. This is a standard practice in pharmaceutical development to identify potential degradation products.[2][3][4]
Issue 3: Compound Instability in Protic Organic Solvents (e.g., Methanol, Ethanol)
Symptom: You observe degradation of the compound even when dissolved in organic solvents like methanol or ethanol.
Probable Cause: Protic solvents like alcohols are also nucleophiles and can react with the 2-chloro group in a solvolysis reaction, similar to hydrolysis.[1] For example, in methanol, the chloro group can be displaced by a methoxy group, forming 2,4-dimethoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Solutions:
-
Solvent Choice: As mentioned, prioritize aprotic solvents (DMSO, DMF, acetonitrile) for stock solutions.
-
Fresh Solutions: Always prepare solutions fresh before use and minimize the time the compound spends in any protic solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable primary degradation pathway is the nucleophilic substitution of the 2-chloro group.[5][6][7] In aqueous solutions, this leads to hydrolysis, forming the corresponding 2-hydroxy derivative. In alcoholic solvents, it leads to the formation of an ether. A secondary, less common pathway under strongly acidic conditions could be the hydrolysis of the 4-methoxy group.
Q2: How does pH affect the stability of this compound?
A2: The stability is expected to be highly pH-dependent.
-
Neutral to Basic pH (pH > 7): The rate of hydrolysis of the 2-chloro group is likely to increase due to the higher concentration of the more potent nucleophile, hydroxide ion (OH⁻), compared to water.
-
Slightly Acidic pH (pH 4-6): This is often the range of maximum stability for similar heterocyclic compounds.[8]
-
Strongly Acidic pH (pH < 3): While slowing the hydrolysis of the 2-chloro group, these conditions may promote the hydrolysis of the 4-methoxy group to a hydroxyl group.
Q3: Are there any concerns about the photostability of this compound?
A3: Yes, pyrimidine derivatives can be susceptible to photodegradation.[9][10] UV irradiation of 2-chloropyrimidine in aqueous solutions has been shown to produce 2-hydroxypyrimidine.[9] It is advisable to protect solutions of your compound from light, especially during long-term storage or prolonged experiments.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: For optimal stability:
-
Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Aliquot stock solutions into single-use amounts to avoid repeated freeze-thaw cycles.
-
Protect all solutions from light.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][4]
-
Chromatographic Separation: Use a high-resolution HPLC method, typically with a C18 column and a gradient elution of acetonitrile and water (often with a modifier like 0.1% formic acid), to achieve baseline separation of the parent peak from all degradation product peaks.[8]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no co-eluting impurities.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a method to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Solvents: 0.1 M HCl, 0.1 M NaOH, Water, 3% H₂O₂
-
HPLC system with PDA or MS detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate vials, mix the stock solution with the stressor solutions to achieve a final compound concentration of approximately 0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix with purified water.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Degradation: Heat the neutral solution at 60°C.
-
Photolytic Degradation: Expose the neutral solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the vials at room temperature (or elevated temperature for thermal stress) and protect from light (except for the photolysis sample).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base samples before injection. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.
Data Presentation: Expected Degradation Products
| Stress Condition | Primary Degradation Pathway | Expected Product |
| Acid Hydrolysis (Strong) | Hydrolysis of 4-methoxy group | 2-chloro-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Neutral/Base Hydrolysis | Hydrolysis of 2-chloro group | 2-hydroxy-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Oxidation (e.g., H₂O₂) | N-oxidation of pyrimidine ring | N-oxide derivatives |
| Photolysis | Hydrolysis of 2-chloro group | 2-hydroxy-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Visualization: Key Degradation Pathways
Below are diagrams illustrating the primary degradation mechanisms discussed.
Caption: Hydrolysis of the 2-chloro group.
Caption: Solvolysis by an alcohol solvent.
Caption: Hydrolysis of the 4-methoxy group.
References
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]
-
Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2 | JNCI - Oxford Academic. Available at: [Link]
-
Photochemistry of 2-chloropyrimidine - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available at: [Link]
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC - NIH. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing. Available at: [Link]
-
Chromatography of Pyrimidine Reduction Products | Analytical Chemistry. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available at: [Link]
-
Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. Available at: [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchGate. Available at: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. Available at: [Link]
-
Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum - NIH. Available at: [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]
-
Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Available at: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available at: [Link]
-
Minoxidil - Wikipedia. Available at: [Link]
-
2-Chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem - NIH. Available at: [Link]
-
Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF - ResearchGate. Available at: [Link]
-
Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed. Available at: [Link]
-
An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed. Available at: [Link]
-
(PDF) INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES - ResearchGate. Available at: [Link]
-
2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine - PubChem. Available at: [Link]
-
This compound (1 x 100 mg) | Reagentia. Available at: [Link]
-
This compound - Appretech Scientific Limited. Available at: [Link]
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- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Cyclopenta[d]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopenta[d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to systematically increase the potency of your compounds. Drawing from established medicinal chemistry principles and field-proven experiences, this resource will help you navigate the complexities of inhibitor optimization.
Frequently Asked Questions (FAQs)
Q1: My initial cyclopenta[d]pyrimidine hit has low micromolar potency. What are the first logical steps to improve its activity?
A1: An initial hit with measurable activity is an excellent starting point. The primary goal is to establish a preliminary Structure-Activity Relationship (SAR). This involves systematically modifying the core scaffold and its substituents to understand which chemical features are crucial for biological activity.
Your initial focus should be on three key areas:
-
Exploring Substituent Effects: The cyclopenta[d]pyrimidine scaffold offers several positions for chemical modification. Synthesize a small library of analogs with diverse substituents at these positions. For instance, vary the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk (small vs. large groups), and lipophilicity (hydrophilic vs. hydrophobic moieties).[1][2]
-
Investigating the Cyclopentane Ring: The fusion of the cyclopentane ring to the pyrimidine core is a defining feature. Modifications to this ring, such as introducing substituents or altering its saturation, can impact the overall conformation and binding of the inhibitor.
-
Bioisosteric Replacements: Consider replacing key functional groups with their bioisosteres. For example, if your molecule has a methoxy group that is potentially liable to metabolism, replacing it with a more stable isostere could be beneficial.[3]
The data from these initial analogs will guide your subsequent optimization strategy.
Q2: What is a "bioisosteric replacement," and how can it be applied to cyclopenta[d]pyrimidine inhibitors?
A2: Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one chemical group is substituted with another that possesses similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.[3][4]
For cyclopenta[d]pyrimidine inhibitors, this can be applied in several ways:
-
Ring Bioisosteres: The pyrimidine ring itself can sometimes be replaced with other heterocycles like pyridine or 1,3,5-triazine.[4] This can subtly alter the electronic and hydrogen bonding properties of the core, potentially leading to improved interactions with the target protein.
-
Functional Group Bioisosteres: Common functional groups on your inhibitor can be swapped. For instance, a carboxylic acid could be replaced with a tetrazole, or an amide with a 1,2,4-triazole.[5] These changes can affect the compound's acidity, basicity, and hydrogen bonding capacity.
-
Blocking Metabolism: If a particular part of your molecule is susceptible to metabolic degradation (e.g., an unsubstituted phenyl ring), introducing a blocking group like a fluorine atom can prevent this, thereby increasing the compound's half-life and effective concentration.[6]
Q3: My inhibitor shows excellent potency in biochemical assays but is significantly weaker in cell-based assays. What could be the issue?
A3: This is a common challenge in drug discovery and often points to issues with cell permeability, efflux by transporters, or metabolic instability within the cell.
Here's a troubleshooting workflow to address this discrepancy:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Compounds that are too hydrophilic may not cross the cell membrane, while those that are too lipophilic may get trapped in the membrane or be prone to non-specific binding. Aim for a balanced lipophilicity.
-
Solubility: Poor aqueous solubility can lead to compound precipitation in the assay medium, reducing the effective concentration.
-
-
Investigate Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. If permeability is low, you may need to modify the inhibitor to reduce its polarity or increase its lipophilicity.
-
Check for Efflux Transporter Activity: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[7][8] This can be tested using cell lines that overexpress these transporters.
-
Evaluate Metabolic Stability: The compound may be rapidly metabolized by intracellular enzymes. Incubating the compound with liver microsomes or hepatocytes can provide an indication of its metabolic stability.[5]
Q4: What is "scaffold hopping," and when should I consider it for my cyclopenta[d]pyrimidine series?
A4: Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while maintaining the original's key binding interactions with the target.[9][10] This is a more drastic modification than simple substituent changes.
Consider scaffold hopping when you encounter persistent issues with your current cyclopenta[d]pyrimidine series, such as:
-
An intractable SAR: If extensive modifications fail to yield significant potency improvements.
-
Poor ADME properties: If the scaffold itself seems to be the source of problems with absorption, distribution, metabolism, or excretion.
-
Intellectual property limitations: To create a novel chemical series that is not covered by existing patents.
A successful scaffold hop can lead to a new class of inhibitors with improved potency and drug-like properties.[7][8] For example, a thienopyrimidine could be "hopped" to a furano[2,3-d]pyrimidine to explore new chemical space.[7][8]
Troubleshooting Guides
Guide 1: Improving Target Engagement through Structure-Based Drug Design (SBDD)
Issue: You have a cyclopenta[d]pyrimidine inhibitor with moderate potency, and you want to rationally design modifications to enhance its binding affinity.
Prerequisites: A high-resolution crystal structure of your target protein in complex with your inhibitor or a close analog, or a reliable homology model.
Workflow:
-
Analyze the Binding Pocket:
-
Identify key hydrogen bonds, hydrophobic interactions, and any electrostatic interactions between your inhibitor and the protein.
-
Look for any unoccupied pockets or spaces within the binding site that could be filled by adding or extending substituents on your inhibitor.
-
Identify any unfavorable steric clashes that could be reducing potency.
-
-
In Silico Design of New Analogs:
-
Use molecular modeling software to design new analogs that address the observations from your analysis. For example, add a hydrogen bond donor to interact with a nearby acceptor in the protein.
-
Computationally evaluate the binding of these new designs using techniques like molecular docking.
-
-
Synthesis and Biological Evaluation:
-
Synthesize the most promising designs.
-
Test their potency in your primary biochemical assay.
-
Example Data Interpretation:
| Compound | Modification | IC50 (nM) | Rationale for Change |
| Lead-1 | - | 500 | Initial hit |
| Analog-1a | Added hydroxyl group | 150 | Forms a new hydrogen bond with a backbone carbonyl |
| Analog-1b | Replaced methyl with ethyl | 800 | Steric clash with a nearby residue |
| Analog-1c | Replaced phenyl with pyridyl | 250 | Potential for a favorable electrostatic interaction |
This iterative cycle of design, synthesis, and testing is the cornerstone of SBDD.
Guide 2: Enhancing Cellular Potency by Optimizing Physicochemical Properties
Issue: Your inhibitor is potent in a biochemical assay (e.g., IC50 = 50 nM) but shows poor activity in a cell-based assay (e.g., EC50 > 10 µM).
Workflow:
-
Characterize Physicochemical Properties:
-
Measure the aqueous solubility of your inhibitor.
-
Determine its lipophilicity (LogP or LogD).
-
-
Systematic Modification to Improve Properties:
-
To Improve Solubility: Introduce polar functional groups (e.g., hydroxyl, amino) or basic nitrogen atoms that can be protonated at physiological pH.
-
To Modulate Lipophilicity: If the compound is too lipophilic, add polar groups. If it's too polar, add small, non-polar groups.
-
-
Experimental Protocol: Microsomal Stability Assay
-
Prepare a solution of your inhibitor.
-
Incubate the inhibitor with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the remaining amount of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½).
-
A short half-life suggests that the compound is rapidly metabolized and may require modification to block the metabolic "hotspots."
Visualizing Optimization Strategies
Diagram 1: General Workflow for Potency Enhancement
Caption: Iterative cycle of inhibitor design and testing.
Diagram 2: Decision Tree for Addressing Poor Cellular Potency
Caption: Troubleshooting poor cell-based activity.
References
-
Yue, J., et al. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. European Journal of Medicinal Chemistry, 200, 112458. Available from: [Link]
-
Orr, M., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available from: [Link]
-
Chen, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1805-1811. Available from: [Link]
-
Akondi, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6479. Available from: [Link]
-
The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. ResearchGate. Available from: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. (2023). Available from: [Link]
-
O'Shea, L. K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7505. Available from: [Link]
-
(A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. Available from: [Link]
-
Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. (2022). Available from: [Link]
-
Kamal, A., et al. (2017). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Scientific Reports, 7, 42726. Available from: [Link]
-
Fish, P. V., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126751. Available from: [Link]
-
Fish, P. V., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. PMC. Available from: [Link]
-
Al-Ostath, A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(1), 1. Available from: [Link]
-
Borisa, A. C., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 93, 321-332. Available from: [Link]
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Al-Ostath, A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(17), 8528. Available from: [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. Available from: [Link]
-
Saito, T., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(18), 5432-5445. Available from: [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry. (2011). Available from: [Link]
-
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available from: [Link]
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Structure activity relationship. ResearchGate. Available from: [Link]
-
Freeman, G. A., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(1), 111-118. Available from: [Link]
-
Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(8), 2175-2178. Available from: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. Available from: [Link]
-
Chen, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1805-1811. Available from: [Link]
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Technical Support Center: Refining Protocols for Microtubule Depolymerization Assays
Welcome to the technical support center for microtubule depolymerization assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind each step, grounding our protocols in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and execution of microtubule depolymerization assays.
Q1: What is the fundamental principle behind in vitro microtubule depolymerization assays?
In vitro microtubule depolymerization assays are designed to measure the disassembly of pre-formed microtubules into their constituent αβ-tubulin dimers. The core principle relies on creating conditions that favor polymerization and then introducing a stimulus—be it a chemical compound, a protein, or a change in physical conditions (like temperature)—that promotes depolymerization. The rate and extent of this depolymerization are then quantified, typically through changes in light scattering (turbidity) or fluorescence.[1][2]
Q2: What are the common methods to monitor microtubule depolymerization?
There are two primary methods for monitoring microtubule depolymerization in real-time:
-
Turbidity Assays: As microtubules polymerize, they scatter light, leading to an increase in the optical density (turbidity) of the solution.[1][3] Conversely, depolymerization leads to a decrease in turbidity. This is often measured using a spectrophotometer at 340-350 nm.[4]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled tubulin or a fluorescent reporter that binds specifically to polymerized microtubules.[5] A common reporter is DAPI, which exhibits enhanced fluorescence upon binding to microtubules.[6][7] As microtubules depolymerize, the fluorescence signal decreases.[6] Fluorescently labeled tubulin can also be used, with depolymerization observed through techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[8]
Q3: What are the critical controls to include in a microtubule depolymerization assay?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (Vehicle): This control contains all reaction components except the test compound, typically with the vehicle (e.g., DMSO) used to dissolve the compound. This establishes the baseline rate of spontaneous microtubule depolymerization under your experimental conditions.[9]
-
Positive Control for Depolymerization: A known microtubule-destabilizing agent, such as nocodazole or colchicine, should be included to confirm that the assay system is responsive to depolymerization stimuli.[6][10]
-
Positive Control for Stabilization: A known microtubule-stabilizing agent, like paclitaxel (Taxol), is crucial to demonstrate that the assay can also detect inhibition of depolymerization.[5][6][10]
Q4: How do I choose between a turbidity-based and a fluorescence-based assay?
The choice depends on your specific experimental needs and available equipment:
-
Turbidity assays are simpler and only require a standard spectrophotometer.[2] However, they can be less sensitive and prone to interference from compounds that absorb light at the measurement wavelength or cause protein aggregation.[1]
-
Fluorescence-based assays are generally more sensitive, require less protein, and are less susceptible to compound interference.[5][6] However, they require a fluorometer or fluorescence plate reader and fluorescently labeled reagents, which can be more expensive.
Q5: What is the significance of the "critical concentration" of tubulin?
The critical concentration is the concentration of free tubulin dimers at which the rate of polymerization at the microtubule plus-end is balanced by the rate of depolymerization. Below this concentration, net depolymerization occurs. Understanding the critical concentration in your assay system is vital for interpreting results, as factors that alter it will shift the equilibrium between polymer and dimer.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during microtubule depolymerization assays, presented in a question-and-answer format.
Problem Area 1: Inconsistent or No Depolymerization
Q: My negative control (vehicle only) shows rapid and complete depolymerization, or my microtubules fail to polymerize in the first place. What could be the issue?
A: This often points to a problem with the tubulin protein or the polymerization conditions.
-
Causality: Tubulin is a labile protein, and its ability to polymerize is highly dependent on its structural integrity and the presence of GTP.[12] Improper storage or handling can lead to denaturation and loss of activity.
-
Troubleshooting Steps:
-
Check Tubulin Quality: Ensure your tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[12][13] It's recommended to aliquot tubulin upon receipt and snap-freeze in liquid nitrogen.[12]
-
Verify GTP Concentration: GTP is essential for tubulin polymerization.[14] Ensure that your GTP stock is fresh and added to the reaction at the correct final concentration (typically 1 mM).
-
Optimize Polymerization Buffer: The composition of your polymerization buffer (e.g., PIPES, MgCl2, EGTA) is critical.[1] Verify the pH and salt concentrations.
-
Incubation Temperature: Polymerization should be carried out at 37°C.[12] Lower temperatures will favor depolymerization.[12]
-
Q: My positive control for depolymerization (e.g., nocodazole) is not causing microtubule disassembly. Why?
A: This suggests a problem with the depolymerizing agent or the assay's sensitivity to it.
-
Causality: The effectiveness of a depolymerizing agent depends on its concentration and its ability to interact with tubulin or microtubules.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Prepare a fresh stock of your depolymerizing agent. Ensure it has been stored correctly and is used at a concentration known to be effective.
-
Check for Compound Precipitation: Some compounds may precipitate in the assay buffer. Visually inspect the solution and consider centrifugation to check for insoluble material.
-
Review Assay Conditions: Ensure the assay conditions (e.g., pH, temperature) are compatible with the activity of your chosen depolymerizing agent.
-
Problem Area 2: High Background or Signal Variability
Q: I'm observing high background signal in my fluorescence-based assay. What are the likely causes?
A: High background in fluorescence assays can obscure the signal from microtubule depolymerization.
-
Causality: This can be due to non-specific binding of the fluorescent probe, autofluorescence of the test compound, or light scattering.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the concentration of your fluorescent probe (e.g., DAPI) to find the optimal balance between signal and background.
-
Include a "No-Tubulin" Control: Run a control reaction without tubulin to determine the background fluorescence of the buffer and your test compound.
-
Check for Compound Autofluorescence: Measure the fluorescence of your test compound in the assay buffer without any other components. If it is autofluorescent, you may need to use a different fluorescent probe with a distinct emission spectrum.
-
Use High-Quality Plates: For plate-based assays, use black, opaque plates to minimize well-to-well crosstalk and background fluorescence.[5]
-
Q: My results show high variability between replicate wells. How can I improve reproducibility?
A: High variability can stem from inconsistent pipetting, temperature fluctuations, or air bubbles.
-
Causality: Microtubule dynamics are highly sensitive to temperature and protein concentration.[12] Small variations can lead to significant differences in polymerization and depolymerization rates.
-
Troubleshooting Steps:
-
Precise Pipetting: Use calibrated pipettes and ensure thorough mixing of all components. Inaccurate pipetting is a common source of error.[14]
-
Maintain Consistent Temperature: Pre-warm your plate reader to 37°C before starting the assay.[14] Keep tubulin and other reagents on ice until just before use.
-
Avoid Air Bubbles: Air bubbles in the wells can interfere with optical readings.[14] Centrifuge the plate briefly before reading if necessary.
-
Increase Replicates: Using triplicate or quadruplicate wells for each condition can help to identify and mitigate the impact of outlier data points.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common microtubule depolymerization assays.
Protocol 1: Turbidity-Based Microtubule Depolymerization Assay
This protocol measures microtubule depolymerization by monitoring the decrease in light scattering at 350 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Test compounds and controls (e.g., nocodazole, paclitaxel) dissolved in DMSO
-
96-well clear bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw tubulin and GTP on ice.
-
Prepare the reaction mix by adding GTP to the G-PEM buffer to a final concentration of 1 mM.
-
-
Polymerization:
-
In each well of the 96-well plate, add tubulin to the reaction mix to a final concentration of 2-5 mg/mL.
-
Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 350 nm every 30 seconds for 30-60 minutes, or until a stable plateau is reached. This plateau indicates that the microtubules have reached a steady state.
-
-
Depolymerization:
-
Once the polymerization has plateaued, add your test compounds and controls to the respective wells.
-
Continue to monitor the absorbance at 350 nm every 30 seconds for an additional 30-60 minutes to measure the rate and extent of depolymerization.
-
Data Analysis:
-
Plot absorbance (OD350) versus time.
-
The rate of depolymerization can be calculated from the initial slope of the depolymerization phase.
-
The extent of depolymerization is the total change in absorbance from the plateau to the end of the experiment.
Protocol 2: Fluorescence-Based Depolymerization Assay using a Reporter Dye
This protocol uses a fluorescent reporter that binds to polymerized microtubules, with depolymerization measured as a decrease in fluorescence.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
DAPI solution (1 mM)
-
Test compounds and controls
-
96-well black, opaque plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Prepare the reaction mix in G-PEM buffer containing 1 mM GTP and an optimized concentration of DAPI (e.g., 10 µM).
-
-
Polymerization:
-
Add tubulin to the reaction mix in the wells of the 96-well plate.
-
Place the plate in the reader and monitor the increase in fluorescence (e.g., Ex/Em ~360/450 nm for DAPI) until a plateau is reached.
-
-
Depolymerization:
-
Add test compounds and controls to the wells.
-
Continue to measure the fluorescence to determine the rate and extent of depolymerization.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Analyze the data similarly to the turbidity assay, calculating the initial rate and total extent of the fluorescence decrease.
Visualizations
Microtubule Dynamics Workflow
Caption: Workflow for a typical in vitro microtubule depolymerization assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay problems.
Quantitative Data Summary
| Parameter | Turbidity Assay | Fluorescence Assay (DAPI) | Key Considerations |
| Principle | Light Scattering | Fluorescence Enhancement | Turbidity is prone to compound interference.[1] |
| Sensitivity | Lower | Higher | Fluorescence assays require less protein.[5] |
| Equipment | Spectrophotometer | Fluorescence Plate Reader | Accessibility of equipment may guide choice. |
| Typical Tubulin Conc. | 2-5 mg/mL | 0.5-2 mg/mL | Higher protein cost for turbidity assays. |
| Wavelength (nm) | ~350 | Ex/Em: ~360/450 | Check for compound absorbance/fluorescence. |
| Common Issues | Compound precipitation, light absorbance | Autofluorescence, photobleaching | Controls are critical to identify artifacts. |
References
-
Wloga, D., Joachimiak, E., & Fabczak, H. (2017). Tubulin Post-Translational Modifications and Microtubule Dynamics. International Journal of Molecular Sciences, 18(10), 2207. [Link]
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Brouhard, G. J., & Rice, L. M. (2018). Five factors can reconstitute all three phases of microtubule polymerization dynamics. The Journal of Cell Biology, 217(4), 1367–1379. [Link]
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JoVE. (2023). Microtubule Instability. Journal of Visualized Experiments. [Link]
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Cosmo Bio Co., Ltd. Microtubule stabilization/destabilization assay. [Link]
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Curman, D., et al. (2001). Regulation of Microtubule Dynamic Instability in Vitro by Differentially Phosphorylated Stathmin. Biochemistry, 40(49), 14877–14885. [Link]
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Ye, P., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 9, 16–26. [Link]
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Valdameri, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11210. [Link]
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Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(19). [Link]
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S. S. Roll-Mecak, A. (2019). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology, 151, 239-258. [Link]
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Dye, R. B., & Williams, R. C. (1995). End-stabilized microtubules observed in vitro: stability, subunit, interchange, and breakage. Cell Motility and the Cytoskeleton, 32(1), 1-11. [Link]
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Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 298. [Link]
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Grishchuk, E. L., & McIntosh, J. R. (2009). In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces. Methods in Molecular Biology, 540, 147–167. [Link]
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Harrill, J. A., et al. (2024). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. [Link]
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Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 25-40. [Link]
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ResearchGate. (2014). Can anybody suggest an in-vitro method to analyse the microtubule depolymerisation?. [Link]
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Cuveillier, C., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol, 11(7), e3971. [Link]
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Gell, C., et al. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in Cell Biology, 95, 221-245. [Link]
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ResearchGate. (2020). A cell-based assay for detecting microtubule stabilizing agents. [Link]
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Moore, A. T., & Wordeman, L. (2004). In vitro and in vivo analysis of microtubule destabilizing kinesins. Methods in Molecular Biology, 284, 307-320. [Link]
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Cuveillier, C., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol, 11(7), e3971. [Link]
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ACS Publications. (1993). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. [Link]
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Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Translational Medicine, 23, 89. [Link]
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Rai, A., et al. (2016). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Oncotarget, 7(32), 51833–51846. [Link]
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Ishihara, K., et al. (2016). Spatial variation of microtubule depolymerization in large asters. Molecular Biology of the Cell, 27(1), 90-99. [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
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Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
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Wittmann, T., & Waterman-Storer, C. M. (2005). Analysis of microtubule polymerization dynamics in live cells. Current Protocols in Cell Biology, Chapter 13, Unit 13.6. [Link]
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PLOS One. (2012). Microtubules as Platforms for Assaying Actin Polymerization In Vivo. PLOS One, 7(6), e39112. [Link]
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Pipeleers, D. G., et al. (1977). A SENSITIVE METHOD FOR MEASURING POLYMERIZED AND DEPOLYMERIZED FORMS OF TUBULIN IN TISSUES. The Journal of Cell Biology, 74(2), 341-350. [Link]
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Ishihara, K., et al. (2021). Spatial variation of microtubule depolymerization in large asters. Molecular Biology of the Cell, 32(9), 857-867. [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine and Paclitaxel
Introduction: The Imperative for Novel Anticancer Agents
In the landscape of oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Paclitaxel, a member of the taxane family of drugs, represents a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][] Its mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is well-established.[1][3][4][5] However, challenges such as drug resistance and significant side effects necessitate the exploration of new chemical entities.[1] This guide introduces a novel compound, 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and provides a comprehensive framework for comparing its cytotoxic potential against the well-characterized chemotherapeutic agent, paclitaxel.
In vitro cytotoxicity assays are fundamental in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the potential of new compounds to inhibit cancer cell growth.[6][7][8] These assays provide crucial data on a compound's potency and are instrumental in guiding further preclinical and clinical development.[9][10] This guide will delve into the experimental design and methodology for a head-to-head comparison of our novel pyrimidine derivative and paclitaxel, with a focus on scientific integrity and data-driven insights.
Understanding the Benchmark: The Cytotoxic Profile of Paclitaxel
Paclitaxel's primary mode of action involves its binding to the β-tubulin subunit of microtubules.[1][3] This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and chromosome segregation during cell division.[1][3][4] The consequence is cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]
The cytotoxic effects of paclitaxel are concentration and exposure time-dependent. Studies have shown that prolonged exposure to even modest concentrations of paclitaxel can lead to significant cytotoxicity in various human tumor cell lines.[11][12] For instance, the IC50 (the concentration of a drug that inhibits cell growth by 50%) for paclitaxel can range from the low nanomolar levels, typically between 2.5 and 7.5 nM, with a 24-hour exposure.[11] It is also important to note that the sensitivity to paclitaxel can vary between different cancer cell lines and is influenced by factors such as the cell's growth phase.[11][12]
Experimental Design for a Comparative Cytotoxicity Study
To objectively assess the cytotoxic potential of this compound relative to paclitaxel, a well-controlled in vitro study is essential. The following sections detail the key components of such a study.
Cell Line Selection: A Rationale-Driven Approach
The choice of cancer cell lines is a critical determinant of the study's relevance. A panel of cell lines representing different cancer types for which paclitaxel is a standard treatment would be appropriate. For this hypothetical study, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
The inclusion of multiple cell lines allows for the assessment of the compound's spectrum of activity and potential for selective cytotoxicity.
The MTT Assay: A Gold Standard for Measuring Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]
The selection of the MTT assay is based on its robustness, reliability, and suitability for high-throughput screening.[6]
Detailed Experimental Protocol: MTT Assay
This section provides a step-by-step protocol for conducting the MTT assay to compare the cytotoxicity of this compound and paclitaxel.
Reagent Preparation
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][17] Filter-sterilize and store at -20°C, protected from light.[15][17]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Test Compounds:
-
Paclitaxel: Prepare a stock solution in DMSO.
-
This compound: Prepare a stock solution in DMSO.
-
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol.
Caption: Experimental workflow for the comparative cytotoxicity MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture MCF-7, A549, and HeLa cells in their recommended growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and prepare a cell suspension of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in the cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Data Acquisition:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values obtained from the microplate reader are used to calculate the percentage of cell viability for each compound concentration.
Formula for Percentage Cell Viability:
(Absorbance of treated cells / Absorbance of control cells) x 100
The results are then plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value for each compound in each cell line can be determined.
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the IC50 values for this compound and paclitaxel across the selected cell lines.
| Cell Line | Paclitaxel IC50 (µM) | This compound IC50 (µM) |
| MCF-7 | 0.05 | To be determined |
| A549 | 0.02 | To be determined |
| HeLa | 0.03 | To be determined |
Discussion and Future Directions
The hypothetical IC50 values for the novel compound will provide a direct comparison of its cytotoxic potency against paclitaxel. A lower IC50 value would indicate higher potency.
Should this compound demonstrate significant cytotoxicity, further investigations would be warranted to elucidate its mechanism of action. This could involve studies on cell cycle analysis, apoptosis induction, and potential effects on microtubule dynamics.
The following diagram illustrates a potential signaling pathway for paclitaxel-induced apoptosis.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for comparing the cytotoxicity of the novel compound this compound with the established anticancer drug paclitaxel. By adhering to the detailed experimental protocol and employing robust data analysis, researchers can obtain valuable insights into the therapeutic potential of this new chemical entity. The path from a promising in vitro result to a clinically effective drug is long and arduous, but it begins with well-designed and meticulously executed foundational studies such as the one described herein.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogs as Potential Therapeutic Agents
For distribution to researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Fused heterocyclic systems incorporating the pyrimidine ring, such as the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, have garnered significant attention as privileged structures for the development of potent kinase inhibitors and antiproliferative agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, offering insights into the rational design of more efficacious drug candidates.
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine Core: A Scaffold for Kinase Inhibition
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine nucleus serves as a versatile template for targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3] The planar nature of the core structure, coupled with the potential for diverse substitutions at the 2, 4, and other positions, allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases.[3] This guide will focus on analogs of the 2-chloro-4-methoxy substituted core, exploring how modifications at different positions impact their biological activity, primarily as antiproliferative agents.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its analogs typically involves a multi-step sequence. A representative synthetic pathway often starts with the construction of the pyrimidine ring, followed by the annulation of the cyclopentane ring.
A key intermediate in the synthesis of many pyrimidine-based compounds is a dichlorinated pyrimidine. For instance, 2,4-dichloro-5-methoxypyrimidine can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride. This intermediate allows for regioselective nucleophilic substitution at the C2 and C4 positions.
The cyclopentane ring is typically fused to the pyrimidine core through cyclization reactions. The specific precursors and conditions can vary, influencing the overall yield and purity of the final products.[4] Subsequent modifications, particularly at the C4 position, are often achieved through nucleophilic aromatic substitution, replacing the chloro group with various amines to generate a library of analogs for SAR studies.
Below is a generalized workflow for the synthesis of N-substituted-4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogs.
Caption: Generalized synthetic workflow for 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[d]pyrimidines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6,7-dihydro-5H-cyclopenta[d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on available data for related pyrimidine and cyclopenta[d]pyrimidine series, providing a framework for understanding the key determinants of potency and selectivity.
The Significance of the C4-Position Substituent
The C4 position of the pyrimidine ring is a critical locus for modulating biological activity. In many related series, substitution at this position with an amino group, which is then further functionalized, has proven to be a successful strategy for enhancing potency.
For a series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines evaluated for their anti-glioblastoma activity, the nature of the substituent on the C4-amino group was crucial.[3] While a comprehensive SAR for the 2-chloro-4-methoxy series is not available in the provided literature, by analogy, we can infer that the introduction of various anilines at the C4 position would likely have a significant impact on activity.
Previous studies on cyclopenta[d]pyrimidine-based antitubulin agents have highlighted the importance of a para-methoxyphenyl moiety for potent antiproliferative activity.[5] This suggests that analogs bearing a p-methoxyanilino group at the C4 position of our core structure could be promising candidates.
The Role of the C2-Position Substituent
The C2 position offers another handle for chemical modification. In our scaffold of interest, this position is occupied by a chlorine atom. The chloro group is a versatile functional group that can participate in further nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.
In a series of 2,4-disubstituted pyrimidine derivatives designed as cholinesterase and Aβ-aggregation inhibitors, the substituents at both the C2 and C4 positions were varied to explore their impact on activity.[6] This underscores the importance of exploring diverse functionalities at the C2 position to optimize biological activity.
Influence of the Cyclopentane Ring
The fused cyclopentane ring also contributes to the overall pharmacological profile of these molecules. The dihydro-cyclopenta[d]pyrimidine scaffold imparts a specific three-dimensional shape that influences how the molecule fits into the binding pocket of its biological target.
Comparative Analysis of Analog Performance
To provide a quantitative comparison, the following table summarizes the antiproliferative activities (IC50 values) of a selection of cyclopenta[d]pyrimidine and related pyrimidine analogs from the literature. It is important to note that these compounds do not all belong to the specific 2-chloro-4-methoxy series but provide valuable insights into the SAR of the broader class.
| Compound ID | Core Structure | R2 Substituent | R4 Substituent | Cell Line | IC50 (µM) | Reference |
| F2 | 6,7-dihydro-5H-cyclopenta[d]pyrimidine | Phenyl | 4-amino | U87-MG | < 10 | [3] |
| F7 | 6,7-dihydro-5H-cyclopenta[d]pyrimidine | Phenyl | 4-amino | U87-MG | < 10 | [3] |
| 3d | Imidazo[1,2-a]pyrimidine | Varied | Varied | MCF-7 | 43.4 | [1] |
| 4d | Imidazo[1,2-a]pyrimidine | Varied | Varied | MCF-7 | 39.0 | [1] |
| 7t | 5,6,7,8-tetrahydrobenzo[7]thieno[2,3-d]pyrimidine | Varied | Varied | MCF-7 | 7.45 ± 0.26 | [8] |
| 7b | 5,6,7,8-tetrahydrobenzo[7]thieno[2,3-d]pyrimidine | Varied | Varied | MCF-7 | 8.80 ± 0.08 | [8] |
Note: The specific structures of R2 and R4 for compounds F2 and F7 are detailed in the cited reference. The IC50 values for F2 and F7 are reported as being in the sub-10 µM range.
The data suggests that the cyclopenta[d]pyrimidine scaffold is a promising starting point for the development of potent antiproliferative agents.[3] The sub-micromolar to low micromolar IC50 values observed for some of these analogs highlight the potential of this chemical class.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and a common biological evaluation assay.
Synthesis of 2,4-dichloro-5-methoxypyrimidine
This protocol is adapted from a patented method for the synthesis of a key pyrimidine intermediate.
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
Triethylamine
-
Toluene
-
Nitrogen gas
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
In a reaction flask purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine, toluene, and phosphorus oxychloride.
-
Begin stirring the mixture.
-
Slowly add triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux (100-160 °C) and maintain for 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a quenching aftertreatment process to isolate the crude product.
-
Purify the crude product to obtain 2,4-dichloro-5-methoxypyrimidine as a faint yellow solid.
Caption: Step-by-step synthesis of 2,4-dichloro-5-methoxypyrimidine.
In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating compounds that may act as antitubulin agents. The following is a generalized protocol based on established methods.[9]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in the assay buffer on ice.
-
In a 96-well plate, add the test compounds at various concentrations.
-
To each well, add the tubulin solution, GTP (to a final concentration of 1 mM), glycerol, and DAPI.
-
Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Monitor the increase in fluorescence intensity of DAPI over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.
-
Analyze the data to determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to a vehicle control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships, gleaned from related compound series, indicate that modifications at the C2 and C4 positions are critical for optimizing biological activity. The introduction of substituted anilines at the C4 position, in particular, appears to be a fruitful avenue for exploration.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs based on the 2-chloro-4-methoxy core. This will enable a more precise delineation of the SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most promising analogs will be crucial for their continued development as clinical candidates.
References
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Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. (2015). Cancer Research. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Current Chemical Genomics and Translational Medicine. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
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The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.). ResearchGate. [Link]
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IC50 values when assessing proliferation and cell biomass after 72 h to... (n.d.). ResearchGate. [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2016). Methods in Molecular Biology. [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). Bioorganic Chemistry. [Link]
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6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry. [Link]
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Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. (2023). Drug Development Research. [Link]
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Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009). Bioorganic & Medicinal Chemistry. [Link]
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2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (76780-98-8). (n.d.). Chemchart. [Link]
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Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2015). Green Chemistry. [Link]
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Cyclopenta[d]pyrimidine Derivatives in Mouse Models
For researchers and drug development professionals navigating the complex terrain of oncology drug discovery, the pyrimidine scaffold represents a well-trodden yet continuously fruitful ground. Its inherent ability to mimic endogenous purines allows for the design of potent kinase inhibitors and other targeted therapies.[1] Within this broad chemical family, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core has emerged as a particularly promising framework. This guide provides an in-depth, comparative analysis of the in vivo efficacy of derivatives based on this scaffold and its close relatives, drawing upon available preclinical data from various mouse models. While direct in vivo studies on 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine are not yet publicly available, this guide will leverage data from structurally related compounds to illuminate the potential of this chemical class and inform future research directions.
The Cyclopenta[d]pyrimidine Scaffold: A Privileged Structure in Oncology
The fused ring system of cyclopenta[d]pyrimidine offers a rigid and tunable platform for interacting with various biological targets. Its structural similarity to the purine core of ATP makes it an ideal starting point for the development of kinase inhibitors.[2] Furthermore, modifications to this core have yielded potent microtubule targeting agents, demonstrating the versatility of this scaffold.[3] The exploration of different substitution patterns on the cyclopenta[d]pyrimidine ring system is a key strategy in the quest for novel anticancer agents with improved efficacy and safety profiles.
Comparative In Vivo Efficacy in Mouse Models
The true test of any potential therapeutic agent lies in its performance within a living system. In vivo studies in mouse models are a critical step in the preclinical development process, providing insights into a compound's efficacy, pharmacokinetics, and potential toxicity. While data on the specific 2-chloro-4-methoxy derivative is pending, we can draw valuable comparisons from published studies on related cyclopenta[d]pyrimidine and fused pyrimidine compounds.
Microtubule Targeting Cyclopenta[d]pyrimidine Derivatives
A notable example from this class is the water-soluble compound N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (compound 30·HCl ). This derivative has demonstrated potent in vivo efficacy in a triple-negative breast cancer xenograft mouse model.[3]
Table 1: In Vivo Efficacy of Compound 30·HCl in a Triple-Negative Breast Cancer Xenograft Model [3]
| Compound | Mouse Model | Cancer Cell Line | Dosing Regimen | Efficacy Endpoint | Outcome |
| 30·HCl | Xenograft (athymic nude mice) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified in abstract | Tumor Growth Inhibition | Demonstrated in vivo efficacy |
The success of compound 30·HCl underscores the potential of the cyclopenta[d]pyrimidine scaffold in targeting microtubule dynamics, a clinically validated approach in cancer therapy.[4] Microtubule targeting agents interfere with the formation and disassembly of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]
Fused Pyrimidine Derivatives in Other Cancer Models
The broader family of fused pyrimidines has also shown significant promise in various preclinical models. For instance, novel pyrrolo[3,2-d]pyrimidine compounds have been developed to target one-carbon metabolism, a critical pathway for cancer cell proliferation. One such compound, AGF347 , exhibited significant in vivo antitumor efficacy in a MIA PaCa-2 pancreatic tumor xenograft model.[5]
Table 2: In Vivo Efficacy of AGF347 in a Pancreatic Cancer Xenograft Model [5]
| Compound | Mouse Model | Cancer Cell Line | Dosing Regimen | Efficacy Endpoint | Outcome |
| AGF347 | Xenograft (SCID mice) | MIA PaCa-2 (Pancreatic Cancer) | Not specified in abstract | Antitumor Efficacy | Potent in vivo efficacy, with potential for complete responses |
Furthermore, a pyrimidine derivative designated as R2 has shown promising results in Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) models, outperforming the standard-of-care drug 5-fluorouracil (5-FU) in these models.[6]
Table 3: Comparative In Vivo Efficacy of Pyrimidine Derivative R2 [6]
| Compound | Mouse Model | Cancer Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| R2 | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) | Not specified in abstract | Tumor Growth Inhibition, Survival | Outperformed 5-fluorouracil |
These examples highlight the diverse mechanisms through which pyrimidine-based compounds can exert their anticancer effects, ranging from microtubule disruption to metabolic inhibition.
Experimental Protocols: A Guide for Preclinical Evaluation
To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined experimental protocol is paramount. Below is a generalized, step-by-step methodology for evaluating the in vivo efficacy of a novel cyclopenta[d]pyrimidine derivative in a xenograft mouse model, based on common practices in the field.[7]
Xenograft Mouse Model Workflow
Caption: A generalized workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft mouse model.
Step-by-Step Methodology:
-
Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.[7]
-
Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer, MIA PaCa-2 for pancreatic cancer) under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
-
Drug Formulation and Administration:
-
Formulate the this compound derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the mice according to the planned dosing schedule (e.g., once daily, twice daily).
-
-
Efficacy and Toxicity Assessment:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mechanistic Insights: Targeting Microtubules
The promising in vivo activity of cyclopenta[d]pyrimidine derivatives like compound 30·HCl is rooted in their ability to disrupt microtubule dynamics.[3] Microtubules are dynamic polymers of α- and β-tubulin that play a crucial role in mitosis. Microtubule targeting agents can be broadly classified as stabilizers or destabilizers.[4] The cyclopenta[d]pyrimidine derivatives discussed appear to act as microtubule destabilizers, binding to the colchicine site on β-tubulin and inhibiting tubulin polymerization.[8]
Caption: Simplified signaling pathway illustrating the mechanism of action of microtubule-destabilizing cyclopenta[d]pyrimidine derivatives.
Future Directions and Conclusion
The available preclinical data for cyclopenta[d]pyrimidine and related fused pyrimidine derivatives paint a promising picture for their potential as anticancer agents. The demonstrated in vivo efficacy in various mouse models, targeting diverse mechanisms such as microtubule dynamics and cellular metabolism, warrants further investigation.
For the specific compound of interest, this compound, the next logical steps would involve:
-
In vitro screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of action studies: Determining its primary molecular target (e.g., specific kinases, tubulin).
-
In vivo efficacy studies: Conducting well-designed experiments in relevant mouse models, such as those described in this guide.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its target engagement in vivo.[9]
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Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. PMC - NIH. Available at: [Link]
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Panduranga Mudgal, et al. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. (2024-10-21). Available at: [Link]
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Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells. PubMed. (2021-03-05). Available at: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. (2024-10-13). Available at: [Link]
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Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH. Available at: [Link]
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Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice. PMC - NIH. Available at: [Link]
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Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. Available at: [Link]
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Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed. (2023-05-05). Available at: [Link]
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Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. PubMed. Available at: [Link]
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The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PubMed Central. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]
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[Comparative Studies on the Antitumor Activity of Fluorinated Pyrimidine Derivatives Against Human Bladder, Cervical and Ovarian Cancer Xenografts in Nude Mice]. PubMed. Available at: [Link]
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Comparative Validation Guide: 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine as a Topoisomerase I Inhibitor
This guide provides a comprehensive framework for the validation of novel chemical entities as Topoisomerase I (Top1) inhibitors, using the candidate compound 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine as a primary example. We will compare its hypothetical performance against the well-characterized Top1 inhibitor, Camptothecin. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Rationale for Targeting Topoisomerase I
DNA Topoisomerase I (Top1) is a vital nuclear enzyme that resolves topological stress in DNA by introducing transient single-strand breaks during critical cellular processes like replication and transcription.[1][2] Because of their high proliferative rate, cancer cells exhibit elevated Top1 activity, making this enzyme a validated and compelling target for anticancer therapies.[3]
The most successful class of Top1 inhibitors, the camptothecins (e.g., Topotecan, Irinotecan), do not block the enzyme's catalytic activity outright.[4][5] Instead, they act as "poisons" by stabilizing the covalent Top1-DNA intermediate, known as the cleavage complex.[6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[8] The collision of a replication fork with this trapped complex converts the single-strand break into a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.[9]
Despite their clinical success, camptothecins have limitations, including chemical instability of the lactone ring, toxicity, and the emergence of drug resistance.[10][11] This necessitates the discovery of novel, non-camptothecin inhibitors with improved pharmacological profiles. Our candidate, this compound, represents such a novel scaffold. This guide outlines the rigorous, multi-tiered experimental workflow required to validate its potential as a clinical Top1 inhibitor.
The Validation Workflow: A Multi-Tiered Approach
A robust validation strategy proceeds from direct enzymatic engagement to cellular and mechanistic assays. This ensures that observed anticancer activity is directly attributable to the intended mechanism of Top1 inhibition.
Tier 1: In Vitro Enzymatic Assays
The foundational step is to confirm direct interaction with and inhibition of purified human Top1 enzyme.
Top1 DNA Relaxation Assay
Causality & Rationale: This assay determines if the candidate compound can inhibit the overall catalytic function of Top1. The enzyme relaxes supercoiled plasmid DNA, and this change in topology is visualized by agarose gel electrophoresis, as the relaxed form migrates slower than the supercoiled form.[12][13] This is the first-pass screen to identify any form of Top1 inhibition.
Experimental Protocol:
-
Reaction Setup: In a 1.5-mL microcentrifuge tube on ice, prepare a 20 µL reaction mix:
-
2 µL of 10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.5 mM DTT).
-
200 ng of supercoiled plasmid DNA (e.g., pBR322).[14]
-
1 µL of candidate compound at various concentrations (dissolved in DMSO) or vehicle control (DMSO).
-
ddH₂O to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of purified human Topoisomerase I (1-2 units, sufficient to fully relax the DNA in the control).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.[2]
-
Termination: Stop the reaction by adding 5 µL of 5x Stop/Loading Dye (containing SDS and Proteinase K to remove the enzyme from the DNA).
-
Electrophoresis: Load the entire sample onto a 1% agarose gel. Run at ~85V for 2 hours.[14]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative, destain, and visualize under UV light.
Controls:
-
Negative Control 1: No enzyme (shows position of supercoiled DNA).
-
Negative Control 2: Enzyme + Vehicle (DMSO) (shows position of fully relaxed DNA).
-
Positive Control: Enzyme + Camptothecin at various concentrations.
Data Presentation & Comparative Analysis: The concentration at which 50% of the supercoiled DNA is retained (IC₅₀) is determined.
| Compound | Top1 Relaxation IC₅₀ (µM) |
| This compound | 1.5 |
| Camptothecin (Positive Control) | 0.9 |
| (Note: Data are hypothetical for illustrative purposes.) |
Top1-Mediated DNA Cleavage Assay
Causality & Rationale: This assay is critical to distinguish a true "poison" from a simple catalytic inhibitor. It assesses the compound's ability to stabilize the Top1-DNA cleavage complex.[10][11] The assay uses a 3'-radiolabeled DNA substrate. Stabilization of the cleavage complex results in the appearance of shorter, radiolabeled DNA fragments on a denaturing polyacrylamide gel.[11]
Experimental Protocol:
-
Substrate: A uniquely 3'-end-labeled linear DNA fragment is required.
-
Reaction Setup: In a 20 µL reaction, combine:
-
Reaction Buffer (as above).
-
Radiolabeled DNA substrate (~10,000 cpm).
-
Candidate compound or controls.
-
Purified human Top1.
-
-
Incubation: Incubate at 37°C for 30 minutes to allow the cleavage/religation equilibrium to be established.[10]
-
Termination: Stop the reaction by adding SDS to a final concentration of 0.5%. This denatures the enzyme, trapping any covalent complexes.
-
Denaturing Gel Electrophoresis: Analyze the samples on a denaturing (urea) polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA fragments.
Data Presentation & Comparative Analysis: The effective concentration that produces 50% of the maximal cleavage (EC₅₀) is calculated.
| Compound | Top1 DNA Cleavage EC₅₀ (µM) |
| This compound | 2.2 |
| Camptothecin (Positive Control) | 1.3 |
| (Note: Data are hypothetical for illustrative purposes.) |
An EC₅₀ value in a similar range to the relaxation IC₅₀ strongly suggests a "poison" mechanism of action.
Tier 2: Cell-Based Assays
After confirming enzymatic inhibition, the next logical step is to determine if this activity translates into cytotoxicity in cancer cells.
Cellular Proliferation and Cytotoxicity Assays
Causality & Rationale: These assays measure the compound's ability to inhibit cancer cell growth or induce cell death. A broad panel of cell lines (such as the NCI-60) is recommended to identify potential cancer-type specificities.[15] Assays like the MTS or MTT assay measure metabolic activity as a proxy for cell viability.[1][16]
Experimental Protocol (MTS Assay):
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the candidate compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation & Comparative Analysis:
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | Camptothecin GI₅₀ (µM) |
| HCT-116 | Colon | 0.85 | 0.45 |
| MCF-7 | Breast | 1.10 | 0.62 |
| A549 | Lung | 1.35 | 0.78 |
| U251 | Glioblastoma | 0.95 | 0.51 |
| (Note: Data are hypothetical for illustrative purposes.) |
Cellular Mechanism of Action Assays
Causality & Rationale: To confirm that the observed cytotoxicity is a direct result of Top1 inhibition, we must demonstrate the induction of downstream cellular events characteristic of Top1 poisons: DNA damage and S/G2 phase cell cycle arrest.[9][16]
Protocol 1: DNA Damage Response (γ-H2AX Foci Formation):
-
Grow cells on coverslips and treat with the compound at its GI₅₀ concentration for 6-24 hours.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips and visualize nuclear foci using fluorescence microscopy. A significant increase in foci compared to the control indicates DNA damage.
Protocol 2: Cell Cycle Analysis:
-
Treat cells with the compound at its GI₅₀ concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).
-
Analyze the DNA content of individual cells using flow cytometry.
-
An accumulation of cells in the S and G2/M phases of the cell cycle is the expected signature for a Top1 inhibitor.[16]
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound as a Top1 inhibitor. Based on the hypothetical data presented, the compound demonstrates the key characteristics of a Top1 poison:
-
Direct enzymatic inhibition shown in the relaxation assay.
-
Stabilization of the cleavage complex confirmed by the cleavage assay.
-
Potent cytotoxicity against a range of cancer cell lines.
-
Induction of DNA damage and cell cycle arrest , consistent with the proposed mechanism.
The performance of our candidate compound, while slightly less potent than Camptothecin in these hypothetical assays, establishes it as a valid lead compound. The next steps in its development would include lead optimization to improve potency, ADME/Tox profiling, and in vivo efficacy studies in xenograft models.[17] This rigorous, mechanistically-grounded validation process provides a high degree of confidence for advancing promising new chemical entities toward clinical development.
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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For drug development professionals and researchers in oncology, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] This guide provides a comprehensive framework for assessing the cancer cell selectivity of a promising pyrimidine derivative, 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. We will delve into the critical experimental workflows, the rationale behind methodological choices, and the interpretation of data to build a robust selectivity profile.
I. Foundational Principles: Understanding and Quantifying Selectivity
The fundamental goal in evaluating a potential anticancer compound is to determine its therapeutic window—the concentration range where it effectively kills cancer cells while sparing normal cells.[2] A key metric in this assessment is the Selectivity Index (SI) , a quantitative measure of a compound's preferential cytotoxicity towards cancer cells. The SI is calculated by dividing the cytotoxic concentration against a normal cell line by the cytotoxic concentration against a cancer cell line.[3][4] A higher SI value signifies greater selectivity.[3] Compounds with an SI value greater than 3 are generally considered to be highly selective.[3]
II. Experimental Workflow for Selectivity Assessment
A multi-faceted approach is essential for a thorough evaluation of selectivity. This involves a series of in vitro assays designed to measure cytotoxicity, distinguish between different modes of cell death, and ultimately, build a comprehensive data package.
III. Detailed Experimental Protocols
A. Phase 1: Cytotoxicity Screening
The initial step involves determining the concentration of this compound required to inhibit the growth of a panel of cancer cell lines and, crucially, a selection of normal, non-cancerous cell lines.[5]
1. Cell Line Selection:
The choice of cell lines is critical for a meaningful selectivity assessment. It is advisable to use a panel that includes:
-
Cancer Cell Lines: Representing various cancer types to assess the breadth of activity. For instance, a panel could include a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116).
-
Normal, Non-Cancerous Cell Lines: These should ideally be from the same tissue of origin as the cancer cell lines to provide the most relevant comparison.[6] For example, when testing against MCF-7 (breast cancer), using a normal breast epithelial cell line like MCF-10A is recommended. Commonly used normal cell lines also include fibroblasts.[6]
2. Cytotoxicity Assays:
Various assays can be employed to measure cell viability and cytotoxicity.[7][8][9][10] Colorimetric assays are widely used due to their reliability and suitability for high-throughput screening.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve.
3. IC50 Determination:
From the dose-response curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 represents the concentration of the compound that causes a 50% reduction in cell viability.[2] A lower IC50 value indicates higher potency.[2]
B. Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a controlled process that avoids inflammation, making it a desirable mechanism for anticancer drugs.[11] Necrosis, on the other hand, is a form of cell death that results from acute cellular injury and can trigger an inflammatory response.[11][12]
Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[13]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
IV. Data Presentation and Interpretation
Table 1: Cytotoxicity of this compound and Doxorubicin against Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) ± SD |
| This compound | MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value | |
| HCT116 | Colon Cancer | Experimental Value | |
| MCF-10A | Normal Breast Epithelial | Experimental Value | |
| IMR-90 | Normal Lung Fibroblast | Experimental Value | |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value | |
| HCT116 | Colon Cancer | Experimental Value | |
| MCF-10A | Normal Breast Epithelial | Experimental Value | |
| IMR-90 | Normal Lung Fibroblast | Experimental Value |
Table 2: Selectivity Index (SI) of this compound and Doxorubicin
The Selectivity Index is calculated as: SI = IC50 in normal cells / IC50 in cancer cells.[14]
| Compound | Cancer Cell Line | Corresponding Normal Cell Line | Selectivity Index (SI) |
| This compound | MCF-7 | MCF-10A | Calculated Value |
| A549 | IMR-90 | Calculated Value | |
| Doxorubicin (Reference) | MCF-7 | MCF-10A | Calculated Value |
| A549 | IMR-90 | Calculated Value |
A high SI value for this compound, particularly when compared to a standard chemotherapeutic agent like Doxorubicin, would strongly indicate its potential as a selective anticancer agent.
V. Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial assessment of the cancer cell selectivity of this compound. Positive results from these in vitro studies, demonstrating high potency against cancer cells and a favorable selectivity index, would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies. The ultimate goal is to identify and develop novel therapeutics that can effectively combat cancer while minimizing the debilitating side effects often associated with conventional chemotherapy.
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A Researcher's Guide to Characterizing the Cross-Resistance Profile of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cross-resistance profile of the novel compound, 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. By leveraging established methodologies and a carefully selected panel of cancer cell lines, this document outlines a robust strategy to elucidate the compound's efficacy against various drug resistance mechanisms, a critical step in its preclinical development.
Introduction: Unveiling a Potential New Anticancer Agent
This compound is a heterocyclic compound belonging to the pyrimidine class of molecules, a scaffold present in numerous clinically approved anticancer drugs.[1][2] While specific data on this particular derivative is emerging, related cyclopenta[d]pyrimidine compounds have demonstrated potent cytotoxic effects through the inhibition of tubulin polymerization.[3][4] These findings suggest that this compound may function as a microtubule-destabilizing agent, a class of drugs that has been a cornerstone of cancer chemotherapy for decades.
A crucial aspect of preclinical drug development is understanding its activity in the context of drug resistance. Cancer cells can develop resistance to a specific drug and, in many cases, to other structurally or mechanistically related drugs, a phenomenon known as cross-resistance. Conversely, a new compound might show efficacy in cell lines resistant to existing therapies, indicating a valuable addition to the oncologist's arsenal. This guide will walk you through the process of designing and executing a study to determine this vital cross-resistance profile.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Resistance
A thorough investigation into the cross-resistance profile of our lead compound necessitates a carefully designed experimental plan. This involves the selection of appropriate cancer cell lines with well-characterized resistance mechanisms, a battery of established anticancer agents for comparison, and robust in vitro assays to quantify cellular response.
Cell Line Selection: A Panel Representing Diverse Resistance Mechanisms
The choice of cell lines is paramount to a successful cross-resistance study. The panel should include both a drug-sensitive parental cell line and its drug-resistant counterparts, as well as cell lines with known resistance mechanisms to various classes of chemotherapeutic agents. This allows for a comprehensive assessment of the compound's activity across a spectrum of clinically relevant resistance phenotypes.[5][6]
Table 1: Proposed Panel of Human Cancer Cell Lines for Cross-Resistance Profiling
| Cell Line | Cancer Type | Key Resistance Mechanism(s) | Comparator Drug(s) |
| MCF-7 | Breast Adenocarcinoma | Drug-sensitive parental line | Doxorubicin, Paclitaxel, Cisplatin |
| MCF-7/ADR | Breast Adenocarcinoma | P-glycoprotein (MDR1) overexpression | Doxorubicin, Paclitaxel |
| A549 | Non-Small Cell Lung Carcinoma | Parental line with moderate intrinsic resistance | Paclitaxel, Cisplatin, Gemcitabine |
| A549/T | Non-Small Cell Lung Carcinoma | Paclitaxel-resistant, potential β-tubulin mutations | Paclitaxel |
| HCT116 | Colorectal Carcinoma | Parental line, proficient in DNA mismatch repair | 5-Fluorouracil, Cisplatin |
| HCT116 p53-/- | Colorectal Carcinoma | p53 null, altered apoptosis signaling | 5-Fluorouracil, Cisplatin |
| OVCAR-8 | Ovarian Carcinoma | Parental line, sensitive to platinum agents | Cisplatin, Paclitaxel |
| NCI/ADR-RES | Ovarian Carcinoma | High P-glycoprotein (MDR1) expression | Doxorubicin, Paclitaxel |
Comparator Anticancer Agents
To contextualize the activity of this compound, it should be tested alongside a panel of standard-of-care chemotherapeutic agents with diverse mechanisms of action.
-
Paclitaxel: A microtubule-stabilizing agent.
-
Vincristine: A microtubule-destabilizing agent.
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalator, also a substrate for P-glycoprotein.
-
Cisplatin: A DNA alkylating agent.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase.[1]
-
Gemcitabine: A pyrimidine analog that inhibits DNA synthesis.[7]
Methodologies: Quantifying Cellular Response
Two complementary assays are recommended to assess the cytotoxic and cytostatic effects of the compounds: the MTT assay for short-term viability and the colony formation assay for long-term clonogenic survival.[8]
Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for determining the cross-resistance profile.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Test compound and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the test compound and comparator drugs in complete medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 2: Colony Formation Assay (Clonogenic Assay)
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity.[11][12][13]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compound and comparator drugs
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and comparator drugs for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Interpreting the Data: Building the Cross-Resistance Profile
The data generated from these assays will allow for the construction of a comprehensive cross-resistance profile. The IC50 values from the MTT assay and the surviving fractions from the colony formation assay should be compiled into a table for easy comparison.
Table 2: Hypothetical Cross-Resistance Profile of this compound
| Cell Line | Compound | IC50 (µM) - MTT Assay | Resistance Factor (RF)¹ |
| MCF-7 | Compound X² | 0.05 | - |
| Paclitaxel | 0.01 | - | |
| Doxorubicin | 0.1 | - | |
| MCF-7/ADR | Compound X | 0.08 | 1.6 |
| Paclitaxel | 0.5 | 50 | |
| Doxorubicin | 10 | 100 | |
| A549/T | Compound X | 0.12 | - |
| Paclitaxel | 2.5 | - | |
| HCT116 p53-/- | Compound X | 0.06 | - |
| 5-Fluorouracil | 5 | - |
¹Resistance Factor (RF) = IC50 of resistant cell line / IC50 of parental cell line ²Compound X = this compound
Interpretation of Hypothetical Data:
In this hypothetical scenario, "Compound X" demonstrates a low resistance factor in the P-glycoprotein-overexpressing MCF-7/ADR cell line, suggesting it is not a significant substrate for this efflux pump. This would be a highly desirable characteristic, as P-glycoprotein is a major mechanism of multidrug resistance.[5] Furthermore, its activity against the paclitaxel-resistant A549/T line and the p53-null HCT116 line would indicate a broad spectrum of activity against various resistance mechanisms.
Mechanistic Insights: The Role of Microtubule Dynamics
The proposed mechanism of action for this compound is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Resistance to microtubule-targeting agents can arise from several mechanisms, including mutations in the tubulin protein itself, altered expression of tubulin isotypes (such as βIII-tubulin), and the overexpression of drug efflux pumps.[14]
Signaling Pathway of Microtubule-Targeting Agents and Resistance
Caption: Putative action and resistance to microtubule inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for elucidating the cross-resistance profile of this compound. The successful execution of these experiments will provide invaluable data to guide its further development. A favorable cross-resistance profile, particularly efficacy against cell lines resistant to current therapies, would strongly support its advancement into more complex preclinical models, such as patient-derived xenografts, and ultimately, clinical trials. The insights gained will not only define the therapeutic potential of this specific compound but also contribute to the broader understanding of drug resistance in cancer.
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A Comparative Guide to the Evaluation of Off-Target Effects of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to evaluate the off-target effects of the novel compound 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. While specific experimental data for this compound is not yet broadly available in published literature, its structural class—pyrimidine derivatives—is well-known for a range of biological activities, including the potential for off-target interactions.[1][2][3][4][5] This guide will, therefore, leverage established principles and experimental data from related molecules to present a comprehensive framework for its off-target profiling.
Introduction: The Imperative of Off-Target Profiling for Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][4][5] These compounds are frequently designed as kinase inhibitors due to the pyrimidine ring's ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1][5] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for a single compound to bind to multiple kinases, leading to off-target effects.[6]
Such unintended interactions can result in a spectrum of outcomes, from unexpected therapeutic benefits to severe toxicity, and are a major contributor to late-stage drug development failures.[7][8] A thorough evaluation of the off-target profile of a new chemical entity like this compound is therefore not merely a regulatory requirement but a critical step in understanding its therapeutic potential and safety profile.
This guide will compare three orthogonal, industry-standard approaches for identifying and characterizing off-target effects:
-
Broad-Panel Kinome Scanning: An in vitro method to assess interactions across a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): A target engagement assay that confirms binding in a cellular context.[9][10][11][12]
-
Phenotypic Screening: An unbiased approach to identify functional consequences of compound treatment in cellular or organismal models.[13][14][15][16][17]
Comparative Methodologies for Off-Target Assessment
The selection of an appropriate off-target profiling strategy depends on the stage of drug development, the desired depth of information, and available resources. The following sections provide a detailed comparison of these key methodologies, including their underlying principles, experimental workflows, and the nature of the data they generate.
Kinome Scanning: A Global View of Kinase Interactions
Principle: Kinome scanning provides a broad, yet early, assessment of a compound's selectivity by measuring its binding affinity against a large panel of purified kinases.[18] One of the most widely used platforms, KINOMEscan®, employs a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, allowing for a determination of the compound's binding affinity.[18]
Causality of Experimental Choice: For a pyrimidine derivative with a high probability of targeting kinases, a broad kinome scan is the logical first step. It offers a comprehensive overview of potential off-target liabilities across the kinome, enabling early identification of selectivity issues and guiding structure-activity relationship (SAR) studies to improve the compound's profile.[6]
Illustrative Data Presentation:
The results of a kinome scan are typically presented as a percentage of control, which can be converted to dissociation constants (Kd) for high-affinity interactions. This data is often visualized in a "scan" format or as a dendrogram to provide a clear picture of selectivity.
Table 1: Illustrative Kinome Scan Data for this compound (Hypothetical Data)
| Kinase Target | % of Control @ 1 µM | Estimated Kd (nM) | Kinase Family |
| Intended Target | 0.5 | 5 | TK |
| Off-Target 1 | 1.2 | 12 | TK |
| Off-Target 2 | 3.5 | 35 | CAMK |
| Off-Target 3 | 8.0 | 80 | STE |
| Off-Target 4 | 25.0 | 250 | AGC |
| ... | ... | ... | ... |
| Kinase X | 95.0 | >10,000 | TKL |
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a screening concentration, e.g., 1 µM), a specific kinase from the panel, and an immobilized, active-site directed ligand.
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Remove unbound compound and kinase.
-
Quantification: Quantify the amount of kinase remaining bound to the immobilized ligand using a proprietary detection method (e.g., qPCR-based).
-
Data Analysis: Express the results as a percentage of the DMSO control. Lower percentages indicate stronger binding of the test compound. For significant "hits," perform dose-response experiments to determine the dissociation constant (Kd).
Logical Flow of Kinome Scanning
Caption: Workflow for kinome scanning.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
Principle: CETSA® is a powerful method for verifying that a compound binds to its intended target within the complex milieu of a living cell.[10][11][19] The principle is based on the thermodynamic stabilization of a protein upon ligand binding.[9][10] When cells are heated, proteins denature and aggregate. However, proteins bound to a ligand are more stable and will denature at a higher temperature. This thermal shift can be quantified to confirm target engagement.[10][11]
Causality of Experimental Choice: A positive result in a kinome scan is a measure of biochemical affinity. However, it does not guarantee that the compound can enter a cell, engage with its target in the presence of endogenous ATP concentrations, and exert a biological effect. CETSA® bridges this gap by providing direct evidence of target engagement in a more physiologically relevant environment.[12][20] It is a crucial validation step to confirm that the "hits" from a kinome scan are not artifacts of an in vitro system.
Illustrative Data Presentation:
CETSA® data is typically presented as a "melting curve," showing the amount of soluble protein remaining at different temperatures. A shift in this curve in the presence of the compound indicates target stabilization.
Table 2: Illustrative CETSA® Data for Target Engagement (Hypothetical Data)
| Treatment | Tagg (°C) for Intended Target | Tagg (°C) for Off-Target 1 |
| Vehicle (DMSO) | 48.5 | 52.0 |
| 1 µM Compound | 54.2 | 52.1 |
Tagg: Aggregation Temperature
In this hypothetical example, the compound significantly shifts the thermal stability of the intended target but has no effect on Off-Target 1, suggesting that while it may bind to Off-Target 1 in vitro, it does not engage it in a cellular context at this concentration.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using a specific antibody-based method such as Western blot or an AlphaLISA® assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the aggregation temperature (Tagg) and the thermal shift upon compound treatment.
CETSA® Experimental Workflow
Caption: CETSA® experimental workflow.
Phenotypic Screening: An Unbiased Assessment of Cellular Function
Principle: Phenotypic screening takes a "top-down" approach, evaluating the effect of a compound on the overall phenotype of a cell or organism without a preconceived notion of the target.[13][14][16] This method can uncover unexpected off-target effects that lead to a measurable functional outcome, which might be missed by target-centric approaches.[17] High-content imaging is a common platform for phenotypic screening, where changes in multiple cellular parameters (e.g., morphology, protein localization, organelle health) are quantified simultaneously.[17]
Causality of Experimental Choice: While kinome scanning and CETSA® are excellent for assessing on- and off-target binding, they do not inherently predict the functional consequences of these interactions. Phenotypic screening provides this crucial functional readout.[15] It can reveal if the off-target interactions identified in a kinome scan are functionally relevant and can also uncover entirely new, unanticipated off-target effects by observing the compound's impact on the complex, integrated biological system of a cell.[14][16]
Illustrative Data Presentation:
Phenotypic screening generates large, multi-parametric datasets. The data is often visualized using heatmaps or multi-parameter plots to compare the phenotypic "fingerprint" of the test compound to that of reference compounds with known mechanisms of action.
Table 3: Illustrative Phenotypic Profiling Data (Hypothetical Data)
| Cellular Feature | This compound | Compound A (Known CDK Inhibitor) | Compound B (Known PI3K Inhibitor) |
| Cell Cycle Arrest at G2/M | +++ | +++ | - |
| Nuclear Size | Increased | Increased | No Change |
| Mitochondrial Membrane Potential | Decreased | No Change | Decreased |
| Cytoskeletal Integrity | No Change | No Change | Disrupted |
(-): No effect; (+): Mild effect; (+++): Strong effect
This hypothetical data suggests that the test compound shares phenotypic features with a CDK inhibitor (cell cycle arrest) but also has a distinct effect on mitochondrial health, hinting at a potential off-target activity not associated with its primary target class.
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Plating: Plate cells in multi-well imaging plates.
-
Compound Treatment: Treat cells with a dilution series of this compound and a panel of reference compounds.
-
Staining: After a suitable incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images and quantify a wide range of cellular features (e.g., cell number, nuclear morphology, mitochondrial texture, cytoskeletal arrangement).
-
Data Analysis: Compare the phenotypic profile of the test compound to the reference compounds to identify similarities in the mechanism of action and to uncover unique phenotypic signatures that may indicate off-target effects.
Phenotypic Screening Workflow
Caption: High-content phenotypic screening workflow.
Synthesizing the Data: A Holistic Approach to Off-Target Evaluation
No single method provides a complete picture of a compound's off-target profile. The strength of the evaluation lies in the integration of data from these orthogonal approaches.
-
Kinome scanning provides a broad but shallow survey of potential interactions.
-
CETSA® validates whether these potential interactions occur in a more relevant cellular setting.
-
Phenotypic screening reveals the functional consequences of target engagement and can uncover unexpected activities.
A logical progression would be to use kinome scanning as a primary screen to identify a list of potential off-targets. CETSA® would then be employed to confirm cellular engagement of the most potent off-targets. Finally, if a confirmed off-target is of concern, or if the compound displays an unexpected phenotype, further deconvolution studies, potentially involving targeted phenotypic rescue experiments or proteomic approaches, would be warranted.
By employing this multi-faceted strategy, researchers can build a comprehensive and reliable off-target profile for this compound, enabling informed decisions about its continued development and ultimately contributing to the discovery of safer and more effective medicines.
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The Ascending Trajectory of Cyclopenta[d]pyrimidine Analogs in Oncology: A Comparative Benchmark Against Established Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and targeted cancer therapies, the chemical scaffold of pyrimidine has consistently emerged as a cornerstone for the development of novel therapeutic agents.[1] Its inherent ability to mimic the endogenous building blocks of nucleic acids allows for multifaceted interactions with key cellular machinery, making it a privileged structure in medicinal chemistry.[2] Recently, a specific class of pyrimidine derivatives, the cyclopenta[d]pyrimidines, has garnered significant attention for its potent anticancer activities, particularly as inhibitors of tubulin polymerization.[3] This guide provides a comprehensive benchmarking of these emerging analogs against well-established anticancer drugs, offering a deep dive into their comparative efficacy, mechanisms of action, and the experimental protocols essential for their evaluation.
The Imperative for Novel Anticancer Scaffolds
The clinical utility of conventional chemotherapeutics, while significant, is often curtailed by issues of toxicity and the emergence of multidrug resistance.[4] This underscores the critical need for new chemical entities with improved therapeutic indices and novel mechanisms of action. Pyrimidine analogs, including the extensively studied 5-fluorouracil, have long been a part of the oncologist's arsenal, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis.[5] The newer generation of cyclopenta[d]pyrimidine derivatives, however, often exhibits a distinct mechanism, targeting the cytoskeletal protein tubulin and thereby arresting cell division.[3]
Comparative Cytotoxicity: New Analogs Versus Gold-Standard Drugs
A primary metric for evaluating the potential of a new anticancer compound is its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. A lower IC50 value signifies greater potency. The following table collates in vitro cytotoxicity data for novel cyclopenta[d]pyrimidine and other pyrimidine analogs, juxtaposed with the performance of standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—in commonly used cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Novel Pyrrolo[2,3-d]pyrimidine 14a | Apoptosis Induction, Bcl-2 Inhibition | MCF-7 | 0.003 (converted from 1.7 µg/ml) | Doxorubicin | 0.05 - 0.5[6] |
| Novel Pyrrolo[2,3-d]pyrimidine 18b | Apoptosis Induction | MCF-7 | 0.006 (converted from 3.4 µg/ml) | Doxorubicin | 0.05 - 0.5[6] |
| Novel Thieno[2,3-d]pyrimidine 14 | Unknown | MCF-7 | 22.12 | Doxorubicin | 30.40[7] |
| Novel Thieno[2,3-d]pyrimidine 13 | Unknown | MCF-7 | 22.52 | Doxorubicin | 30.40[7] |
| Novel Pyrimidine Derivative 2d | Unknown | A549 | Strong cytotoxicity at 50 µM | Cisplatin | ~2 - 15[6] |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | HeLa | ~0.05 - 0.5 | - | - |
| MCF-7 | ~0.02 - 1 | - | - | ||
| A549 | ~0.1 - 1 | - | - | ||
| Cisplatin | DNA cross-linking agent | HeLa | ~1 - 10 | - | - |
| MCF-7 | ~5 - 20 | - | - | ||
| A549 | ~2 - 15 | - | - | ||
| Paclitaxel | Microtubule stabilizer | HeLa | ~0.002 - 0.01 | - | - |
| MCF-7 | ~0.001 - 0.005 | - | - | ||
| A549 | ~0.005 - 0.05 | - | - |
Note: IC50 values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[6] The data for novel compounds are extracted from specific studies and presented for comparative purposes.[7][8]
Mechanistic Deep Dive: Tubulin Polymerization Inhibition and Downstream Signaling
Many of the promising new cyclopenta[d]pyrimidine analogs exert their anticancer effects by disrupting microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[9] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these analogs trigger a cascade of events culminating in apoptotic cell death.
The disruption of microtubule function leads to the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase, preventing mitotic progression.[10] This prolonged mitotic arrest is a critical trigger for the intrinsic pathway of apoptosis.[9]
Caption: G2/M Arrest by Tubulin Inhibitors.
This cell cycle arrest, in turn, initiates apoptotic signaling cascades. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[6] This shifts the balance towards pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, resulting in the systematic dismantling of the cell.[11]
Caption: Apoptosis Pathway Downstream of G2/M Arrest.
Essential Experimental Protocols for Validation
To rigorously assess the anticancer potential of new cyclopenta[d]pyrimidine analogs and compare them to existing drugs, a standardized set of in vitro assays is indispensable.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No: 81532-47-0). As a chlorinated heterocyclic compound integral to many research and development pipelines, particularly in drug discovery, its management demands a rigorous adherence to safety and environmental protocols.[1][2][3] This document is designed for laboratory personnel, including researchers, scientists, and technicians, to ensure that disposal practices mitigate risks and comply with regulatory standards.
Hazard Profile and the Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that directly inform the necessary precautions for its disposal.[1] The primary directive from safety data sheets (SDS) is to dispose of this substance and its container via an approved hazardous waste disposal plant.[1][4][5] This is not merely a suggestion but a critical control measure rooted in its chemical properties.
The causality is clear: because the compound can cause significant irritation and is harmful if ingested, any material it contacts—from gloves and weigh boats to the final product container—must be considered contaminated and managed as hazardous waste to prevent unintended exposure and environmental release.[1][6]
Table 1: Hazard Identification for this compound
| Hazard Class & Category | GHS Code | Hazard Statement | GHS Pictogram | Rationale for Disposal Protocol |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] | GHS07 | Prevents contamination of water sources and harm to aquatic life if disposed of improperly. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][6] | GHS07 | Contaminated personal protective equipment (PPE) and labware must be segregated as hazardous waste. |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][6] | GHS07 | Mandates strict handling to avoid splashes and necessitates disposal of contaminated eye protection. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] | GHS07 | Requires handling in ventilated areas and dictates that spill cleanup materials containing dust or residue are hazardous. |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling or preparing this chemical for disposal, the correct PPE must be worn. This equipment serves as the primary barrier between the researcher and potential exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Causality and Best Practices |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation, as mandated by the H315 classification.[1][6] Always wash hands thoroughly after removing gloves.[1][4] |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[5] | To protect against splashes or airborne particles that can cause serious eye irritation (H319).[1][6] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. Contaminated clothing must be removed and washed before reuse.[1][4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][4][5] | To mitigate the risk of respiratory tract irritation (H335) from dust or aerosols. |
Disposal Workflow and Decision-Making
The proper disposal of this compound is a systematic process. The following workflow diagram illustrates the decision points from waste generation to final removal, ensuring a logical and compliant pathway.
Caption: Waste Disposal Decision Workflow for Chlorinated Pyrimidine Compounds.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance.
Protocol 4.1: Disposal of Unused or Surplus Chemical
This protocol applies to the original reagent in its pure form, whether it is expired, surplus, or no longer needed.
-
Do Not Discard in Sink or Trash: Under no circumstances should this chemical be poured down the drain or placed in general solid waste.[7] This action is a direct violation of environmental regulations due to the compound's hazardous properties.
-
Characterize as Hazardous Waste: The chemical must be managed as halogenated organic hazardous waste.
-
Packaging:
-
Ensure the chemical remains in its original, clearly labeled container if possible.
-
If transferring is necessary, use a new, clean container made of a compatible material (e.g., glass or polyethylene) that can be securely sealed.
-
The container must be in good condition, free of leaks or external contamination.
-
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Full Chemical Name: this compound
-
CAS Number: 81532-47-0
-
Hazard Pictograms: GHS07 (Exclamation Mark)
-
The words "Hazardous Waste"
-
-
Storage and Removal:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from incompatible materials, and provide secondary containment.
-
Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.
-
Protocol 4.2: Disposal of Contaminated Labware and Consumables
This protocol covers all items that have come into direct contact with the chemical.
-
Segregation: Establish a dedicated hazardous waste container for "Halogenated Organic Solid Waste." Do not mix this waste with non-hazardous or non-halogenated waste, as this increases the volume and cost of disposal.[8]
-
Waste Items: This stream includes, but is not limited to:
-
Used gloves, weigh paper, and pipette tips.
-
Contaminated bench paper or absorbent pads.
-
So-called "empty" reagent bottles.
-
-
"Empty" Container Management: A container that held this chemical is not truly empty until it has been triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, this rinsate is now hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container for proper disposal by EHS.
-
Only after triple-rinsing can the container be disposed of as regular, non-hazardous glass or plastic waste (check institutional policy).
-
-
Packaging and Removal:
-
Place all contaminated solid items into the designated, lined hazardous waste bin.
-
When the container is full, securely close it, ensure it is properly labeled, and move it to the SAA for scheduled pickup.
-
Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Prevent entry to the spill area. If the material is a dust and can become airborne, turn off any local fans. If flammable solvents are present, remove ignition sources if it is safe to do so.[8]
-
Don PPE: Before attempting any cleanup, don the full PPE suite as described in Section 2, including respiratory protection if there is a risk of inhaling dust.
-
Containment and Cleanup:
-
Prevent the spill from spreading or entering drains.[1]
-
Absorb or cover the spilled material with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Minimize dust generation during this process.
-
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.
-
Package and Report: Seal, label, and dispose of the container with the spill cleanup materials as described in Protocol 4.2. Report the incident to your supervisor and EHS office according to your institution's policy.[8]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.
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Navigating the Handling of 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. By understanding the inherent risks and implementing the robust control measures outlined below, you can confidently and safely incorporate this compound into your research endeavors.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral) [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Given its classification as a chlorinated heterocyclic compound, it is prudent to consider potential for other hazards common to this chemical class, such as the possibility of sensitization upon repeated contact[2]. Therefore, a conservative approach to handling, treating the compound as potentially potent, is strongly advised.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on the known hazards of this compound and best practices for handling hazardous chemicals in a laboratory setting.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[1]. Therefore, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound where the risk of splashing is minimal.
-
Chemical Goggles: Essential when preparing solutions or when there is any risk of splashing. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: Should be worn in conjunction with chemical goggles when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.
Skin Protection
Given that this compound causes skin irritation, selecting the appropriate gloves is crucial. Nitrile gloves are a suitable choice as they offer resistance to a broad range of chemicals, including chlorinated solvents[1][2].
-
Glove Type: Nitrile gloves are recommended. For handling potent compounds, it is best practice to wear two pairs of gloves (double-gloving)[3]. This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Thickness: A minimum thickness of 5 mil is recommended for adequate protection against incidental contact[4].
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before use[5]. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A standard cotton lab coat may be sufficient for handling small quantities.
-
Chemical-Resistant Gown or Apron: When handling larger quantities or when there is a risk of significant splashing, a chemical-resistant gown or apron worn over the lab coat is recommended.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable full-body suit may be necessary.
Respiratory Protection
Since this compound may cause respiratory irritation, all handling of the solid compound that could generate dust, and any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood[6].
-
Work in a Fume Hood: This is the primary engineering control to prevent inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
-
Respirator: In situations where a fume hood is not available or as a supplementary measure during high-risk procedures (e.g., cleaning up a large spill), respiratory protection is required.
-
For powders: A NIOSH-approved N95 or higher-rated particulate respirator is necessary to prevent inhalation of dust.
-
For solutions/aerosols: A half-mask or full-facepiece respirator with organic vapor cartridges and particulate filters (P100) is recommended.
-
Fit Testing: A crucial component of any respiratory protection program is proper fit testing to ensure a tight seal between the respirator and the user's face[7][8].
-
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, safe handling practices are integral to a comprehensive safety strategy. The following procedural guidance outlines the key steps for the safe handling and disposal of this compound.
Receiving and Unpacking
It is recommended that two trained individuals unpack incoming shipments of hazardous materials.
-
Don PPE: Before handling the package, put on a lab coat, safety glasses, and nitrile gloves.
-
Inspect Package: Carefully examine the outer packaging for any signs of damage or leaks.
-
Move to a Fume Hood: If the package is intact, transport it to a designated unpacking area, preferably within a fume hood.
-
Open Carefully: Open the outer package and inspect the primary container for any breaches.
-
Address Leaks: If a leak is found, treat it as a chemical spill and follow the spill cleanup procedure outlined below.
Handling and Weighing
Due to the risk of inhalation, all handling of the solid compound must be performed in a manner that minimizes dust generation.
-
Work in a Ventilated Enclosure: All weighing and transfers of the solid material should be conducted in a chemical fume hood or a ventilated balance enclosure.
-
Use Appropriate Tools: Use spatulas and other tools carefully to avoid creating dust.
-
Prepare Solutions in a Fume Hood: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Spill Cleanup
In the event of a spill, a prompt and appropriate response is critical.
The "Three C's" of Spill Response:
-
Control: Cordon off the affected area to prevent others from entering. If the spill is large or involves a highly volatile substance, evacuate the immediate area.
-
Contain: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or a chemical spill pillow to prevent it from spreading[9]. For solid spills, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean:
-
Don appropriate PPE: This should include, at a minimum, a lab coat, chemical goggles, and double nitrile gloves. For larger spills, respiratory protection and a chemical-resistant apron may be necessary.
-
Absorb liquids: Use an inert absorbent material to soak up the spill, working from the outside in[9].
-
Collect solids: Carefully scoop up the absorbed material or the covered solid spill into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down with a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste.
-
Label Waste: The waste container must be clearly labeled as "Hazardous Waste" and include the name of the spilled chemical[10].
-
Disposal
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Halogenated waste must be collected separately from non-halogenated waste[11][12]. This is crucial for proper disposal and can impact disposal costs.
-
Waste Containers: Use clearly labeled, leak-proof containers for all waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Never dispose of this chemical down the drain[11].
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.
Caption: PPE selection workflow based on task assessment.
Caption: The "Three C's" of chemical spill response.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling of this compound. Remember, safety is a continuous process of assessment, preparation, and diligent practice.
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-
Scott, J., & Polovich, M. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e536–e543. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves? Retrieved from [Link]
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Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
